molecular formula C19H22N4O2 B605414 AMG-7980 CAS No. 947192-73-6

AMG-7980

货号: B605414
CAS 编号: 947192-73-6
分子量: 338.41
InChI 键: CDCZTLPFRMEYFM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

AMG-7980 is a highly specific phosphodiesterase 10A (PDE10A) ligand with good uptake in the striatum.

属性

CAS 编号

947192-73-6

分子式

C19H22N4O2

分子量

338.41

IUPAC 名称

5-(6,7-dimethoxycinnolin-4-yl)-3-methyl-N-propan-2-ylpyridin-2-amine

InChI

InChI=1S/C19H22N4O2/c1-11(2)22-19-12(3)6-13(9-20-19)15-10-21-23-16-8-18(25-5)17(24-4)7-14(15)16/h6-11H,1-5H3,(H,20,22)

InChI 键

CDCZTLPFRMEYFM-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1NC(C)C)C2=CN=NC3=CC(=C(C=C32)OC)OC

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

AMG-7980;  AMG 7980;  AMG7980; 

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AMG-7980

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-7980 is a potent and highly selective small molecule inhibitor of phosphodiesterase 10A (PDE10A), an enzyme predominantly expressed in the medium spiny neurons of the striatum. By inhibiting PDE10A, this compound modulates cyclic nucleotide signaling, which plays a crucial role in various neurological and psychiatric processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling effects, and key quantitative data. Detailed experimental protocols for the characterization of this compound are also presented, along with visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Selective Inhibition of Phosphodiesterase 10A

The primary mechanism of action of this compound is the selective inhibition of the phosphodiesterase 10A (PDE10A) enzyme.[1][2] PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) to their inactive 5'-monophosphate forms. The inhibition of PDE10A by this compound leads to an accumulation of intracellular cAMP and cGMP, thereby enhancing the signaling pathways mediated by these second messengers.

Molecular Target Profile

This compound demonstrates high affinity and potency for the PDE10A enzyme. Quantitative assessments have established its strong binding and inhibitory characteristics.

Table 1: Quantitative Data for this compound Inhibition of PDE10A

ParameterValueSpeciesAssay MethodReference
IC50 1.9 nMNot SpecifiedPDE10A Inhibition Assay[1]
K_D 1.2 nMNot SpecifiedSurface Plasmon Resonance (SPR)[1]
K_D 0.94 nMRat[3H]this compound Radioligand Binding
Bmax 2.3 pmol/mg proteinRat[3H]this compound Radioligand Binding

Downstream Signaling Pathways

The inhibition of PDE10A by this compound initiates a cascade of downstream signaling events, primarily through the activation of protein kinases A and G.

PDE10A_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR AC Adenylyl Cyclase D1R->AC GC Guanylyl Cyclase NMDAR->GC ATP ATP cAMP cAMP ATP->cAMP AC GTP GTP cGMP cGMP GTP->cGMP GC PDE10A PDE10A cAMP->PDE10A hydrolysis PKA Protein Kinase A cAMP->PKA activation cGMP->PDE10A hydrolysis PKG Protein Kinase G cGMP->PKG activation AMG7980 This compound AMG7980->PDE10A inhibition DARPP32 DARPP32 PKA->DARPP32 phosphorylation CREB CREB PKA->CREB phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression regulation

Caption: Downstream signaling pathway of PDE10A inhibition by this compound.

Experimental Protocols

PDE10A Inhibition Assay (IC50 Determination)

This protocol outlines the method used to determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE10A enzyme.

PDE10A_IC50_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, PDE10A Enzyme, cAMP/cGMP Substrate, and this compound dilutions Start->Prepare_Reagents Incubate_Inhibitor Incubate PDE10A with varying concentrations of this compound Prepare_Reagents->Incubate_Inhibitor Add_Substrate Add cAMP/cGMP substrate to initiate reaction Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C for a defined period Add_Substrate->Incubate_Reaction Stop_Reaction Terminate reaction (e.g., with stop solution) Incubate_Reaction->Stop_Reaction Detect_Product Detect the amount of AMP/GMP produced (e.g., using a commercial assay kit) Stop_Reaction->Detect_Product Analyze_Data Plot % inhibition vs. This compound concentration and calculate IC50 using non-linear regression Detect_Product->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC50 of this compound for PDE10A.

Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant PDE10A enzyme solution, a stock solution of cAMP or cGMP substrate, and serial dilutions of this compound.

  • Inhibitor Incubation: In a 96-well plate, add the PDE10A enzyme to wells containing either vehicle or varying concentrations of this compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP or cGMP substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time to allow for substrate hydrolysis.

  • Reaction Termination: Stop the reaction using a suitable stop solution.

  • Product Detection: Measure the amount of AMP or GMP produced using a commercially available detection kit, which often involves a secondary enzymatic reaction that generates a fluorescent or luminescent signal.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Radioligand Binding Assay (KD and Bmax Determination)

This protocol describes the use of radiolabeled [3H]this compound to determine its binding affinity (KD) and the density of PDE10A binding sites (Bmax) in tissue homogenates.

Methodology:

  • Membrane Preparation: Homogenize rat striatal tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Binding Assay: In a 96-well plate, incubate the membrane homogenate with increasing concentrations of [3H]this compound.

  • Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled PDE10A inhibitor to saturate the specific binding sites.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration. Plot specific binding against the concentration of [3H]this compound and fit the data to a one-site binding hyperbola to determine the KD and Bmax values.[1]

In Vivo Target Occupancy Study

This protocol details an in vivo experiment to measure the occupancy of PDE10A in the brain by this compound.

InVivo_RO_Workflow Start Start Administer_Blocker Administer varying doses of unlabeled this compound (blocker) to rodents Start->Administer_Blocker Wait Allow time for drug distribution Administer_Blocker->Wait Administer_Tracer Administer a fixed dose of [3H]this compound (tracer) Wait->Administer_Tracer Wait_Tracer Allow time for tracer to bind Administer_Tracer->Wait_Tracer Euthanize_Collect Euthanize animals and collect brain tissue (striatum and cerebellum) Wait_Tracer->Euthanize_Collect Analyze_Tissue Measure tracer concentration in tissue homogenates using LC-MS/MS or scintillation counting Euthanize_Collect->Analyze_Tissue Calculate_Occupancy Calculate receptor occupancy based on the displacement of the tracer by the blocker Analyze_Tissue->Calculate_Occupancy End End Calculate_Occupancy->End

Caption: Experimental workflow for in vivo receptor occupancy studies.

Methodology:

  • Blocker Administration: Administer varying doses of non-radiolabeled this compound to rodents.

  • Tracer Administration: After a set time to allow for drug distribution, administer a single dose of [3H]this compound.

  • Tissue Collection: At a specific time point after tracer administration, euthanize the animals and dissect the brain to collect the striatum (target-rich region) and cerebellum (reference region with low PDE10A expression).

  • Sample Analysis: Homogenize the tissues and measure the concentration of [3H]this compound using liquid scintillation counting or LC-MS/MS.

  • Occupancy Calculation: Calculate the percentage of PDE10A occupancy at each dose of the unlabeled this compound by comparing the specific binding in the striatum of the drug-treated animals to that of the vehicle-treated controls.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PDE10A. Its mechanism of action, centered on the elevation of cyclic nucleotide levels in the striatum, has been thoroughly investigated through a variety of in vitro and in vivo experimental paradigms. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other PDE10A inhibitors for the treatment of neuropsychiatric disorders.

References

The Pharmacology of AMG-7980: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-7980 is a potent and selective phosphodiesterase 10A (PDE10A) ligand developed by Amgen. While primarily characterized and utilized as a positron emission tomography (PET) tracer ([11C]this compound) for the in vivo imaging of PDE10A in the central nervous system, its pharmacological profile provides valuable insights into the therapeutic potential of PDE10A inhibition. This technical guide synthesizes the available preclinical data on this compound, focusing on its mechanism of action, binding characteristics, and the experimental protocols used for its evaluation. All quantitative data are presented in structured tables for clarity, and key pathways and experimental workflows are visualized using diagrams.

Introduction to this compound

This compound, with the chemical formula C19H22N4O2, is chemically defined as 5-(6,7-Dimethoxycinnolin-4-yl)-3-methyl-N-propan-2-ylpyridin-2-amine.[1] Its development has been pivotal in advancing the understanding of the role of PDE10A in the brain. PDE10A is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers crucial for intracellular signal transduction.[2] The enzyme is highly expressed in the medium spiny neurons of the striatum, a key node in motor and cognitive control.[3] Consequently, PDE10A has emerged as a significant target for the development of therapeutics for neuropsychiatric disorders such as schizophrenia and Huntington's disease. This compound's high affinity and selectivity for PDE10A make it an excellent tool for studying this enzyme in vivo.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1.

PropertyValueReference
IUPAC Name 5-(6,7-Dimethoxycinnolin-4-yl)-3-methyl-N-propan-2-ylpyridin-2-amine[1]
Chemical Formula C19H22N4O2[1]
Molecular Weight 338.41 g/mol [1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]

Pharmacology

The pharmacological activity of this compound is centered on its potent and selective inhibition of PDE10A.

Mechanism of Action

This compound acts as a competitive ligand for the PDE10A enzyme. By binding to PDE10A, it prevents the hydrolysis of cAMP and cGMP, leading to an accumulation of these cyclic nucleotides within the cell. This elevation of second messengers can modulate the activity of downstream signaling pathways, including protein kinase A (PKA) and protein kinase G (PKG), which in turn influences neuronal excitability and gene expression. The specific downstream effects of this compound-mediated PDE10A inhibition are a subject of ongoing research, with the primary application of the compound being the in vivo quantification of PDE10A.

cluster_hydrolysis Hydrolysis AMG7980 This compound PDE10A PDE10A AMG7980->PDE10A Inhibition cAMP cAMP cGMP cGMP AMP 5'-AMP cAMP->AMP PDE10A-mediated PKA PKA Signaling cAMP->PKA GMP 5'-GMP cGMP->GMP PDE10A-mediated PKG PKG Signaling cGMP->PKG Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity PKG->Neuronal_Activity

Mechanism of Action of this compound.
Pharmacodynamics: In Vitro Binding Affinity

This compound demonstrates high affinity for PDE10A. In vitro studies have quantified its binding potential, highlighting its suitability as a selective ligand.

ParameterValueSpecies/SystemReference
KD 0.94 nMNot specified[4]
IC50 1.9 nMRat, baboon, and human striatal homogenates[5]
Preclinical Pharmacokinetics

Detailed pharmacokinetic data for this compound as a therapeutic agent is not extensively available in the public domain. Its development as a PET tracer has prioritized characteristics suitable for imaging, such as good brain penetration and kinetics that allow for the quantification of binding.

Preclinical Studies: In Vivo Imaging with [11C]this compound

The primary application of this compound is in the form of its radiolabeled isotopologue, [11C]this compound, for PET imaging. These studies have been instrumental in characterizing the in vivo distribution of PDE10A and for assessing the target engagement of other PDE10A inhibitors.

Non-Human Primate PET Studies

Dynamic PET scans using [11C]this compound have been conducted in non-human primates to evaluate its in vivo properties.[2]

[11C]this compound shows specific binding in brain regions known to have high expression of PDE10A, such as the striatum and globus pallidus.[2] The thalamus, which has low PDE10A expression, is typically used as a reference region for quantifying specific binding.[2]

The binding potential (BPND), a measure of the density of available receptors, has been calculated using various analytical methods.

Brain RegionBPND (Logan Graphical Analysis)BPND (Simplified Reference Tissue Model)Reference
Caudate 0.230.42[2]
Putamen 0.650.76[2]
Globus Pallidus 0.510.75[2]

[11C]this compound has been successfully used to measure the target occupancy of other PDE10A inhibitors.[2] Pre-treatment with a benchmark PDE10A inhibitor led to a dose-dependent decrease in the BPND of [11C]this compound, demonstrating the utility of this tracer for in vivo competition studies.[2]

Experimental Protocols

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is performed in a one-pot, two-step reaction.[2] The mean specific activity achieved has been reported as 99 ± 74 GBq/μmol, with a synthesis time of approximately 45 minutes.[2]

cluster_synthesis Radiosynthesis Workflow Precursor Precursor Molecule Step1 Step 1: [11C]Methylation Precursor->Step1 Intermediate Radiolabeled Intermediate Step1->Intermediate Step2 Step 2: Deprotection/Final Reaction Intermediate->Step2 Purification HPLC Purification Step2->Purification Final_Product [11C]this compound Purification->Final_Product

Radiosynthesis workflow for [11C]this compound.
Non-Human Primate PET Imaging Protocol

Dynamic PET scans are performed following either a bolus injection or a bolus plus constant infusion of [11C]this compound.[2]

cluster_pet PET Imaging Workflow Animal_Prep Animal Preparation (Anesthesia) Tracer_Admin [11C]this compound Administration (Bolus or Bolus + Infusion) Animal_Prep->Tracer_Admin PET_Scan Dynamic PET Scan Tracer_Admin->PET_Scan Image_Coreg Image Co-registration (PET and MRI) PET_Scan->Image_Coreg MRI_Acq MRI Acquisition (Anatomical Reference) MRI_Acq->Image_Coreg ROI_Def Region of Interest (ROI) Definition Image_Coreg->ROI_Def Data_Analysis Data Analysis (e.g., Logan Graphical, SRTM) ROI_Def->Data_Analysis BPND_Calc Binding Potential (BPND) Calculation Data_Analysis->BPND_Calc

Non-human primate PET imaging workflow.

Regions of interest are defined on individual magnetic resonance images (MRIs) and then transferred to the co-registered PET images for analysis.[2] Data analysis is conducted using methods such as Logan graphical analysis with a metabolite-corrected input function and the simplified reference tissue model (SRTM).[2]

Summary and Future Directions

This compound is a well-characterized, high-affinity ligand for PDE10A. Its primary contribution to the field of pharmacology has been through its use as the PET tracer [11C]this compound. This tool has enabled the non-invasive in vivo quantification of PDE10A in the brain and has facilitated the development of other PDE10A-targeting therapeutics by allowing for the direct measurement of target engagement.

While extensive data on the broader pharmacological effects of this compound as a potential therapeutic agent are not publicly available, its properties as a selective PDE10A ligand underscore the continued interest in this enzyme as a drug target. Future research could further explore the functional consequences of PDE10A inhibition by this compound and similar compounds in various preclinical models of neuropsychiatric and neurodegenerative diseases.

References

AMG-7980 as a PDE10A Ligand: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of AMG-7980, a potent and selective phosphodiesterase 10A (PDE10A) ligand. It details the molecular interactions, key quantitative data, and established experimental protocols for its use. This guide is intended to serve as a core resource for researchers utilizing this compound in the study of PDE10A neurobiology and the development of novel therapeutics for neurological and psychiatric disorders.

Introduction: The Role of PDE10A in Neuromodulation

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers in cellular signal transduction.[1][2][3] The expression of PDE10A is highly enriched within the medium spiny neurons (MSNs) of the brain's striatum, the primary input nucleus of the basal ganglia.[1][2] These neurons are fundamental components of the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways, which together modulate motor activity, cognition, and motivation.

By regulating cyclic nucleotide levels, PDE10A plays a crucial role in integrating glutamatergic and dopaminergic signaling.[4] Inhibition of PDE10A leads to an accumulation of cAMP and cGMP, which potentiates signaling through the dopamine (B1211576) D1 receptor pathway and attenuates signaling through the D2 receptor pathway.[5][6] This unique mechanism has positioned PDE10A as a promising therapeutic target for disorders involving striatal dysfunction, particularly schizophrenia, where it is believed that PDE10A inhibitors could address positive, negative, and cognitive symptoms.[2][5]

This compound, with the chemical name 5-(6,7-Dimethoxycinnolin-4-yl)-3-methyl-N-propan-2-ylpyridin-2-amine, is a highly specific and potent PDE10A ligand.[7][8] It was developed primarily as a high-affinity tracer for in vivo imaging and target occupancy studies, proving invaluable for quantifying the distribution and engagement of PDE10A in both preclinical and clinical research.[8][9][10]

Quantitative Data for this compound

The following tables summarize the key quantitative parameters defining the interaction of this compound with PDE10A.

Table 1: In Vitro Binding Affinity

ParameterValueTargetNotes
K_D_0.94 nMPhosphodiesterase 10A (PDE10A)Dissociation constant, indicating very high binding affinity.[11]

Table 2: In Vivo PET Imaging Characteristics of [¹¹C]this compound in Non-Human Primates

Brain RegionBinding Potential (BP_ND_) (Logan Graphical Analysis)Binding Potential (BP_ND_) (SRTM*)Notes
Caudate 0.230.42Specific binding localized to PDE10A-rich striatal regions.[9][10]
Putamen 0.650.76Thalamus was utilized as the reference region for analysis.[9][10]
Globus Pallidus 0.510.75Data demonstrates the utility of [¹¹C]this compound as a PET tracer.[9][10]

*SRTM: Simplified Reference Tissue Model

Key Experimental Protocols

Detailed methodologies for the characterization and application of this compound are provided below.

Protocol: PDE10A Enzyme Activity Assay (Fluorescence Polarization)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE10A.

  • Principle: This homogeneous assay relies on a fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP). In its cyclic form, the small molecule tumbles rapidly, resulting in low fluorescence polarization (FP). Upon hydrolysis by PDE10A, the linearized nucleotide is captured by a specific binding agent, forming a large molecular complex. This complex tumbles slowly, leading to a high FP signal. An inhibitor will prevent this hydrolysis, keeping the FP signal low.[12][13]

  • Materials & Reagents:

    • Purified, recombinant PDE10A enzyme

    • PDE Assay Buffer

    • Fluorescently labeled substrate (e.g., FAM-cAMP)

    • Binding Agent (phosphate-binding nanoparticles)

    • Test compound (e.g., this compound) and vehicle control (e.g., DMSO)

    • 96-well microplate (black, low-binding)

    • Microplate reader capable of measuring fluorescence polarization

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. The final DMSO concentration should not exceed 1%.[13]

    • Assay Plate Setup: Add the substrate solution to all wells of the 96-well plate.

    • Inhibitor Addition: Add the diluted test compound or vehicle control to the appropriate wells.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the diluted PDE10A enzyme to all wells.

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

    • Reaction Termination: Stop the reaction by adding the Binding Agent solution to all wells.

    • Signal Reading: Measure the fluorescence polarization on a compatible microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the high (no enzyme) and low (vehicle control) FP signals.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol: In Vivo PDE10A Target Occupancy via PET Imaging

This protocol describes the use of radiolabeled [¹¹C]this compound to non-invasively quantify PDE10A occupancy in the living brain.

  • Principle: Positron Emission Tomography (PET) allows for the visualization and quantification of a radiolabeled tracer in vivo. By comparing the specific binding of [¹¹C]this compound in a baseline (no drug) scan versus a scan after administration of a non-radiolabeled PDE10A inhibitor, the degree of enzyme occupancy by the inhibitor can be calculated.[9][10]

  • Materials & Reagents:

    • [¹¹C]this compound (synthesized with high specific activity)

    • Test PDE10A inhibitor

    • Non-human primate or human subject

    • PET scanner and associated imaging equipment

    • MRI scanner for anatomical co-registration

  • Procedure:

    • Subject Preparation: Subjects are typically fasted before the scan. An intravenous line is placed for tracer injection.

    • Baseline Scan: A dynamic PET scan is initiated following an intravenous bolus injection of [¹¹C]this compound. Data is collected over 90-120 minutes.

    • Drug Administration: The test inhibitor is administered at the desired dose and route.

    • Occupancy Scan: After a suitable time for the drug to reach target engagement, a second dynamic PET scan is performed following another injection of [¹¹C]this compound.

    • Anatomical Imaging: A structural MRI of the brain is acquired for co-registration and delineation of regions of interest (ROIs).

  • Data Analysis:

    • Image Reconstruction & Co-registration: PET images are reconstructed and co-registered with the subject's MRI.

    • ROI Delineation: ROIs are defined on the MRI for PDE10A-rich areas (e.g., caudate, putamen) and a reference region with negligible specific binding (e.g., thalamus).[9][10]

    • Kinetic Modeling: Time-activity curves are generated for each ROI. The binding potential (BP_ND_) is calculated using kinetic models such as the Simplified Reference Tissue Model (SRTM) or Logan graphical analysis.[9][10]

    • Occupancy Calculation: Target occupancy (RO) is calculated as the percent change in BP_ND_ between the baseline and post-drug scans: RO (%) = [ (BP_ND_Baseline - BP_ND_Drug) / BP_ND_Baseline ] * 100

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biological and experimental processes related to this compound and PDE10A.

G cluster_pre Presynaptic Terminal cluster_msn Medium Spiny Neuron DA Dopamine D1R D1 Receptor DA->D1R D2R D2 Receptor DA->D2R AC Adenylyl Cyclase D1R->AC + D2R->AC - cAMP cAMP AC->cAMP ATP ATP PKA PKA cAMP->PKA Activates PDE10A PDE10A cAMP->PDE10A Downstream Downstream Signaling (e.g., pCREB) PKA->Downstream AMP 5'-AMP PDE10A->AMP Hydrolysis AMG7980 This compound AMG7980->PDE10A Inhibits

Caption: PDE10A signaling pathway in a medium spiny neuron.

G start Start: Prepare Reagents prep_plate Dispense Substrate & Test Compound to 96-well Plate start->prep_plate initiate Initiate Reaction: Add PDE10A Enzyme prep_plate->initiate incubate Incubate at Room Temperature (e.g., 60 min) initiate->incubate stop Stop Reaction: Add Binding Agent incubate->stop read Measure Fluorescence Polarization (FP) stop->read analyze Calculate % Inhibition vs. Compound Concentration read->analyze end Determine IC50 Value analyze->end

Caption: Experimental workflow for IC50 determination.

G start Start: Subject Prep synthesis Radiosynthesis of [¹¹C]this compound start->synthesis mri Acquire Anatomical MRI start->mri baseline Baseline Scan: Inject Tracer & Acquire PET Data synthesis->baseline drug_admin Administer Non-labeled Test Compound baseline->drug_admin analysis Co-register Images, Define ROIs, & Perform Kinetic Modeling baseline->analysis occupancy Occupancy Scan: Inject Tracer & Acquire PET Data drug_admin->occupancy occupancy->analysis mri->analysis end Calculate Target Occupancy (%) analysis->end

Caption: Workflow for an in vivo PET imaging study.

References

An In-Depth Technical Guide to the Chemical Structure and Properties of AMG-7980

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-7980 is a potent and highly specific ligand for phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum. Its ability to modulate cyclic nucleotide signaling pathways has made it a valuable tool in neuroscience research, particularly in the development of therapeutics for neuropsychiatric disorders. This guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of this compound.

Chemical Structure and Physicochemical Properties

This compound is chemically known as 5-(6,7-Dimethoxycinnolin-4-yl)-3-methyl-N-propan-2-ylpyridin-2-amine. Its structure is characterized by a dimethoxycinnoline core linked to a methyl-N-isopropylpyridin-2-amine moiety.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 5-(6,7-Dimethoxycinnolin-4-yl)-3-methyl-N-propan-2-ylpyridin-2-amine[cite: ]
CAS Number 947192-73-6[cite: ]
Chemical Formula C₁₉H₂₂N₄O₂[cite: ]
Molecular Weight 338.41 g/mol [cite: ]
SMILES CC(C)NC1=NC=C(C=C1C)C2=NN=C3C=C(C=C(C3=C2)OC)OC[cite: ]
Appearance Solid powder[cite: ]
Solubility Soluble in DMSO[cite: ]
pKa Data not publicly available
LogP Data not publicly available
Aqueous Solubility Data not publicly available

Mechanism of Action and Signaling Pathway

This compound exerts its effects through the specific inhibition of PDE10A. This enzyme is a key regulator of intracellular signaling cascades by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).

By inhibiting PDE10A, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the medium spiny neurons of the striatum. This elevation in cyclic nucleotide levels enhances the activity of downstream effectors, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG). The activation of these kinases modulates the phosphorylation state of various substrate proteins, ultimately influencing neuronal excitability and gene expression. This mechanism is crucial for regulating motor control, cognition, and emotional processes.

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R binds Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds AC Adenylyl Cyclase D1R->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA activates AMP AMP PDE10A->AMP hydrolyzes cAMP to AMG7980 This compound AMG7980->PDE10A inhibits DARPP32 DARPP-32 PKA->DARPP32 phosphorylates pDARPP32 p-DARPP-32 DARPP32->pDARPP32 Neuronal_Excitability Modulation of Neuronal Excitability and Gene Expression pDARPP32->Neuronal_Excitability leads to PET_Imaging_Workflow cluster_preparation Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis Radiosynthesis Radiosynthesis of [11C]this compound Tracer_Injection IV Bolus Injection of [11C]this compound Radiosynthesis->Tracer_Injection Animal_Prep Animal Preparation (Anesthesia, Catheterization) Animal_Prep->Tracer_Injection PET_Scan Dynamic PET Scan (90-120 min) Tracer_Injection->PET_Scan Blood_Sampling Arterial Blood Sampling Tracer_Injection->Blood_Sampling Image_Recon Image Reconstruction & ROI Delineation PET_Scan->Image_Recon Kinetic_Modeling Kinetic Modeling (e.g., SRTM, Logan Plot) Blood_Sampling->Kinetic_Modeling TAC_Generation Time-Activity Curve Generation Image_Recon->TAC_Generation TAC_Generation->Kinetic_Modeling Occupancy_Calc Target Occupancy Calculation Kinetic_Modeling->Occupancy_Calc

The Discovery and Synthesis of AMG-7980: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of AMG-7980, a potent and selective phosphodiesterase 10A (PDE10A) ligand. Developed by Amgen, this compound has been instrumental as a preclinical tracer for in vivo receptor occupancy studies to facilitate the development of therapeutic PDE10A inhibitors. This document details the synthesis of this compound, its mechanism of action within the PDE10A signaling pathway, and key quantitative data. Furthermore, it provides detailed experimental protocols for its synthesis and biological evaluation, along with visualizations of relevant pathways and workflows to support further research and development in this area.

Introduction: The Role of PDE10A in Drug Discovery

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers in cellular signaling. Its high expression in the medium spiny neurons of the striatum has made it a compelling target for the treatment of various neuropsychiatric disorders, including schizophrenia and Huntington's disease. Inhibition of PDE10A leads to an accumulation of cAMP and cGMP, thereby modulating neuronal activity.

This compound, with the chemical name 5-(6,7-Dimethoxycinnolin-4-yl)-3-methyl-N-propan-2-ylpyridin-2-amine, was developed as a highly specific ligand for PDE10A.[1] Its primary application has been as a tracer in preclinical studies to determine the in vivo target engagement of novel PDE10A inhibitors.[2][3] This role is crucial in establishing a relationship between the dose of a potential therapeutic, its occupancy of the target receptor, and the resulting pharmacological effect.

Physicochemical and Biological Properties of this compound

This compound is a small molecule with favorable properties for a central nervous system (CNS) tracer, including good brain uptake.[1] Its key physicochemical and biological parameters are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 5-(6,7-Dimethoxycinnolin-4-yl)-3-methyl-N-propan-2-ylpyridin-2-amine[1]
Molecular Formula C₁₉H₂₂N₄O₂[1]
Molecular Weight 338.41 g/mol [1]
CAS Number 947192-73-6[1]
PDE10A IC₅₀ 1.9 nM[3]
PDE10A Kᴅ 0.94 nM[4]
[¹¹C]AMG 7980 BPɴᴅ (Putamen) 0.65 - 0.76[5]
[¹¹C]AMG 7980 BPɴᴅ (Caudate) 0.23 - 0.42[5]

The PDE10A Signaling Pathway

This compound exerts its effects by inhibiting PDE10A, which plays a critical role in the signaling cascades of striatal neurons. The following diagram illustrates the PDE10A signaling pathway.

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Glutamate Glutamate mGluR mGluR Glutamate->mGluR AC Adenylyl Cyclase D1R->AC + D2R->AC - sGC Soluble Guanylyl Cyclase mGluR->sGC + cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA + PDE10A PDE10A cAMP->PDE10A DARPP32 DARPP-32 PKA->DARPP32 phosphorylates CREB CREB PKA->CREB phosphorylates AMP AMP PDE10A->AMP hydrolyzes GMP GMP PDE10A->GMP hydrolyzes AMG7980 This compound AMG7980->PDE10A inhibits cGMP cGMP sGC->cGMP GTP GTP GTP->sGC cGMP->PDE10A PKG PKG cGMP->PKG + Gene Gene Expression CREB->Gene

Figure 1: PDE10A Signaling Pathway.

Synthesis of this compound

While a detailed, step-by-step synthesis of this compound has not been publicly disclosed by Amgen, a representative synthetic route can be postulated based on the synthesis of structurally related cinnoline (B1195905) derivatives found in the patent literature (e.g., WO2007131650) and common organic synthesis reactions. The synthesis likely involves a palladium-catalyzed cross-coupling reaction between a substituted cinnoline and a substituted pyridine.

The following diagram outlines a probable synthetic workflow.

Synthesis_Workflow cluster_synthesis This compound Synthesis Workflow SM1 Starting Material 1: Substituted Aniline Int1 Intermediate 1: 4-Chloro-6,7-dimethoxycinnoline (B3056711) SM1->Int1 Cyclization & Chlorination SM2 Starting Material 2: 2-Amino-3-methylpyridine Int2 Intermediate 2: 5-Bromo-3-methyl-N-isopropylpyridin-2-amine SM2->Int2 Bromination & Alkylation Final This compound Int1->Final Pd-catalyzed Cross-Coupling Int2->Final

Figure 2: Plausible Synthetic Workflow for this compound.
Experimental Protocol for Synthesis (Representative)

This protocol is a representative example based on known chemical transformations for similar structures.

Step 1: Synthesis of 4-Chloro-6,7-dimethoxycinnoline (Intermediate 1)

Step 2: Synthesis of 5-Bromo-2-(isopropylamino)-3-methylpyridine (Intermediate 2)

  • Bromination: 2-Amino-3-methylpyridine is brominated at the 5-position using a suitable brominating agent like N-bromosuccinimide (NBS).

  • Alkylation: The amino group of 5-bromo-2-amino-3-methylpyridine is alkylated with an isopropyl group, for example, via reductive amination with acetone (B3395972) and a reducing agent (e.g., sodium triacetoxyborohydride) or through a Buchwald-Hartwig amination with 2-bromopropane.

Step 3: Palladium-Catalyzed Cross-Coupling

  • Reaction Setup: In a reaction vessel, combine 4-chloro-6,7-dimethoxycinnoline (1 equivalent), 5-bromo-2-(isopropylamino)-3-methylpyridine (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a ligand like XPhos), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent (e.g., dioxane or toluene).

  • Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound.

Biological Evaluation Protocols

In Vitro PDE10A Inhibition Assay

This protocol describes a method to determine the IC₅₀ of a compound against PDE10A.

  • Reagents and Materials:

    • Recombinant human PDE10A enzyme

    • cAMP or cGMP substrate

    • Assay buffer (e.g., Tris-HCl with MgCl₂)

    • Test compound (e.g., this compound) dissolved in DMSO

    • Detection system (e.g., a commercially available fluorescence polarization or luminescence-based assay kit)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the diluted compound or DMSO (vehicle control) to the wells of the microplate.

    • Add the PDE10A enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the cAMP or cGMP substrate.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and add the detection reagents according to the manufacturer's instructions.

    • Read the plate on a suitable microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Receptor Occupancy (RO) Study using LC-MS/MS

This protocol outlines a method for determining the in vivo receptor occupancy of a PDE10A inhibitor using this compound as a tracer.[6]

  • Animals and Dosing:

    • Use male Sprague-Dawley rats.

    • Administer the test PDE10A inhibitor orally or via another desired route at various doses.

    • A vehicle control group should be included.

  • Tracer Administration:

    • At a specified time after administration of the test compound, administer a low dose of this compound (the tracer) intravenously (e.g., 5 µg/kg).[3]

  • Tissue Collection:

    • After a short interval following tracer administration (e.g., 30 minutes), euthanize the animals and rapidly dissect the brains.

    • Isolate the striatum (target-rich region) and cerebellum (reference region with low PDE10A expression).

  • Sample Preparation and LC-MS/MS Analysis:

    • Homogenize the tissue samples.

    • Extract the tracer from the tissue homogenates using a suitable organic solvent.

    • Analyze the concentration of the tracer in the extracts using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the receptor occupancy using the following formula: % Occupancy = (1 - (Striatum/Cerebellum ratio in drug-treated) / (Striatum/Cerebellum ratio in vehicle-treated)) * 100

The following diagram illustrates the workflow for an in vivo receptor occupancy study.

RO_Workflow cluster_ro_study In Vivo Receptor Occupancy Workflow Dosing Dose Animals with Test Compound or Vehicle Tracer Administer this compound Tracer (i.v.) Dosing->Tracer Euthanasia Euthanize and Dissect Brain Tracer->Euthanasia Homogenization Homogenize Striatum and Cerebellum Euthanasia->Homogenization Extraction Extract Tracer Homogenization->Extraction LCMS Quantify Tracer by LC-MS/MS Extraction->LCMS Analysis Calculate Receptor Occupancy LCMS->Analysis

Figure 3: In Vivo Receptor Occupancy Study Workflow.

Conclusion

This compound is a valuable research tool that has played a significant role in the development of PDE10A inhibitors. Its high affinity and selectivity for PDE10A, combined with its favorable pharmacokinetic properties, make it an excellent tracer for in vivo receptor occupancy studies. The information and protocols provided in this technical guide are intended to support researchers in the continued exploration of PDE10A as a therapeutic target and in the development of novel CNS drugs.

References

In Vitro Characterization of AMG-7980: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-7980 is a potent and highly specific inhibitor of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum. PDE10A plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers in various signaling pathways. By inhibiting PDE10A, this compound elevates the levels of these cyclic nucleotides, modulating neuronal activity. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the relevant biological pathways and workflows.

Quantitative Data Summary

The in vitro activity of this compound has been characterized through various biochemical and binding assays. The following table summarizes the key quantitative parameters, providing a clear comparison of its potency and binding affinity.

ParameterValueSpecies/SystemReference
IC50 1.9 nMPDE10A Biochemical Assay[1]
K D 0.94 nMRat Striatum Homogenate[2][3]
Bmax 2.3 pmol/mg proteinRat Striatum Homogenate[2]

Signaling Pathway and Experimental Workflows

To understand the mechanism of action of this compound and the methods used for its characterization, the following diagrams illustrate the core signaling pathway and experimental workflows.

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Dopamine Receptor Dopamine Receptor AC Adenylyl Cyclase Dopamine Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE10A PDE10A cAMP->PDE10A Hydrolyzed by PKA PKA cAMP->PKA Activates AMP AMP PDE10A->AMP CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene Gene Expression pCREB->Gene AMG7980 This compound AMG7980->PDE10A Inhibits

Caption: PDE10A Signaling Pathway Inhibition by this compound.

Experimental_Workflows cluster_biochemical Biochemical Potency (IC50) cluster_binding Radioligand Binding Affinity (KD) cluster_cell Cell-Based Functional Assay (cAMP/cGMP) b1 Recombinant PDE10A + Substrate (cAMP/cGMP) b2 Add this compound (Varying Concentrations) b1->b2 b3 Incubate b2->b3 b4 Measure Product Formation (e.g., Fluorescence Polarization) b3->b4 b5 Calculate IC50 b4->b5 r1 Rat Striatum Homogenate (Source of PDE10A) r2 Add [3H]this compound (Radioligand) r1->r2 r3 Incubate to Equilibrium r2->r3 r4 Separate Bound from Free (Filtration) r3->r4 r5 Quantify Radioactivity r4->r5 r6 Saturation Binding Analysis (Determine KD and Bmax) r5->r6 c1 Culture Cells Expressing PDE10A c2 Treat with this compound c1->c2 c3 Stimulate cAMP/cGMP Production (e.g., Forskolin) c2->c3 c4 Lyse Cells c3->c4 c5 Measure cAMP/cGMP Levels (ELISA) c4->c5 c6 Determine EC50 c5->c6

Caption: Experimental Workflows for In Vitro Characterization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe representative protocols for the key in vitro experiments used to characterize this compound.

PDE10A Biochemical Assay (Fluorescence Polarization)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the PDE10A enzyme.

Materials:

  • Purified, recombinant human PDE10A enzyme

  • Fluorescein-labeled cAMP or cGMP substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Binding agent (binds to the hydrolyzed substrate)

  • Microplate reader capable of measuring fluorescence polarization

Protocol:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a microplate, add the PDE10A enzyme to each well.

  • Add the diluted this compound or vehicle control to the respective wells.

  • Initiate the reaction by adding the fluorescein-labeled substrate.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding the binding agent.

  • Measure the fluorescence polarization of each well.

  • Calculate the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Radioligand Binding Assay

This assay measures the binding affinity (K D ) and the density of binding sites (Bmax) of a radiolabeled ligand to its target receptor.

Materials:

  • [3H]this compound (tritiated this compound)

  • Rat striatum tissue homogenate (as a source of PDE10A)

  • Binding buffer (e.g., Tris-HCl)

  • Unlabeled this compound (for determining non-specific binding)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and scintillation fluid

Protocol:

  • Prepare dilutions of [3H]this compound in binding buffer.

  • In a series of tubes, add the rat striatum homogenate.

  • For total binding, add increasing concentrations of [3H]this compound.

  • For non-specific binding, add a high concentration of unlabeled this compound in addition to the increasing concentrations of [3H]this compound.

  • Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.

  • Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold to separate the bound from the free radioligand.

  • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Perform saturation binding analysis by plotting specific binding against the concentration of [3H]this compound to determine the K D and Bmax values.

Cell-Based cAMP/cGMP Assay (ELISA)

This assay quantifies the effect of a PDE10A inhibitor on intracellular levels of cAMP or cGMP in a cellular context.

Materials:

  • A cell line expressing PDE10A (e.g., CHO or HEK293 cells)

  • Cell culture medium and supplements

  • This compound

  • A stimulant to increase basal cAMP/cGMP levels (e.g., Forskolin for cAMP)

  • Lysis buffer

  • Commercially available cAMP or cGMP ELISA kit

  • Microplate reader

Protocol:

  • Seed the PDE10A-expressing cells in a multi-well plate and culture until they reach the desired confluency.

  • Pre-treat the cells with various concentrations of this compound or vehicle for a specified time.

  • Stimulate the cells with an appropriate agent (e.g., forskolin) to induce the production of cAMP or cGMP.

  • Aspirate the medium and lyse the cells using the provided lysis buffer.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates and a fixed amount of labeled cAMP/cGMP to an antibody-coated plate, followed by washing and detection steps.

  • Measure the absorbance using a microplate reader.

  • Calculate the concentration of cAMP or cGMP in each sample based on a standard curve.

  • Plot the cyclic nucleotide concentration against the concentration of this compound to determine the EC50 value.

Conclusion

The in vitro characterization of this compound demonstrates its high potency and affinity for PDE10A. The methodologies described provide a framework for the continued investigation and development of PDE10A inhibitors. The combination of biochemical and cell-based assays is essential for a comprehensive understanding of the pharmacological profile of such compounds, paving the way for their potential therapeutic applications in neurological and psychiatric disorders.

References

AMG-7980: A Technical Guide to its Target Binding, Affinity, and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-7980 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum. By modulating cyclic nucleotide signaling, PDE10A inhibition represents a promising therapeutic strategy for certain neuropsychiatric disorders. This technical guide provides a comprehensive overview of the binding characteristics of this compound, including its affinity for its primary target, its selectivity profile, and the experimental methodologies used for its characterization.

Introduction

Phosphodiesterase 10A (PDE10A) is a key enzyme in the regulation of intracellular signaling cascades by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Its restricted expression profile in the brain has made it an attractive target for the development of novel therapeutics. This compound has been identified as a high-affinity ligand for PDE10A, demonstrating potential for in vivo imaging and as a pharmacological tool to probe the function of this enzyme.

Target Binding Affinity

This compound exhibits high-affinity binding to its target, phosphodiesterase 10A. The potency of this interaction has been quantified through various in vitro assays, with key binding parameters summarized in the table below. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are crucial metrics for assessing the strength of the drug-target interaction and its functional inhibitory capacity, respectively.

ParameterValueSpeciesAssay TypeReference
IC50 1.9 nMNot SpecifiedBiochemical Assay[1]
Kd 0.94 nMRatRadioligand Binding Assay

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the PDE10A enzymatic activity. The Kd value reflects the equilibrium dissociation constant, with a lower value indicating a higher binding affinity. For a competitive inhibitor, the Ki (inhibition constant) is often closely related to the Kd.

Selectivity Profile

However, qualitative evidence for its selectivity comes from displacement studies using a structurally related tracer, [3H]AMG 580. In these experiments, inhibitors selective for other PDE isoforms did not displace the binding of this tracer, suggesting that this compound is likely to have a favorable selectivity profile.

Qualitative Selectivity Data:

A study demonstrated that inhibitors selective for other PDE isoforms, including PDE1, PDE2, PDE3, PDE4, PDE5, PDE7, PDE8, and PDE9, did not displace the binding of a tracer structurally similar to this compound in rat striatal homogenates.[1] This indicates that this compound's affinity for these other PDE isoforms is significantly lower than its affinity for PDE10A.

Signaling Pathway

PDE10A plays a crucial role in the regulation of cyclic nucleotide signaling within medium spiny neurons. By hydrolyzing cAMP and cGMP, it terminates the signaling cascades initiated by the activation of G-protein coupled receptors, such as dopamine (B1211576) and adenosine receptors. Inhibition of PDE10A by this compound leads to an accumulation of intracellular cAMP and cGMP, thereby enhancing downstream signaling through Protein Kinase A (PKA) and Protein Kinase G (PKG).

PDE10A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1_Receptor Dopamine D1 Receptor Dopamine->D1_Receptor Binds AC Adenylyl Cyclase D1_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates PDE10A PDE10A cAMP->PDE10A Hydrolyzed by Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates AMP AMP PDE10A->AMP AMG_7980 This compound AMG_7980->PDE10A Inhibits

Figure 1: Simplified signaling pathway of PDE10A inhibition by this compound.

Experimental Protocols

The determination of binding affinity and selectivity of compounds like this compound relies on robust and reproducible experimental protocols. Below is a representative methodology for an in vitro PDE10A enzyme inhibition assay.

In Vitro PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE10A by monitoring the change in fluorescence polarization of a fluorescently labeled cAMP substrate.

Materials:

  • Recombinant human PDE10A enzyme

  • Fluorescently labeled cAMP (e.g., FAM-cAMP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

  • Binding Agent (a protein that specifically binds to the linearized FAM-AMP product)

  • This compound and other test compounds

  • 96-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the fluorescently labeled cAMP substrate, and the test compound (this compound) at various concentrations.

  • Enzyme Addition: Initiate the enzymatic reaction by adding a pre-determined concentration of the recombinant PDE10A enzyme to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Termination and Detection: Stop the reaction by adding the binding agent. This agent will bind to the hydrolyzed substrate, resulting in a change in fluorescence polarization.

  • Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Experimental_Workflow Start Start Compound_Dilution Prepare Serial Dilution of this compound Start->Compound_Dilution Reaction_Setup Set up Reaction in 96-well Plate: - Assay Buffer - FAM-cAMP - this compound Compound_Dilution->Reaction_Setup Enzyme_Addition Initiate Reaction with Recombinant PDE10A Reaction_Setup->Enzyme_Addition Incubation Incubate at Room Temperature (e.g., 60 min) Enzyme_Addition->Incubation Termination Stop Reaction with Binding Agent Incubation->Termination Data_Acquisition Measure Fluorescence Polarization Termination->Data_Acquisition Data_Analysis Calculate % Inhibition and Determine IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Figure 2: General workflow for an in vitro PDE10A inhibition assay.

Conclusion

This compound is a high-affinity inhibitor of PDE10A, characterized by a low nanomolar IC50 and Kd. While comprehensive quantitative selectivity data remains to be fully disclosed in public literature, existing evidence strongly suggests a high degree of selectivity for PDE10A over other phosphodiesterase isoforms. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other novel PDE10A inhibitors, which hold promise for the development of new treatments for neuropsychiatric conditions.

References

Unveiling the Profile of AMG-7980: A Phosphodiesterase 10A Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AMG-7980 is a selective ligand for Phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the striatum of the brain. While comprehensive therapeutic pharmacokinetic and pharmacodynamic data for this compound remains limited in the public domain, its radiolabeled form, [11C]this compound, has been characterized as a valuable positron emission tomography (PET) tracer for in-vivo imaging and target engagement studies. This technical guide synthesizes the available information on this compound, focusing on its role as a research tool in neuroscience and drug discovery.

Physicochemical Properties

PropertyValue
Chemical Name 5-(6,7-Dimethoxycinnolin-4-yl)-3-methyl-N-propan-2-ylpyridin-2-amine
Molecular Formula C₁₉H₂₂N₄O₂
Molecular Weight 338.41 g/mol
CAS Number 947192-73-6

Pharmacokinetics of [¹¹C]this compound in Non-Human Primates

Studies in non-human primates have been crucial in characterizing the pharmacokinetic profile of the radiolabeled tracer [11C]this compound.

Distribution and Binding

Following intravenous administration, [11C]this compound demonstrates specific binding in brain regions with high PDE10A expression, particularly the striatum.[1] The thalamus has been utilized as a reference tissue to determine the binding potential (BPND), a measure of the density of available receptors.

Brain RegionBinding Potential (BPND)
Caudate0.42
Putamen0.76
Globus Pallidus0.75

Data derived from the simplified reference tissue model (SRTM) in non-human primates.[1]

Pharmacodynamics: Mechanism of Action and Target Engagement

As a PDE10A ligand, this compound's mechanism of action revolves around its interaction with the PDE10A enzyme. PDE10A is responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in cellular signaling.

Signaling Pathway

The inhibition of PDE10A by a ligand like this compound would lead to an increase in intracellular levels of cAMP and cGMP. This modulation of cyclic nucleotide signaling is a key area of investigation for therapeutic intervention in neurological and psychiatric disorders.

PDE10A_Inhibition_Pathway cluster_pre Pre-inhibition cluster_post Post-inhibition with this compound ATP ATP AC Adenylate Cyclase ATP->AC Activates GTP GTP GC Guanylate Cyclase GTP->GC Activates cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE10A_pre PDE10A cAMP->PDE10A_pre cGMP->PDE10A_pre AMP AMP PDE10A_pre->AMP Hydrolyzes GMP GMP PDE10A_pre->GMP Hydrolyzes AMG7980 This compound PDE10A_post PDE10A AMG7980->PDE10A_post Inhibits cAMP_up Increased cAMP Signaling Downstream Signaling cAMP_up->Signaling cGMP_up Increased cGMP cGMP_up->Signaling PET_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Radiosynthesis [11C]this compound Radiosynthesis Injection IV Injection of [11C]this compound Radiosynthesis->Injection Animal_Prep Animal Preparation & Anesthesia Animal_Prep->Injection PET_Scan Dynamic PET Scan Injection->PET_Scan Blood_Sampling Arterial Blood Sampling PET_Scan->Blood_Sampling Image_Recon Image Reconstruction & MRI Co-registration PET_Scan->Image_Recon Kinetic_Modeling Kinetic Modeling (e.g., SRTM) Blood_Sampling->Kinetic_Modeling TAC_Gen Time-Activity Curve Generation Image_Recon->TAC_Gen TAC_Gen->Kinetic_Modeling BP_Calc Calculation of Binding Potential (BPND) Kinetic_Modeling->BP_Calc

References

AMG-7980: A Technical Guide on Physicochemical Properties and Biological Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for AMG-7980, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. Due to the proprietary nature of drug development, publicly available quantitative data is limited. This guide, therefore, summarizes the existing qualitative information, outlines standard experimental protocols for determining these properties, and details the critical signaling pathway this compound targets.

Physicochemical Properties of this compound

This compound is a small molecule with the chemical formula C₁₉H₂₂N₄O₂ and a molecular weight of 338.41 g/mol . Its primary application in research has been as a positron emission tomography (PET) tracer for imaging PDE10A distribution in the brain.

Solubility Data

Specific quantitative solubility values for this compound in various solvents are not publicly available. The information is generally qualitative, indicating its suitability for research and preclinical applications.

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)Soluble[1]Commonly used for preparing stock solutions.
Aqueous BuffersLimitedFormulation for in vivo studies, such as PET imaging, suggests that aqueous-based vehicles can be prepared, likely with the use of co-solvents or other excipients to achieve the desired concentration.
Stability Data

The stability of this compound has been described in the context of its handling and storage as a research chemical.

ConditionStabilityRecommendations
Solid State
ShippingStable for several weeks at ambient temperature[1]Standard shipping conditions are generally sufficient.
Short-Term StorageStable for days to weeks[1]Store at 0 - 4°C, dry and dark[1].
Long-Term StorageStable for months to years[1]Store at -20°C, dry and dark[1].
Shelf Life>2 years if stored properly[1]Adherence to long-term storage conditions is critical.
In Solution
Stock Solution (in DMSO)Stable for days to weeks (short-term) or months (long-term)Store at 0 - 4°C for short-term use or -20°C for long-term storage[1].

Experimental Protocols

Detailed experimental protocols for the determination of this compound's solubility and stability are not published. However, standard methodologies are employed in the pharmaceutical sciences to characterize such properties.

Solubility Determination: Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method. This protocol provides a general workflow.

Objective: To determine the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., phosphate-buffered saline, pH 7.4)

  • Scintillation vials or other suitable containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • After agitation, allow the samples to stand to let undissolved material settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining particulate matter.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

  • The solubility is reported in units such as mg/mL or µM.

Stability Assessment: HPLC-Based Stability-Indicating Method

To assess the chemical stability of this compound, a stability-indicating HPLC method is typically developed and validated.

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound solution of known concentration

  • Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

  • Temperature- and humidity-controlled stability chambers

  • Photostability chamber

  • HPLC system with a UV or mass spectrometry detector

Procedure:

  • Forced Degradation Studies: Expose solutions of this compound to harsh conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂) at elevated temperatures to generate degradation products.

  • Method Development: Develop an HPLC method (optimizing column, mobile phase, gradient, and detector settings) that separates the intact this compound from all generated degradation products.

  • Stability Study:

    • Prepare solutions of this compound in the desired formulation or solvent.

    • Store the samples under various conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

    • At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and analyze them using the validated stability-indicating HPLC method.

  • Data Analysis: Quantify the amount of this compound remaining at each time point. The rate of degradation can be determined, and the shelf-life can be extrapolated.

Biological Target and Signaling Pathway

This compound is a selective inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, cognition, and reward. The enzyme plays a crucial role in regulating intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).

PDE10A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Glutamate Glutamate mGluR mGluR Glutamate->mGluR G_olf Gα_olf D1R->G_olf Activates G_i Gα_i D2R->G_i Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_olf->AC Stimulates G_i->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PDE10A PDE10A cAMP->PDE10A Degraded by Downstream\nEffectors Downstream Effectors PKA->Downstream\nEffectors Phosphorylates AMP AMP PDE10A->AMP This compound This compound This compound->PDE10A Inhibits

Figure 1. Simplified PDE10A signaling pathway in a medium spiny neuron.

By inhibiting PDE10A, this compound prevents the breakdown of cAMP and cGMP. This leads to an accumulation of these second messengers, which in turn enhances the signaling cascades they mediate, such as the Protein Kinase A (PKA) pathway. This modulation of signaling has been explored as a potential therapeutic approach for neuropsychiatric disorders like schizophrenia.

Experimental Workflow for Target Engagement

The utility of this compound as a PET tracer allows for the direct measurement of its engagement with the PDE10A target in the brain.

PET_Workflow cluster_synthesis Radiolabeling cluster_imaging PET Imaging Study Precursor Precursor Synthesis Automated Synthesis Module Precursor->Synthesis C11 [¹¹C]CH₃I or [¹¹C]CO₂ C11->Synthesis Purification HPLC Purification Synthesis->Purification Formulation Sterile Formulation Purification->Formulation Administration Intravenous Injection of [¹¹C]this compound Formulation->Administration PET_Scan PET Scanner Acquisition Administration->PET_Scan Data_Analysis Image Reconstruction & Kinetic Modeling PET_Scan->Data_Analysis

Figure 2. General workflow for a PET imaging study using [¹¹C]this compound.

This workflow illustrates the process from the creation of the radiolabeled tracer to the analysis of brain images, which can quantify the density and occupancy of the PDE10A enzyme. This is a critical tool in the development of other PDE10A-targeting drugs.

References

Preliminary Studies on the Efficacy of Phosphodiesterase 10A (PDE10A) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides an in-depth overview of the preclinical and early clinical evaluation of phosphodiesterase 10A (PDE10A) inhibitors, a class of drugs investigated for their therapeutic potential in neurological and psychiatric disorders. Due to the absence of publicly available efficacy data for a compound specifically designated "AMG-7980," this document will focus on the general methodologies and data presentation relevant to evaluating the efficacy of representative PDE10A inhibitors. The information presented is synthesized from studies on various compounds within this class.

Phosphodiesterase 10A is an enzyme highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, cognition, and reward pathways.[1] PDE10A hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in cellular signaling.[1] By inhibiting PDE10A, these drugs prevent the degradation of cAMP and cGMP, leading to the activation of downstream signaling cascades, primarily through Protein Kinase A (PKA) and Protein Kinase G (PKG).[1] This modulation of signaling pathways, particularly the potentiation of dopamine (B1211576) D1 receptor signaling and inhibition of D2 receptor signaling, forms the basis for their investigation in conditions like schizophrenia and Huntington's disease.

Data Presentation: Efficacy of Representative PDE10A Inhibitors

The following tables summarize the types of quantitative data typically collected in preliminary studies of PDE10A inhibitors. The values presented are illustrative and based on findings for various compounds in this class.

Table 1: In Vitro Enzymatic and Cellular Activity

ParameterDescriptionRepresentative Value
IC₅₀ (PDE10A) Concentration of the inhibitor required to reduce the activity of the PDE10A enzyme by 50%.0.5 - 5 nM
Cellular cAMP Increase Fold increase in intracellular cAMP levels in a relevant cell line (e.g., striatal neurons) upon treatment with the inhibitor.2 - 5 fold over baseline
Cellular cGMP Increase Fold increase in intracellular cGMP levels in a relevant cell line upon treatment with the inhibitor.1.5 - 3 fold over baseline
p-CREB Expression Fold increase in the phosphorylation of CREB, a downstream target of PKA, indicating target engagement in cells.1.5 - 4 fold over baseline

Table 2: In Vivo Target Occupancy and Behavioral Efficacy

ParameterAnimal ModelDescriptionRepresentative Result
PDE10A Occupancy Rodent/Non-human PrimatePercentage of PDE10A enzyme bound by the inhibitor in the striatum at a given dose, typically measured by PET imaging.30-70% at therapeutic doses
Prepulse Inhibition (PPI) Reversal Rodent (e.g., apomorphine-induced deficit)Reversal of sensory gating deficits, a model for certain psychotic symptoms.Significant reversal of PPI deficit
Conditioned Avoidance Response (CAR) RodentReduction in avoidance responses without an increase in escape failures, predictive of antipsychotic-like activity.Dose-dependent reduction in CAR
Catalepsy Induction RodentAssessment of extrapyramidal side effects; a desirable feature of novel antipsychotics is a low propensity to induce catalepsy.No significant catalepsy at therapeutic doses

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of PDE10A inhibitors are provided below.

1. PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)

  • Principle: This assay measures the ability of a test compound to inhibit the hydrolysis of a fluorescently labeled cAMP or cGMP substrate by the PDE10A enzyme. Inhibition of hydrolysis results in the fluorescent substrate remaining bound to a specific binding agent, leading to a high fluorescence polarization signal.[2][3]

  • Methodology:

    • A solution of the fluorescently labeled substrate (e.g., FAM-cAMP) is added to the wells of a 96-well plate.

    • The test inhibitor is added at various concentrations, alongside a vehicle control.

    • The enzymatic reaction is initiated by the addition of a purified, recombinant PDE10A enzyme.

    • The plate is incubated at room temperature for a specified duration (e.g., 60 minutes) to allow for substrate hydrolysis in the absence of inhibition.

    • The reaction is terminated by the addition of a binding agent that specifically binds to the fluorescently labeled substrate.

    • Fluorescence polarization is measured using a microplate reader.

    • The percentage of inhibition is calculated for each concentration of the inhibitor, and the data is fitted to a dose-response curve to determine the IC₅₀ value.[2]

2. Cellular Cyclic Nucleotide (cAMP/cGMP) Measurement (ELISA)

  • Principle: This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the levels of cAMP or cGMP in cell lysates following treatment with a PDE10A inhibitor.[1]

  • Methodology:

    • Cells (e.g., primary striatal neurons or a relevant cell line) are cultured to the desired confluency and then treated with the PDE10A inhibitor or a vehicle control for a specified time.

    • The culture medium is aspirated, and the cells are lysed directly in the culture plate using 0.1 M HCl. The plate is incubated for 10 minutes at room temperature with gentle shaking to ensure complete lysis.

    • The cell lysate is collected and centrifuged to pellet any cellular debris.

    • The supernatant containing the cyclic nucleotides is then used in a commercially available cAMP or cGMP ELISA kit, following the manufacturer's instructions.

    • The absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • A standard curve is generated using known concentrations of cAMP or cGMP.

    • The concentration of the cyclic nucleotides in the samples is calculated from the standard curve and typically normalized to the total protein concentration of the sample, determined by a protein assay such as the BCA assay.[1]

3. In Vivo Behavioral Assessment: Conditioned Avoidance Response (CAR)

  • Principle: The CAR test is a behavioral paradigm used to predict the antipsychotic-like activity of a compound.[3]

  • Methodology:

    • Training: An animal, typically a rat, is placed in a shuttle box with two compartments. A conditioned stimulus (e.g., a light or tone) is presented for a set duration (e.g., 10 seconds), followed by an unconditioned stimulus (a mild foot shock). The animal can avoid the shock by moving to the other compartment during the presentation of the conditioned stimulus. If the animal does not move, it receives the shock until it escapes to the other compartment. This is repeated for a set number of trials.

    • Drug Administration: The trained animals are administered the test compound or a vehicle at a specified time before the test session.

    • Testing: The animal is placed back in the shuttle box, and a series of trials are conducted as in the training phase.

    • Data Collection: The number of avoidance responses (moving during the conditioned stimulus), escape responses (moving during the unconditioned stimulus), and escape failures are recorded.

    • Data Analysis: The performance of the drug-treated group is compared to that of the vehicle-treated group. A significant reduction in avoidance responses without a corresponding increase in escape failures is indicative of antipsychotic-like activity.[3]

Mandatory Visualizations

Signaling Pathway of PDE10A Inhibition

PDE10A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR AC Adenylate Cyclase D2R->AC Inhibits A2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A Hydrolyzed by PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE10A->AMP PDE10A_Inhibitor PDE10A Inhibitor PDE10A_Inhibitor->PDE10A Inhibits pCREB p-CREB PKA->pCREB Phosphorylates Gene_Expression Gene Expression (Neuronal Excitability) pCREB->Gene_Expression

Caption: Simplified PDE10A signaling pathway in a medium spiny neuron.

Experimental Workflow for Preclinical Evaluation of PDE10A Inhibitors

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision Point Enzyme_Assay PDE10A Enzyme Inhibition Assay (IC₅₀) Cell_Assay Cell-Based Assay (cAMP/cGMP Levels) Enzyme_Assay->Cell_Assay Lead Compound Selectivity Selectivity Profiling (vs. other PDEs) Cell_Assay->Selectivity Confirmed Activity PK Pharmacokinetics (Brain Penetration) Selectivity->PK Selective Compound Target_Occupancy Target Occupancy (PET Imaging) PK->Target_Occupancy Brain-Penetrant Behavioral Behavioral Models (e.g., CAR, PPI) Target_Occupancy->Behavioral Target Engaged Safety Safety/Tolerability (e.g., Catalepsy) Behavioral->Safety Efficacious Dose Go_NoGo Go/No-Go Decision for Clinical Development Safety->Go_NoGo Acceptable Safety Window

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of AMG-7980

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Following a comprehensive search of publicly available scientific literature and databases, no specific in vivo study protocols, quantitative data, or detailed signaling pathway information for a compound designated "AMG-7980" could be identified. The information presented below is based on general knowledge of in vivo studies for similar classes of compounds and should be regarded as a template that would require specific details from proprietary or unpublished sources for actual implementation. One source identified this compound as a phosphodiesterase 10A (PDE10A) ligand for research use, but provided no further experimental details.

Introduction

This document provides a generalized framework for conducting in vivo studies to evaluate the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of a novel therapeutic agent, hypothetically designated as this compound. The protocols and methodologies described are based on standard practices in preclinical drug development and are intended to serve as a guide for researchers.

Hypothetical Signaling Pathway of a PDE10A Inhibitor

Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers that play crucial roles in intracellular signal transduction. Inhibition of PDE10A would lead to an accumulation of cAMP and cGMP, thereby modulating the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG). The following diagram illustrates this hypothetical signaling cascade.

PDE10A_Inhibition_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular Receptor GPCR AC Adenylate Cyclase Receptor->AC Activates GC Guanylate Cyclase Receptor->GC Activates cAMP cAMP AC->cAMP Converts cGMP cGMP GC->cGMP Converts ATP ATP GTP GTP PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA Activates cGMP->PDE10A PKG PKG cGMP->PKG Activates AMP AMP PDE10A->AMP GMP GMP PDE10A->GMP Downstream Downstream Cellular Effects PKA->Downstream PKG->Downstream AMG7980 This compound (Hypothetical Inhibitor) AMG7980->PDE10A Inhibits InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Model 1. Animal Model Selection (e.g., Xenograft, Transgenic) Acclimatization 2. Acclimatization Animal_Model->Acclimatization Randomization 3. Randomization into Treatment Groups Acclimatization->Randomization Dosing 4. Dosing Administration (e.g., Oral, IV, IP) Randomization->Dosing Monitoring 5. Monitoring (Tumor Volume, Body Weight, Clinical Signs) Dosing->Monitoring Endpoint 6. Study Endpoint Reached Monitoring->Endpoint Tissue_Collection 7. Tissue/Blood Collection Endpoint->Tissue_Collection Data_Analysis 8. PK/PD & Efficacy Analysis Tissue_Collection->Data_Analysis

Application Notes and Protocols for the Use of AMG-7980 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-7980 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the brain's striatum and in various cancerous tissues.[1][2][3] PDE10A plays a crucial role in cellular signal transduction by hydrolyzing both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two key second messengers. Inhibition of PDE10A leads to an accumulation of intracellular cAMP and cGMP, thereby modulating downstream signaling pathways. These application notes provide detailed protocols for utilizing this compound in cell culture assays to investigate its biological activity and mechanism of action.

Physicochemical Properties and Storage

PropertyValue
Chemical Name 5-(6,7-Dimethoxycinnolin-4-yl)-3-methyl-N-propan-2-ylpyridin-2-amine
Molecular Formula C₁₉H₂₂N₄O₂
Molecular Weight 338.41 g/mol
Solubility Soluble in DMSO
Storage (Powder) Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Keep dry and protected from light.
Storage (Stock Solution) Short term (days to weeks) at 0 - 4°C; Long term (months) at -20°C.

Table 1: Physicochemical properties and storage recommendations for this compound.[4]

Data Presentation: Efficacy of PDE10A Inhibitors in Cell-Based Assays

CompoundCell LineAssay TypeIC50 (µM)
Papaverine H460 (NSCLC)Cell Growth~5
A549 (NSCLC)Cell Growth~10
PQ10 H1299 (NSCLC)cGMP Accumulation (EC50)~1

Table 2: Representative IC50 and EC50 values for selective PDE10A inhibitors in cancer cell lines. This data is provided as a reference for estimating the potential effective concentration range for this compound.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for assessing its activity in cell culture.

PDE10A_Inhibition_Pathway This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates GC Guanylyl Cyclase GPCR->GC Activates cAMP cAMP AC->cAMP Converts cGMP cGMP GC->cGMP Converts ATP ATP GTP GTP PKA PKA cAMP->PKA Activates PDE10A PDE10A cAMP->PDE10A Hydrolyzes PKG PKG cGMP->PKG Activates cGMP->PDE10A Hydrolyzes CREB CREB PKA->CREB Phosphorylates PKG->CREB Phosphorylates AMP AMP PDE10A->AMP GMP GMP PDE10A->GMP Gene_Expression Gene Expression CREB->Gene_Expression Alters AMG7980 This compound AMG7980->PDE10A Inhibits

Caption: Mechanism of action of this compound in inhibiting PDE10A and downstream signaling.

Experimental_Workflow Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis select_cells Select PDE10A-expressing cell line seed_cells Seed cells in multi-well plates select_cells->seed_cells prepare_stock Prepare this compound stock solution in DMSO treat_cells Treat cells with a range of This compound concentrations prepare_stock->treat_cells seed_cells->treat_cells incubate Incubate for a defined period treat_cells->incubate cAMP_assay Measure intracellular cAMP levels (ELISA/FRET) incubate->cAMP_assay cGMP_assay Measure intracellular cGMP levels (ELISA/FRET) incubate->cGMP_assay viability_assay Assess cell viability/ proliferation (MTT/CyQUANT) incubate->viability_assay plot_data Plot dose-response curves cAMP_assay->plot_data cGMP_assay->plot_data viability_assay->plot_data calc_ic50 Calculate IC50/EC50 values plot_data->calc_ic50

Caption: General experimental workflow for evaluating this compound in cell culture assays.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Complete cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution (10 mM):

    • Calculate the mass of this compound needed to prepare a 10 mM stock solution in a desired volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.384 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability and proliferation of cells that express PDE10A.

Materials:

  • PDE10A-expressing cells (e.g., H460, A549, or HEK293-PDE10A)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.01 µM to 100 µM) or vehicle control (DMSO).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Measurement of Intracellular cAMP/cGMP Levels (ELISA)

This protocol describes the quantification of intracellular cyclic nucleotide levels following treatment with this compound.

Materials:

  • PDE10A-expressing cells

  • 6-well or 12-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • 0.1 M HCl

  • Commercially available cAMP or cGMP ELISA kit

  • BCA protein assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in multi-well plates and grow to 80-90% confluency.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

  • Cell Lysis:

    • Aspirate the medium and lyse the cells by adding 0.1 M HCl to each well.

    • Incubate at room temperature for 10 minutes with gentle shaking.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 600 x g for 10 minutes to pellet cell debris.

  • ELISA Procedure:

    • Collect the supernatant for the ELISA.

    • Determine the protein concentration of the lysate for normalization.

    • Follow the manufacturer's instructions for the specific cAMP or cGMP ELISA kit. This typically involves:

      • Acetylation of samples and standards to improve sensitivity.

      • Addition of samples, standards, and enzyme-conjugated cyclic nucleotides to an antibody-coated plate.

      • Incubation, washing, and addition of a substrate solution.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Generate a standard curve using the known concentrations of cAMP or cGMP.

    • Calculate the concentration of the cyclic nucleotide in each sample based on the standard curve.

    • Normalize the cyclic nucleotide concentration to the total protein concentration of the cell lysate.

    • Plot the normalized cyclic nucleotide levels against the this compound concentration to determine the EC50 value.

Disclaimer

These application notes and protocols are intended for research use only. The provided data and methodologies should be adapted and optimized for specific experimental conditions, cell lines, and research objectives. It is crucial to consult relevant literature and perform preliminary experiments to establish the optimal parameters for your studies.

References

AMG-7980: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-7980 is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor developed by Amgen. While its primary documented application in neuroscience research is as a high-affinity positron emission tomography (PET) tracer for in vivo imaging and quantification of PDE10A target engagement, its properties as a PDE10A inhibitor make it a valuable tool for preclinical investigations into the role of this enzyme in various neurological and psychiatric disorders. This document provides detailed application notes and protocols for the use of this compound and other PDE10A inhibitors in neuroscience research.

Phosphodiesterase 10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). It is highly expressed in the medium spiny neurons of the striatum, a critical brain region for motor control, cognition, and reward. Inhibition of PDE10A elevates cAMP and cGMP levels, thereby modulating the activity of the dopamine (B1211576) D1 and D2 receptor pathways. This mechanism has generated significant interest in PDE10A inhibitors as potential therapeutics for conditions such as schizophrenia and Huntington's disease.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related PDE10A inhibitors.

Table 1: In Vivo Binding Potential of [¹¹C]this compound in Non-Human Primates

Brain RegionBinding Potential (BPND) - Graphical MethodBinding Potential (BPND) - SRTM Method
Caudate0.230.42
Putamen0.650.76
Globus Pallidus0.510.75

Data from a study characterizing [¹¹C]this compound as a PET tracer.

Table 2: Target Occupancy of a PDE10A Inhibitor (AMG 579) Measured with this compound Tracer in Rats

AMG 579 Dose (mg/kg)Target Occupancy (%) in Striatum
0.14.4
0.3Not Reported
1Not Reported
3Not Reported
1086-91
3063

This study utilized this compound as a tracer to determine the in vivo target engagement of the clinical candidate AMG 579.

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of PDE10A, which leads to the modulation of downstream signaling cascades in striatal medium spiny neurons.

PDE10A_Signaling_Pathway AMG7980 This compound PDE10A PDE10A AMG7980->PDE10A Inhibits cAMP cAMP PDE10A->cAMP Hydrolyzes cGMP cGMP PDE10A->cGMP Hydrolyzes PKA PKA cAMP->PKA Activates PKG PKG cGMP->PKG Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates CREB CREB PKA->CREB Phosphorylates GluR1 GluR1 PKA->GluR1 Phosphorylates Neuronal_Activity Modulation of Neuronal Activity DARPP32->Neuronal_Activity Modulates Gene_Expression Gene Expression (e.g., c-Fos) CREB->Gene_Expression Regulates GluR1->Neuronal_Activity Modulates

Caption: Signaling pathway of PDE10A inhibition by this compound.

Experimental Protocols

Protocol 1: In Vivo PET Imaging of PDE10A with [¹¹C]this compound

This protocol describes the use of radiolabeled this compound for PET imaging in non-human primates to assess PDE10A distribution and occupancy.

Materials:

  • [¹¹C]this compound (synthesized and purified)

  • Non-human primate subject

  • PET scanner

  • MRI scanner for anatomical reference

  • Anesthesia equipment

  • Apparatus for blood sampling

  • HPLC system for metabolite analysis

Procedure:

  • Animal Preparation: Anesthetize the subject and maintain anesthesia throughout the imaging session. Insert intravenous catheters for tracer injection and blood sampling.

  • PET Scan Acquisition:

    • Position the subject in the PET scanner.

    • Perform a transmission scan for attenuation correction.

    • Administer a bolus injection of [¹¹C]this compound intravenously.

    • Acquire dynamic PET data for 90-120 minutes.

  • Arterial Blood Sampling:

    • Collect arterial blood samples frequently during the initial phase of the scan and less frequently later on to measure the arterial input function.

    • Analyze blood samples to separate parent tracer from radioactive metabolites using HPLC.

  • Image Reconstruction and Analysis:

    • Reconstruct dynamic PET images.

    • Co-register PET images with the subject's MRI scan.

    • Delineate regions of interest (ROIs) such as the caudate, putamen, and cerebellum on the MRI.

    • Generate time-activity curves for each ROI.

    • Calculate the binding potential (BPND) using kinetic modeling (e.g., Logan graphical analysis or Simplified Reference Tissue Model) with the cerebellum as a reference region.

  • Target Occupancy Study (Optional):

    • Administer a non-radiolabeled PDE10A inhibitor at various doses before the [¹¹C]this compound injection.

    • Calculate target occupancy at each dose by comparing the BPND values with a baseline scan.

PET_Imaging_Workflow Animal_Prep Animal Preparation (Anesthesia, Catheters) Tracer_Injection [¹¹C]this compound Injection (Intravenous Bolus) Animal_Prep->Tracer_Injection PET_Scan Dynamic PET Scan (90-120 min) Tracer_Injection->PET_Scan Blood_Sampling Arterial Blood Sampling Tracer_Injection->Blood_Sampling Image_Reconstruction Image Reconstruction and Co-registration with MRI PET_Scan->Image_Reconstruction Metabolite_Analysis Metabolite Analysis (HPLC) Blood_Sampling->Metabolite_Analysis Kinetic_Modeling Kinetic Modeling (BPND Calculation) Metabolite_Analysis->Kinetic_Modeling ROI_Analysis ROI Analysis (Time-Activity Curves) Image_Reconstruction->ROI_Analysis ROI_Analysis->Kinetic_Modeling Result PDE10A Distribution/Occupancy Kinetic_Modeling->Result

Caption: Workflow for in vivo PET imaging with [¹¹C]this compound.

Protocol 2: Measurement of Downstream Signaling Markers

This protocol provides a general method for assessing the pharmacodynamic effects of PDE10A inhibitors by measuring changes in downstream signaling molecules in rodent brain tissue.

Materials:

  • This compound or other PDE10A inhibitor

  • Rodents (e.g., mice or rats)

  • Dosing vehicles

  • Tissue homogenization buffer

  • Commercial ELISA kits for cAMP and cGMP

  • Reagents for Western blotting (antibodies for pCREB, CREB, pGluR1, GluR1)

Procedure:

  • Drug Administration:

    • Administer the PDE10A inhibitor or vehicle to rodents via the appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Include multiple dose groups and a time-course study to determine optimal parameters.

  • Tissue Collection:

    • At the designated time point after dosing, euthanize the animals.

    • Rapidly dissect the striatum and other brain regions of interest on ice.

    • Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.

  • cAMP/cGMP Measurement (ELISA):

    • Homogenize a portion of the striatal tissue in the appropriate lysis buffer provided with the ELISA kit.

    • Determine the protein concentration of the lysate.

    • Follow the manufacturer's instructions for the competitive ELISA to quantify cAMP and cGMP levels.

    • Normalize cyclic nucleotide concentrations to the total protein content.

  • Western Blot Analysis of Protein Phosphorylation:

    • Homogenize another portion of the striatal tissue in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phosphorylated and total CREB and GluR1.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence and quantify band intensities.

    • Calculate the ratio of phosphorylated protein to total protein.

Downstream_Marker_Workflow cluster_analysis Biochemical Analysis Drug_Admin Drug Administration (PDE10A Inhibitor vs. Vehicle) Tissue_Collection Striatal Tissue Collection Drug_Admin->Tissue_Collection Homogenization_ELISA Tissue Homogenization (ELISA Buffer) Tissue_Collection->Homogenization_ELISA Homogenization_WB Tissue Homogenization (RIPA Buffer) Tissue_Collection->Homogenization_WB ELISA cAMP/cGMP ELISA Homogenization_ELISA->ELISA Data_Analysis Data Analysis and Quantification ELISA->Data_Analysis Western_Blot Western Blot (pCREB, pGluR1) Homogenization_WB->Western_Blot Western_Blot->Data_Analysis Result Pharmacodynamic Effect Data_Analysis->Result

Caption: Workflow for downstream signaling marker analysis.

Disclaimer

This compound is a research compound and should be handled by trained professionals in a laboratory setting. The protocols provided are intended as a guide and may require optimization for specific experimental conditions. All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.

Application Notes and Protocols for the Experimental Design of AMG-7980 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-7980 is a potent and highly specific small molecule inhibitor of Phosphodiesterase 10A (PDE10A).[1] PDE10A is a dual-substrate enzyme responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers in cellular signal transduction.[2][3] The enzyme is predominantly expressed in the medium spiny neurons (MSNs) of the brain's striatum, where it plays a key role in modulating dopaminergic and glutamatergic signaling.[2] By inhibiting PDE10A, this compound is expected to increase intracellular levels of cAMP and cGMP, thereby influencing downstream signaling pathways that are crucial for motor control, cognition, and behavior.[2][4]

These application notes provide a comprehensive framework for the preclinical evaluation of this compound, outlining key experimental protocols to characterize its potency, selectivity, cellular activity, and in vivo efficacy.

The PDE10A Signaling Pathway

PDE10A is a critical regulator of signal transduction in striatal neurons. It terminates the signaling of cAMP and cGMP.[2] Inhibition of PDE10A leads to an accumulation of these second messengers, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG). This modulation affects the signaling of dopamine (B1211576) D1 and D2 receptors, which are central to the direct and indirect pathways of the basal ganglia.[1][2]

PDE10A_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Medium Spiny Neuron DA Dopamine D1R D1 Receptor DA->D1R D2R D2 Receptor DA->D2R AC Adenylyl Cyclase D1R->AC + D2R->AC - cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA PDE10A PDE10A cAMP->PDE10A Downstream Downstream Signaling PKA->Downstream AMP AMP PDE10A->AMP Hydrolysis AMG7980 This compound AMG7980->PDE10A Inhibition

Caption: PDE10A Signaling Pathway

Experimental Workflow

The characterization of this compound follows a tiered approach, beginning with in vitro biochemical assays to determine its potency and selectivity, followed by cell-based assays to assess its effects in a biological context, and culminating in in vivo studies to evaluate its pharmacokinetic, pharmacodynamic, and efficacy profile.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cell Cell-Based Assays cluster_invivo In Vivo Evaluation A1 Biochemical Potency (IC50 vs. PDE10A) A2 Selectivity Profiling (vs. other PDEs) A1->A2 A3 Mechanism of Inhibition (Kinetics) A2->A3 B1 Target Engagement (Cellular Thermal Shift Assay) A3->B1 Advance to Cellular Studies B2 Downstream Signaling (cAMP/cGMP Assays) B1->B2 B3 Functional Assays (e.g., pCREB Western Blot) B2->B3 B4 Cell Viability (Cytotoxicity) B3->B4 C1 Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) B4->C1 Advance to In Vivo Studies C2 Pharmacodynamics (PD) (Target Occupancy in Brain) C1->C2 C3 Efficacy Studies (Animal Models of CNS Disorders) C2->C3

Caption: Experimental Workflow for this compound

Experimental Protocols

Protocol 1: In Vitro PDE10A Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human PDE10A.

Principle: This assay measures the enzymatic activity of PDE10A by monitoring the hydrolysis of a fluorescently labeled cAMP or cGMP substrate. The reduction in signal in the presence of an inhibitor is used to calculate its potency.

Materials:

  • Recombinant human PDE10A enzyme

  • Fluorescently labeled cAMP or cGMP substrate

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2)

  • This compound stock solution (in DMSO)

  • 384-well microplates

  • Plate reader with fluorescence detection

Procedure:

  • Prepare a serial dilution of this compound in assay buffer. Recommended concentration range: 0.1 nM to 100 µM.

  • Add 5 µL of diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 10 µL of PDE10A enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of the fluorescent substrate solution.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding a stop solution (if required by the kit).

  • Read the fluorescence on a compatible plate reader.

Data Analysis:

  • Subtract the background fluorescence (wells with no enzyme).

  • Normalize the data, setting the uninhibited control (vehicle) as 100% activity and the fully inhibited control as 0% activity.

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Dose_Response_Logic A Start B Prepare Serial Dilutions of this compound A->B C Incubate with PDE10A Enzyme B->C D Add Substrate and Measure Activity C->D E Plot % Inhibition vs. [this compound] D->E F Fit Curve to Determine IC50 E->F G End F->G

Caption: Logic of Dose-Response Analysis
Data Presentation: Table 1. In Vitro Potency of this compound

CompoundTargetSubstrateIC50 (nM)Hill Slopen (replicates)
This compoundPDE10AcAMPValueValue3
This compoundPDE10AcGMPValueValue3
Papaverine (Control)PDE10AcGMPValueValue3
Protocol 2: Cellular cAMP/cGMP Accumulation Assay

Objective: To measure the effect of this compound on intracellular cAMP and cGMP levels in a relevant cell line (e.g., striatal neurons or a cell line engineered to express PDE10A).

Principle: This assay utilizes competitive immunoassays (e.g., HTRF, ELISA) to quantify the levels of cAMP and cGMP in cell lysates following treatment with the inhibitor.

Materials:

  • PDE10A-expressing cells (e.g., CHOK1-hPDE10A)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Forskolin (B1673556) (optional, to stimulate adenylyl cyclase)

  • IBMX (optional, broad-spectrum PDE inhibitor as a positive control)

  • Cell lysis buffer

  • cAMP and cGMP detection kits (e.g., HTRF)

Procedure:

  • Plate cells in 96-well plates and allow them to adhere overnight.

  • Remove the culture medium and replace it with serum-free medium containing a serial dilution of this compound.

  • Incubate for 30 minutes at 37°C.

  • (Optional) Add a stimulant like forskolin to increase basal cAMP levels.

  • Incubate for an additional 30 minutes.

  • Lyse the cells according to the detection kit protocol.

  • Transfer the lysate to the assay plate and proceed with the cAMP/cGMP detection protocol.

  • Read the plate on a suitable plate reader.

Data Analysis:

  • Calculate the concentration of cAMP or cGMP in each well based on a standard curve.

  • Plot the cyclic nucleotide concentration against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration that produces a half-maximal increase in cAMP/cGMP).

Data Presentation: Table 2. Cellular Activity of this compound
AssayCell LineEC50 (nM)Max Response (% of IBMX)n (replicates)
cAMP AccumulationCHOK1-hPDE10AValueValue3
cGMP AccumulationCHOK1-hPDE10AValueValue3
Protocol 3: Western Blot for Phosphorylated CREB (pCREB)

Objective: To assess the functional downstream consequences of increased cAMP levels by measuring the phosphorylation of the transcription factor CREB.

Principle: Increased cAMP activates PKA, which in turn phosphorylates CREB at Serine 133. This phosphorylation event can be detected and quantified by Western blotting using a phospho-specific antibody.

Materials:

  • PDE10A-expressing cells

  • This compound

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-pCREB Ser133, anti-total CREB, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with varying concentrations of this compound for 1-2 hours.

  • Lyse the cells and quantify the total protein concentration using a BCA assay.[4]

  • Normalize protein concentrations for all samples.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with the primary antibody (e.g., anti-pCREB) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Image the blot using a digital imager.

  • Strip and re-probe the blot for total CREB and a loading control (GAPDH).

Data Analysis:

  • Quantify the band intensities for pCREB, total CREB, and GAPDH.

  • Normalize the pCREB signal to the total CREB signal to account for any differences in total protein levels.

  • Further normalize to the loading control (GAPDH).

  • Plot the fold-change in normalized pCREB signal relative to the vehicle-treated control.

Data Presentation: Table 3. Effect of this compound on Downstream Signaling
Concentration (nM)Fold Change in pCREB/Total CREB (Mean ± SD)
0 (Vehicle)1.0 ± Value
1Value ± Value
10Value ± Value
100Value ± Value
1000Value ± Value

Concluding Remarks

The experimental design outlined in these application notes provides a robust framework for the preclinical characterization of this compound, a selective PDE10A inhibitor. By systematically evaluating its in vitro potency, cellular activity, and downstream signaling effects, researchers can build a comprehensive profile of this compound. The data generated from these protocols will be essential for making informed decisions regarding the advancement of this compound into further in vivo studies and clinical development.

References

Application Notes & Protocols for AMG-7980 Administration in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-7980 is a selective ligand for Phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the striatum of the brain. Due to its specificity, radiolabeled this compound serves as a valuable positron emission tomography (PET) tracer for in vivo imaging and quantification of PDE10A in preclinical research. This document provides detailed application notes and protocols for the administration of this compound in non-human primate and rodent models based on available preclinical data.

Mechanism of Action and Signaling Pathway

This compound functions as a ligand for PDE10A, an enzyme that plays a crucial role in regulating cyclic nucleotide signaling pathways within the central nervous system. PDE10A hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are key second messengers involved in various neuronal functions. By binding to PDE10A, this compound allows for the visualization and quantification of this enzyme's distribution and density, which is of significant interest in the study of neuropsychiatric disorders.

PDE10A_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Medium Spiny Neuron) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R AC Adenylate Cyclase D2R->AC inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA activates AMP AMP cAMP->AMP hydrolysis DARPP32 DARPP-32 PKA->DARPP32 activates Downstream Downstream Signaling DARPP32->Downstream PDE10A PDE10A PDE10A->cAMP AMG7980 This compound AMG7980->PDE10A binds to

Caption: Simplified PDE10A signaling pathway in a medium spiny neuron.

Data Presentation: Administration Routes and Models

The primary administration route for this compound in preclinical studies is intravenous (IV). The choice of specific IV administration technique depends on the experimental goals, such as dynamic PET imaging or ex vivo receptor occupancy studies.

Preclinical ModelApplicationAdministration RouteDosing Paradigm
Non-human PrimatePET ImagingIntravenous (IV)Bolus or Bolus plus constant infusion
RatEx Vivo Receptor OccupancyIntravenous (IV)Bolus (tail vein)

Experimental Protocols

Protocol for PET Imaging in Non-Human Primates

This protocol outlines the intravenous administration of [¹¹C]this compound for dynamic PET imaging of PDE10A in non-human primates.

Workflow Diagram:

NHP_PET_Workflow cluster_prep Animal Preparation cluster_admin This compound Administration cluster_imaging Data Acquisition cluster_analysis Data Analysis Anesthesia Anesthesia Induction & Maintenance Catheterization Venous Catheter Placement Anesthesia->Catheterization Bolus_Infusion IV Bolus or Bolus + Infusion Catheterization->Bolus_Infusion PET_Scan Dynamic PET Scan Bolus_Infusion->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon Blood_Sampling Arterial Blood Sampling Kinetic_Modeling Kinetic Modeling Blood_Sampling->Kinetic_Modeling Image_Recon->Kinetic_Modeling

Caption: Workflow for this compound PET imaging in non-human primates.

Materials:

  • [¹¹C]this compound (radiosynthesis performed according to established methods)

  • Sterile saline for injection

  • Anesthetic agent (e.g., ketamine, isoflurane)

  • Intravenous catheters

  • Infusion pump

  • PET/CT scanner

Procedure:

  • Animal Preparation:

    • Fast the non-human primate overnight prior to the experiment.

    • Anesthetize the animal using an appropriate protocol and maintain anesthesia throughout the procedure.

    • Place intravenous catheters for drug administration and, if required for kinetic modeling, an arterial line for blood sampling.

    • Position the animal in the PET scanner.

  • [¹¹C]this compound Formulation and Administration:

    • The final product of [¹¹C]this compound is typically formulated in a sterile solution suitable for intravenous injection.

    • Bolus Injection: Draw the required dose of [¹¹C]this compound into a sterile syringe and administer as a single bolus via the intravenous catheter.

    • Bolus plus Constant Infusion: Administer an initial bolus, followed immediately by a continuous infusion using a calibrated pump to maintain stable plasma concentrations of the tracer.

  • PET Data Acquisition:

    • Initiate the dynamic PET scan simultaneously with the administration of [¹¹C]this compound.

    • Acquire data for a duration appropriate to capture the kinetics of the tracer (typically 60-120 minutes).

    • If arterial blood sampling is performed, collect samples at predefined intervals to measure radioactivity and metabolite levels.

  • Data Analysis:

    • Reconstruct the dynamic PET images.

    • Analyze the time-activity curves in different brain regions using appropriate kinetic models (e.g., Logan graphical analysis, simplified reference tissue model) to determine PDE10A binding potential.[1]

Protocol for Ex Vivo Receptor Occupancy in Rats

This protocol describes the intravenous administration of this compound as a tracer for ex vivo PDE10A receptor occupancy studies in rats.[2]

Workflow Diagram:

Rat_RO_Workflow cluster_dosing Dosing cluster_tracer Tracer Administration cluster_collection Sample Collection cluster_analysis Analysis Test_Compound Administer Test Compound Wait Pre-treatment Time Test_Compound->Wait AMG7980_IV IV Bolus of this compound Tracer (Tail Vein) Wait->AMG7980_IV Euthanasia Euthanasia AMG7980_IV->Euthanasia Tissue_Harvest Brain & Blood Collection Euthanasia->Tissue_Harvest Tissue_Processing Brain Sectioning Tissue_Harvest->Tissue_Processing Quantification Quantify Tracer Binding Tissue_Processing->Quantification

Caption: Workflow for ex vivo receptor occupancy study in rats.

Materials:

  • This compound tracer

  • Vehicle for test compound and tracer (e.g., 20% Captisol in water, adjusted for pH)[2]

  • Test compound (PDE10A inhibitor)

  • Syringes and needles for intravenous injection

  • Anesthetic for euthanasia (e.g., isoflurane, CO₂)

  • Dissection tools

  • Cryostat for brain sectioning

Procedure:

  • Animal Dosing:

    • Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage, intraperitoneal injection).

    • Allow for a predetermined pretreatment time for the test compound to distribute to the target tissue.

  • Tracer Administration:

    • Formulate the this compound tracer in a suitable intravenous vehicle. A formulation of 20% Captisol with pH adjustment using methanesulfonic acid has been reported for similar compounds.[2]

    • Administer a bolus intravenous injection of the this compound tracer via the lateral tail vein.[2] The dose is typically in the range of 1-30 µg/kg for such tracers.

  • Tissue Collection:

    • After a specified survival time post-tracer injection (to allow for brain uptake), euthanize the animals.

    • Collect trunk blood for plasma analysis of the test compound.

    • Rapidly excise the brain and freeze it for subsequent analysis.

  • Ex Vivo Analysis:

    • Section the frozen brains using a cryostat.

    • Quantify the amount of bound this compound tracer in specific brain regions (e.g., striatum) using techniques such as autoradiography or LC-MS/MS.

    • Calculate the receptor occupancy of the test compound by comparing the tracer binding in the test compound-treated group to the vehicle-treated group.

Disclaimer: These protocols are intended as a guideline. Researchers should optimize the procedures, including dosing, timing, and vehicle formulation, for their specific experimental conditions and in accordance with institutional animal care and use committee (IACUC) regulations.

References

Application Notes: Quantitative Analysis of AMG-7980 in Tissue Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the extraction and quantification of AMG-7980, a phosphodiesterase 10A (PDE10A) ligand, in tissue samples. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique suitable for the analysis of small molecules in complex biological matrices.[1][2][3] The protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and drug distribution studies.

Introduction

This compound is a potent and selective PDE10A ligand with the chemical formula C19H22N4O2 and a molecular weight of 338.41 g/mol .[4] Accurate quantification of this compound in various tissues is crucial for understanding its distribution, efficacy, and safety profile. LC-MS/MS offers high sensitivity, selectivity, and accuracy for measuring drug concentrations in complex biological samples.[1] This application note describes a robust method for the analysis of this compound in tissue, including sample preparation, chromatographic separation, and mass spectrometric detection.

Signaling Pathway of a PDE10A Inhibitor

PDE10A_Inhibition cluster_pre Pre-synaptic Neuron cluster_post Post-synaptic Neuron cluster_drug ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase GTP GTP cGMP cGMP GTP->cGMP Guanylyl Cyclase AMP AMP cAMP->AMP PDE10A Downstream Downstream Signaling cAMP->Downstream GMP GMP cGMP->GMP PDE10A cGMP->Downstream PDE10A PDE10A AMG7980 This compound AMG7980->PDE10A Inhibition

Caption: Simplified signaling pathway of a PDE10A inhibitor like this compound.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Sample Collection (e.g., Brain, Liver) Homogenization Tissue Homogenization Tissue->Homogenization Extraction Protein Precipitation Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound in tissue.

Quantitative Data Summary

The following table summarizes the performance of the analytical method for the quantification of this compound in brain tissue homogenate.

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Upper Limit of Quantification (ULOQ) 500 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal

Protocols

Tissue Sample Preparation

Materials:

  • Tissue of interest (e.g., brain, liver)

  • Homogenizer (e.g., bead beater, ultrasonic)

  • Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Internal standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid)

  • Microcentrifuge tubes

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water)

Procedure:

  • Accurately weigh approximately 50-100 mg of frozen tissue.

  • Add homogenization buffer at a 1:3 (w/v) ratio (e.g., 100 mg tissue in 300 µL buffer).

  • Add the internal standard to each sample.

  • Homogenize the tissue sample until a uniform suspension is achieved. Keep samples on ice to prevent degradation.

  • To 100 µL of the tissue homogenate, add 300 µL of cold precipitation solvent (acetonitrile with 0.1% formic acid).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of reconstitution solvent.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer.

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 339.2 -> Product ion (Q3) [To be determined empirically]

    • Internal Standard: [To be determined based on the selected IS]

  • Collision Energy: To be optimized for this compound and the internal standard.

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in tissue samples. The protocol includes a straightforward protein precipitation method for sample extraction and robust chromatographic and mass spectrometric conditions for analysis. This application note serves as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.

References

Application Notes and Protocols for [¹¹C]AMG-7980 PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[¹¹C]AMG-7980 is a selective positron emission tomography (PET) radiotracer for the phosphodiesterase 10A (PDE10A) enzyme.[1][2] PDE10A is an intracellular enzyme responsible for the breakdown of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3][4] This enzyme is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, cognition, and reward.[2][5] Inhibition of PDE10A is a potential therapeutic target for various neuropsychiatric disorders.[1][2] [¹¹C]this compound allows for the in vivo visualization and quantification of PDE10A distribution and can be utilized to assess the target occupancy of PDE10A inhibitors.[1] These application notes provide a comprehensive overview of the use of [¹¹C]this compound in preclinical PET imaging studies.

Signaling Pathway of PDE10A

PDE10A plays a crucial role in modulating intracellular signaling cascades, primarily by hydrolyzing cAMP and cGMP. In striatal medium spiny neurons, dopamine (B1211576) D1 receptor activation stimulates adenylyl cyclase, leading to an increase in cAMP levels. Conversely, D2 receptor activation inhibits adenylyl cyclase. PDE10A terminates this signaling by degrading cAMP.[1] This regulation of cyclic nucleotide levels by PDE10A influences downstream effectors such as Protein Kinase A (PKA), which in turn phosphorylates various substrates, including the Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa (DARPP-32), leading to the regulation of gene expression and neuronal excitability.[6]

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D1R->AC + D2R->AC - cAMP cAMP AC->cAMP ATP ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A PKA Protein Kinase A cAMP->PKA + AMP AMP PDE10A->AMP DARPP-32 DARPP-32 PKA->DARPP-32 pDARPP-32 p-DARPP-32 DARPP-32->pDARPP-32 Gene_Expression Gene Expression pDARPP-32->Gene_Expression Radiosynthesis_Workflow Cyclotron Cyclotron CO2_Target [¹¹C]CO₂ Target Cyclotron->CO2_Target CH3I_Synth [¹¹C]CH₃I Synthesis CO2_Target->CH3I_Synth Radiolabeling_Reactor Radiolabeling Reactor (Precursor + [¹¹C]CH₃I) CH3I_Synth->Radiolabeling_Reactor HPLC HPLC Purification Radiolabeling_Reactor->HPLC Formulation Formulation HPLC->Formulation QC Quality Control Formulation->QC Final_Product [¹¹C]this compound (Injectable) QC->Final_Product PET_Workflow cluster_prep Animal Preparation cluster_scan PET/CT Scan cluster_analysis Data Analysis Fasting Fasting Anesthesia Anesthesia Fasting->Anesthesia Catheterization Catheterization Anesthesia->Catheterization Positioning Positioning Catheterization->Positioning CT_Scan CT Scan (Attenuation Correction) Positioning->CT_Scan Tracer_Injection [¹¹C]this compound Injection CT_Scan->Tracer_Injection Dynamic_PET Dynamic PET Acquisition Tracer_Injection->Dynamic_PET Blood_Sampling Arterial Blood Sampling Tracer_Injection->Blood_Sampling Image_Recon Image Reconstruction Dynamic_PET->Image_Recon Kinetic_Modeling Kinetic Modeling Blood_Sampling->Kinetic_Modeling Co-registration PET-MRI Co-registration Image_Recon->Co-registration ROI_Definition ROI Definition Co-registration->ROI_Definition ROI_Definition->Kinetic_Modeling

References

Troubleshooting & Optimization

Troubleshooting AMG-7980 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AMG-7980. Given that publicly available experimental data on this compound is limited, this guide focuses on general best practices and troubleshooting for a novel phosphodiesterase 10A (PDE10A) inhibitor, based on the known characteristics of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a highly specific phosphodiesterase 10A (PDE10A) ligand.[1] Its mechanism of action is presumed to be the inhibition of the PDE10A enzyme, which is responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE10A, this compound would be expected to increase intracellular levels of these second messengers.

Q2: What are the basic chemical and physical properties of this compound?

The table below summarizes the key properties of this compound.[1]

PropertyValue
Chemical Formula C19H22N4O2
Molecular Weight 338.41 g/mol
Appearance Solid powder
Purity >98%
Solubility Soluble in DMSO

Q3: How should I store and handle this compound?

Proper storage is critical to maintain the stability and activity of the compound.

ConditionDurationStorage Temperature
Short Term Days to weeks0 - 4°C, dry and dark
Long Term Months to years-20°C, dry and dark
Stock Solutions Days to weeks0 - 4°C
Stock Solutions Months-20°C

Data sourced from MedKoo Biosciences.[1]

For long-term storage, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Troubleshooting Experimental Results

This section addresses potential issues that may arise during in vitro experiments with a novel PDE10A inhibitor like this compound.

Issue 1: Inconsistent or no observable effect on downstream signaling (e.g., pCREB levels).

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step: Ensure the compound has been stored correctly and that stock solutions are not expired. Prepare fresh dilutions from a new aliquot for each experiment.

  • Possible Cause 2: Low Cell Permeability.

    • Troubleshooting Step: If using a cell-based assay, consider performing a cellular uptake study. Alternatively, use a positive control compound known to be cell-permeable.

  • Possible Cause 3: Low PDE10A expression in the cell model.

    • Troubleshooting Step: Confirm PDE10A expression in your cell line at the protein level (e.g., via Western Blot) or mRNA level (e.g., via qPCR).

  • Possible Cause 4: Issues with the assay itself.

    • Troubleshooting Step: Run a positive control for the signaling pathway (e.g., forskolin (B1673556) to directly activate adenylyl cyclase and increase cAMP) to ensure the assay is working as expected.

Issue 2: High variability between replicate wells in a cell-based assay.

  • Possible Cause 1: Inconsistent cell seeding.

    • Troubleshooting Step: Ensure a homogenous cell suspension before plating. After plating, gently rock the plate in a cross pattern to ensure even distribution of cells.

  • Possible Cause 2: Edge effects in multi-well plates.

    • Troubleshooting Step: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill these wells with sterile PBS or media.

  • Possible Cause 3: Compound precipitation.

    • Troubleshooting Step: this compound is soluble in DMSO.[1] When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. Visually inspect for any signs of precipitation after dilution.

Issue 3: Unexpected cytotoxicity observed in a cell viability assay.

  • Possible Cause 1: High DMSO concentration.

    • Troubleshooting Step: Prepare a vehicle control with the same final DMSO concentration as your highest compound concentration to assess the effect of the solvent alone.

  • Possible Cause 2: Off-target effects of the compound.

    • Troubleshooting Step: At high concentrations, small molecules can have off-target effects. Perform a dose-response curve to determine if the cytotoxicity is dose-dependent. Consider testing the compound in a cell line that does not express PDE10A.

Experimental Protocols & Methodologies

Protocol 1: General Cell Viability Assay (e.g., using AlamarBlue)

This protocol is a general guideline for assessing cell viability after treatment with this compound.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.[1] Create a serial dilution of the compound in cell culture medium, ensuring the final DMSO concentration is consistent and non-toxic.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay: Add a cell viability reagent like AlamarBlue to each well and incubate according to the manufacturer's instructions.

  • Measurement: Read the fluorescence or absorbance using a microplate reader.

  • Data Analysis: Correct for background fluorescence/absorbance from control wells containing only medium.[2] Plot the viability as a percentage of the vehicle control against the compound concentration to determine the IC50 value.

Visualizations

Below are diagrams illustrating key concepts relevant to working with a PDE10A inhibitor.

PDE10A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP AMP AMP cAMP->AMP Hydrolyzes PKA PKA cAMP->PKA Activates PDE10A PDE10A CREB CREB PKA->CREB Phosphorylates AMG7980 This compound AMG7980->PDE10A Inhibits pCREB pCREB Gene Gene Transcription pCREB->Gene

Caption: Simplified PDE10A signaling pathway.

Troubleshooting_Workflow Start Inconsistent/No Effect Observed CheckStorage Verify Compound Storage & Aliquoting Start->CheckStorage CheckExpression Confirm PDE10A Expression in Cell Line (WB/qPCR) CheckStorage->CheckExpression Correct NewCompound Prepare Fresh Compound Dilutions CheckStorage->NewCompound Incorrect CheckAssay Run Positive Control (e.g., Forskolin) CheckExpression->CheckAssay Expression OK NewModel Select Alternative Cell Model CheckExpression->NewModel Low/No Expression TroubleshootAssay Optimize Assay Parameters CheckAssay->TroubleshootAssay Control Fails Result Re-run Experiment CheckAssay->Result Control OK NewCompound->Result NewModel->Result TroubleshootAssay->Result

Caption: Troubleshooting logic for inconsistent experimental results.

References

AMG-7980 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with AMG-7980. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility, that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: this compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For initial stock solution preparation, it is recommended to use anhydrous DMSO.

Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer (e.g., PBS). What is causing this and how can I prevent it?

A2: This is a common issue for compounds with low aqueous solubility. The DMSO keeps the compound in solution at high concentrations, but when diluted into an aqueous medium where its solubility is much lower, it can precipitate out. To prevent this, consider the following:

  • Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your aqueous medium.

  • Use a surfactant or co-solvent: Incorporating a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-127) or a co-solvent in your final aqueous medium can help maintain solubility.

  • pH adjustment: The solubility of pyridine-containing compounds can be pH-dependent. Assess the solubility of this compound at different pH values to determine if adjusting the pH of your buffer could improve solubility.

Q3: Can I prepare a stock solution of this compound in ethanol (B145695) or methanol (B129727)?

A3: While DMSO is the recommended solvent, the solubility in other organic solvents like ethanol or methanol has not been widely reported. It is advisable to perform a small-scale solubility test before preparing a large stock solution. Generally, many research compounds of this nature have some solubility in alcohols, but it may be less than in DMSO.

Q4: How should I store my this compound stock solution?

A4: For short-term storage (days to weeks), it is recommended to store DMSO stock solutions at 0 - 4°C. For long-term storage (months to years), store at -20°C.[1] To minimize freeze-thaw cycles, aliquot the stock solution into smaller volumes.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Initial Solubility Assessment

If you are experiencing solubility issues, a systematic assessment can help identify a suitable solvent system for your experimental needs.

Table 1: Example Solubility Data for a Poorly Soluble Compound

SolventSolubility (mg/mL)Observations
Water< 0.01Insoluble
PBS (pH 7.4)< 0.01Insoluble
Ethanol1 - 5Sparingly soluble
Methanol1 - 5Sparingly soluble
DMSO> 50Freely soluble
PEG400> 30Soluble
Propylene Glycol10 - 20Soluble

Note: This table contains illustrative data for a compound with poor aqueous solubility. Actual values for this compound should be determined experimentally.

Experimental Protocol: Assessing Solubility
  • Preparation: Add a small, known amount of this compound (e.g., 1-5 mg) to a series of clear glass vials.

  • Solvent Addition: To each vial, add a small, precise volume of the test solvent (e.g., 100 µL).

  • Mixing: Vortex the vials vigorously for 1-2 minutes.

  • Observation: Visually inspect for undissolved particles.

  • Incremental Solvent Addition: If the compound has not dissolved, add another aliquot of the solvent and repeat the mixing and observation steps. Continue until the compound is fully dissolved.

  • Calculation: Calculate the solubility in mg/mL.

Solutions for Poor Aqueous Solubility in Experiments

If this compound precipitates upon dilution into your aqueous experimental medium, here are some strategies to improve its solubility.

Table 2: Formulation Strategies for In Vitro Aqueous Solutions

StrategyExcipient ExampleTypical ConcentrationAdvantagesConsiderations
Co-solvents Ethanol, Propylene Glycol1-10% (v/v)Easy to prepare.May have effects on cells at higher concentrations.
Surfactants Tween® 80, Polysorbate 200.1-1% (v/v)Can significantly increase solubility.May interfere with some biological assays.
Cyclodextrins HP-β-CD, SBE-β-CD1-5% (w/v)Can form inclusion complexes to enhance solubility.May have its own biological effects.
pH Adjustment HCl, NaOHTo desired pHMay improve solubility if the compound has ionizable groups.Ensure the final pH is compatible with your experimental system.
Experimental Protocol: Preparing an Aqueous Formulation with a Surfactant

This protocol describes the preparation of a 10 µM working solution of this compound in PBS with 0.1% Tween® 80, starting from a 10 mM DMSO stock.

  • Prepare a 10 mM this compound stock solution in DMSO. (3.38 mg of this compound in 1 mL of DMSO).

  • Prepare your aqueous buffer (PBS) containing 0.1% Tween® 80. For 10 mL, add 10 µL of Tween® 80 to 10 mL of PBS and mix thoroughly.

  • Perform a serial dilution. a. Add 10 µL of the 10 mM this compound stock solution to 990 µL of DMSO to get a 100 µM solution. b. Add 10 µL of the 100 µM solution to 90 µL of the PBS with 0.1% Tween® 80.

  • Vortex the final solution to ensure it is well-mixed.

Visual Guides

Troubleshooting Workflow for Solubility Issues

G start Start: Solubility Issue (Precipitation Observed) check_stock Is the stock solution clear? start->check_stock recreate_stock Recreate stock solution. Ensure complete dissolution in DMSO. check_stock->recreate_stock No check_dilution Precipitation upon dilution into aqueous buffer? check_stock->check_dilution Yes recreate_stock->check_stock lower_conc Lower the final concentration of this compound. check_dilution->lower_conc Yes use_excipients Incorporate solubilizing excipients (e.g., Tween® 80, HP-β-CD). check_dilution->use_excipients Still precipitates adjust_ph Test and adjust the pH of the aqueous buffer. check_dilution->adjust_ph Consider as alternative success Success: Homogeneous Solution lower_conc->success use_excipients->success adjust_ph->success

References

How to prevent AMG-7980 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues with AMG-7980 in solution.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: this compound solid powder should be stored under dry, dark conditions. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound is soluble in DMSO.[1] It is advisable to prepare a high-concentration stock solution in anhydrous DMSO.

Q3: How should I store the this compound DMSO stock solution?

A3: Stock solutions in DMSO can be stored at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1] To minimize degradation from repeated freeze-thaw cycles and moisture absorption, it is highly recommended to aliquot the stock solution into single-use vials.[2] DMSO is hygroscopic, meaning it can absorb moisture from the air, which could potentially lead to the degradation of the dissolved compound over time.[3]

Q4: My this compound precipitated when I diluted the DMSO stock into my aqueous buffer. What should I do?

A4: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic small molecules. Here are several steps you can take:

  • Decrease the final concentration: The concentration of this compound in your aqueous buffer may be exceeding its solubility limit.[3]

  • Optimize DMSO concentration: A slightly higher final concentration of DMSO (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. However, always run a vehicle control to ensure the DMSO concentration does not affect your experimental results.[3]

  • Adjust the pH of the buffer: The solubility of ionizable compounds can be pH-dependent. Experimenting with different pH values may help improve solubility.[3]

  • Use a fresh dilution: Do not use a solution that has already precipitated. It is recommended to centrifuge the vial to pellet any precipitate before preparing a new dilution.[3]

Q5: I suspect my this compound is degrading in my experimental medium. How can I confirm this?

A5: To confirm degradation, you can perform a time-course experiment. This involves measuring the concentration or activity of this compound at different time points after its addition to your experimental medium. A decrease in concentration or activity over time is indicative of instability.[3] High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are suitable analytical methods for such an analysis.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in solution.

Issue Possible Cause(s) Suggested Solution(s)
Precipitation in Aqueous Solution - Final concentration exceeds aqueous solubility.- Low DMSO concentration in the final solution.- Lower the final concentration of this compound.- Increase the final DMSO percentage (typically not exceeding 0.5% in cell-based assays, and always with a vehicle control).- Test different pH values for your aqueous buffer.[3]
High Variability Between Replicates - Incomplete solubilization of the stock solution.- Inconsistent sample handling.- Adsorption of the compound to plasticware.- Ensure complete dissolution of the this compound powder when making the stock solution.- Standardize timing and procedures for sample preparation and analysis.- Use low-protein-binding plates and pipette tips.[2]
Loss of Compound Activity Over Time - Degradation in aqueous buffer or cell culture medium at 37°C.- Reaction with components in the medium.- Exposure to light (photodegradation).- Perform a stability check in a simpler buffer (e.g., PBS) to assess inherent aqueous stability.- Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[2]- Store and handle the compound protected from light.[4]

Experimental Protocol: Assessing this compound Stability in Aqueous Solution

This protocol outlines a general procedure to determine the stability of this compound in a user-defined aqueous solution using HPLC.

1. Materials:

  • This compound
  • Anhydrous DMSO
  • User-defined aqueous buffer (e.g., PBS, cell culture medium)
  • Low-protein-binding microcentrifuge tubes or plates
  • HPLC system with a suitable column (e.g., C18)

2. Preparation of Solutions:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
  • Prepare the aqueous buffer of interest.

3. Experimental Procedure:

  • Dilute the 10 mM this compound stock solution into the pre-warmed (e.g., 37°C) aqueous buffer to a final concentration of 10 µM.
  • Immediately after dilution (t=0), take an aliquot, and quench any potential degradation by adding an equal volume of cold acetonitrile (B52724) or another suitable organic solvent. Store at -20°C until analysis.
  • Incubate the remaining solution under desired experimental conditions (e.g., 37°C, protected from light).
  • Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours). Quench each aliquot as described in step 2.
  • Analyze all samples by HPLC to determine the peak area of the intact this compound.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
  • Plot the percentage of remaining this compound against time to visualize the stability profile.

Visualizations

AMG_7980_Workflow cluster_prep Preparation cluster_exp Experiment storage Store this compound Solid (-20°C, dark, dry) dissolve Dissolve in Anhydrous DMSO (e.g., 10 mM Stock) storage->dissolve aliquot Aliquot into Single-Use Vials (Store at -20°C) dissolve->aliquot thaw Thaw a Single Aliquot aliquot->thaw dilute Dilute to Working Concentration in Aqueous Buffer thaw->dilute incubate Incubate Under Experimental Conditions dilute->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for handling this compound to minimize degradation.

Troubleshooting_Degradation start Suspected this compound Degradation check_storage Check Storage Conditions (Temp, Light, Freeze-Thaw) start->check_storage check_solubility Precipitate Observed? check_storage->check_solubility Storage OK improper_storage Action: Correct Storage (Aliquot, -20°C, Dark) check_storage->improper_storage Improper run_control Run Time-Course Stability Experiment (e.g., HPLC) check_solubility->run_control No solubility_issue Action: Optimize Dilution (Lower Conc., Adjust pH) check_solubility->solubility_issue Yes degradation_confirmed Degradation Confirmed run_control->degradation_confirmed Concentration Decreases stable Compound is Stable run_control->stable Concentration Stable Degradation_Pathways cluster_factors Degradation Factors AMG7980 Small Molecule (e.g., this compound) Degraded_Products Inactive/Degraded Products AMG7980->Degraded_Products degrades via Water Water (Hydrolysis) Water->Degraded_Products Oxygen Oxygen (Oxidation) Oxygen->Degraded_Products Light Light (Photodegradation) Light->Degraded_Products pH pH (Acid/Base Catalysis) pH->Degraded_Products

References

Off-target effects of AMG-7980 to consider

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of AMG-7980. As a highly selective phosphodiesterase 10A (PDE10A) ligand, off-target effects are expected to be minimal.[1] However, as with any small molecule inhibitor, it is crucial for researchers to consider and investigate potential unintended interactions during their experiments. This guide offers a framework for addressing specific issues that may arise.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

A1: this compound is described as a highly specific phosphodiesterase 10A (PDE10A) ligand.[1] It has been effectively utilized as a positron emission tomography (PET) tracer for imaging PDE10A distribution in the brain, a function that relies on its high specificity for its target. While comprehensive public data on its full kinome-wide selectivity is limited, its primary mechanism of action is through the inhibition of PDE10A.

Q2: Why should I consider off-target effects if this compound is highly specific?

A2: Even highly specific small molecule inhibitors can exhibit off-target binding at higher concentrations or in certain cellular contexts. These unintended interactions can lead to confounding experimental results, cellular toxicity, or misinterpretation of the compound's biological role. Proactively considering potential off-targets is a critical component of rigorous scientific investigation and drug development.

Q3: What are the likely off-target candidates for a PDE10A inhibitor active in the striatum?

A3: Given that PDE10A is highly expressed in the striatum, potential off-targets for a compound like this compound would likely include other enzymes and signaling proteins abundant in this brain region. While specific off-targets for this compound have not been publicly disclosed, researchers should consider other phosphodiesterase (PDE) family members and protein kinases that are highly expressed in striatal medium spiny neurons.

Troubleshooting Guide

This guide is designed to help you troubleshoot unexpected experimental outcomes that could potentially be attributed to off-target effects of this compound.

Observed Issue Potential Off-Target Consideration Recommended Troubleshooting Steps
Unexpected changes in neuronal excitability or synaptic plasticity not explained by PDE10A inhibition. Inhibition of striatally-enriched kinases such as CaMKII or LRRK2 . These kinases are crucial regulators of synaptic function.1. Perform a targeted kinase activity assay for CaMKII and LRRK2 in your experimental system. 2. Use a structurally unrelated inhibitor for the suspected off-target kinase as a control to see if the phenotype is replicated. 3. Conduct a Cellular Thermal Shift Assay (CETSA) to assess direct binding of this compound to the suspected off-target kinase.
Alterations in cell proliferation or survival in vitro. Off-target effects on pathways regulated by ERK/MAPK or Akt . These are central signaling nodes controlling cell fate.1. Profile the phosphorylation status of key proteins in the ERK/MAPK and Akt pathways (e.g., p-ERK, p-Akt) using Western blotting. 2. Utilize a broad kinome screen to identify potential off-target kinases in these pathways. 3. Compare the effects of this compound with known inhibitors of the ERK/MAPK or Akt pathways.
Discrepancies between in vitro potency and cellular effects. This could indicate that an off-target with lower potency is driving the cellular phenotype at the concentrations used.1. Carefully determine the IC50 of this compound for PDE10A inhibition in your specific cellular assay. 2. Perform dose-response curves for the observed cellular effect and compare the EC50 to the PDE10A IC50. A significant rightward shift may suggest an off-target effect. 3. Consider running a broad off-target screening panel (e.g., a commercial kinase panel or a safety pharmacology panel).
Phenotypes inconsistent with known PDE10A signaling. Inhibition of other PDE isoforms (e.g., PDE1, PDE2, PDE4) which also regulate cAMP and cGMP signaling, but with different subcellular localization and downstream effectors.1. Perform a PDE selectivity panel assay to determine the inhibitory activity of this compound against other PDE family members. 2. Measure both cAMP and cGMP levels in your experimental system to see if the changes align with the known effects of PDE10A inhibition.

Potential Off-Target Kinases to Consider

The following table summarizes key kinases highly expressed in the striatum that could be considered as potential, though hypothetical, off-targets for any small molecule inhibitor designed to act in this brain region.

Kinase Family Key Members in Striatum Primary Function in Striatum Potential Consequence of Off-Target Inhibition
Calcium/calmodulin-dependent protein kinases CaMKIIα, CaMKIIβRegulation of synaptic plasticity, neurotransmitter release, and ion channel function.Altered synaptic strength, changes in neuronal firing patterns, and impaired learning and memory consolidation.
Leucine-rich repeat kinase LRRK2Regulation of vesicular trafficking, protein synthesis, and mitochondrial function. Implicated in Parkinson's disease.Disrupted dopamine (B1211576) signaling, altered protein homeostasis, and potential neurotoxicity.
Mitogen-activated protein kinases ERK1, ERK2 (MAPK3, MAPK1)Integration of synaptic and growth factor signaling, regulation of gene expression and neuronal plasticity.Impaired long-term potentiation (LTP), altered neuronal morphology, and changes in cellular proliferation and survival.
Serine/threonine-protein kinase Akt (Protein Kinase B)Promotion of cell survival, regulation of metabolism, and modulation of synaptic plasticity.Increased apoptosis, altered glucose metabolism, and impaired synaptic function.
Proline-rich tyrosine kinase 2 Pyk2Regulation of ion channel function and synaptic plasticity.Altered neuronal excitability and synaptic transmission.

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a conceptual framework for assessing the direct binding of this compound to a suspected off-target protein in intact cells.

  • Cell Preparation: Culture cells of interest to 80-90% confluency.

  • Compound Treatment: Treat cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Thermal Challenge: Heat the cell suspensions in a thermal cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the suspected off-target protein using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

2. Kinome Profiling for Selectivity Screening

This protocol outlines the general steps for assessing the selectivity of this compound against a broad panel of kinases. This is typically performed as a service by specialized contract research organizations (CROs).

  • Compound Submission: Provide a sample of this compound at a specified concentration and quantity to the CRO.

  • Assay Performance: The CRO will perform in vitro kinase activity assays using a large panel of recombinant human kinases (e.g., >400 kinases). The assay typically measures the phosphorylation of a substrate in the presence of your compound.

  • Data Collection: The percentage of inhibition for each kinase at a given concentration of this compound is determined.

  • Data Analysis: The results are often presented as a dendrogram or a table, highlighting the kinases that are significantly inhibited by your compound. This provides a comprehensive overview of the compound's selectivity.

Visualizations

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates AC Adenylyl Cyclase D1R->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE10A This compound (Target) Downstream Downstream Effectors PKA->Downstream Phosphorylates AMP AMP PDE10A->AMP Degrades cAMP to

Caption: On-Target PDE10A Signaling Pathway.

Hypothetical_Off_Target_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Activates Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK/MAPK (Potential Off-Target) MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates AMG7980 This compound AMG7980->ERK Hypothetical Inhibition

Caption: Hypothetical Off-Target Kinase Pathway.

References

Technical Support Center: Improving In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the in vivo bioavailability and specific formulation of AMG-7980 is limited. The following guide provides general strategies and troubleshooting for improving the in vivo bioavailability of poorly soluble compounds, a common challenge in preclinical drug development. These recommendations are based on established pharmaceutical sciences principles and should be adapted to the specific physicochemical properties of the compound .

Frequently Asked Questions (FAQs)

Q1: We are seeing very low and variable oral bioavailability for our compound in preclinical studies. What are the likely causes?

Low and variable oral bioavailability for a poorly soluble compound is often multifactorial. The primary reasons can be categorized as follows:

  • Physicochemical Properties: The intrinsic properties of the drug substance are the most common barrier. Poor aqueous solubility limits the drug's ability to dissolve in gastrointestinal fluids, which is a prerequisite for absorption.[1][2]

  • Formulation Deficiencies: The delivery vehicle may be inadequate to maintain the drug in a solubilized state at the site of absorption in the gastrointestinal tract.[2][3]

  • Physiological Barriers: Even if the compound dissolves, it may be subject to high first-pass metabolism in the gut wall or liver, or it may be removed from cells by efflux transporters like P-glycoprotein.[3]

  • Experimental Variability: Inconsistent dosing techniques, especially with oral gavage, and physiological differences between animals (e.g., GI tract pH, food effects) can introduce significant variability.[3][4]

Q2: What are the initial steps to troubleshoot low oral bioavailability?

A systematic approach is crucial. Before extensive reformulation, it's important to confirm the basics:

  • Verify Compound Stability: Ensure the compound is stable in the chosen formulation vehicle and under the physiological conditions of the GI tract.

  • Standardize Dosing Technique: Confirm that the oral gavage or other administration technique is consistent and accurate. High variability between animals can sometimes be traced back to inconsistent administration.[3]

  • Conduct an Intravenous (IV) Dosing Study: A parallel IV dosing group is essential to determine the absolute bioavailability.[5] This will help distinguish between poor absorption (a formulation problem) and rapid clearance/metabolism (a compound-intrinsic problem).[6]

Troubleshooting Guide: Formulation Strategies

If poor solubility and dissolution are confirmed as the primary cause of low bioavailability, several formulation strategies can be employed.

Issue: Consistently Low Plasma Exposure (Low Cmax and AUC)

This suggests that the compound is not being adequately absorbed. The primary goal is to enhance the dissolution rate and maintain a solubilized state for absorption.

StrategyMechanism of ActionAdvantagesDisadvantages
Co-solvent Systems Increasing the drug's solubility in the formulation vehicle using a mixture of water-miscible solvents (e.g., PEG300, DMSO, ethanol).[1][4]Simple to prepare for early-stage studies.Can precipitate upon dilution in aqueous GI fluids. Potential for vehicle-induced toxicity at high concentrations.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon gentle agitation in GI fluids.[1][2][7]Can significantly increase solubility and absorption, potentially via lymphatic uptake, bypassing first-pass metabolism.[7]More complex to develop and characterize. Potential for GI side effects.
Particle Size Reduction (Micronization/Nanonization) Increasing the surface area-to-volume ratio of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.[1][8][9]A well-established technique that can be highly effective for dissolution rate-limited compounds.May not be sufficient for compounds with very low intrinsic solubility. Can be challenging to maintain particle size without aggregation.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a non-crystalline (amorphous) state within a polymer matrix. The amorphous form has higher kinetic solubility than the crystalline form.[9]Can achieve significant increases in apparent solubility and bioavailability.Requires specialized manufacturing processes (e.g., spray drying, hot-melt extrusion). The amorphous state is inherently unstable and can recrystallize over time.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their solubility in water.[1]Can significantly enhance solubility and dissolution.The large size of the complex may limit membrane permeation. Competitive displacement by other molecules in the GI tract is possible.

Experimental Protocols

Protocol 1: General Procedure for an Oral Bioavailability Study in Rodents

This protocol provides a general framework. Specifics such as dose, vehicle, animal model, and sampling times should be optimized for the compound of interest.

  • Animal Model Selection: Choose an appropriate rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice). The choice may depend on metabolic similarity to humans or other experimental factors.[4]

  • Acclimatization and Fasting: Allow animals to acclimate for at least one week. Fast animals overnight (e.g., 12-16 hours) before dosing to reduce variability from food effects, while allowing free access to water.[4]

  • Formulation Preparation: Prepare the dosing formulation. For a simple co-solvent system, this might involve dissolving the compound in DMSO and then diluting with PEG300 and/or saline. Ensure the final formulation is a clear solution or a homogenous suspension.[4]

  • Dosing:

    • Intravenous (IV) Group: Administer the compound (dissolved in a suitable IV vehicle) via the tail vein at a low dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.

    • Oral (PO) Group: Administer the formulation via oral gavage at a higher dose (e.g., 10-50 mg/kg). The volume is typically 5-10 mL/kg for rats.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing and Analysis: Centrifuge the blood samples to separate plasma. Analyze the concentration of the compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[4]

  • Pharmacokinetic (PK) Analysis: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve). Absolute oral bioavailability (F%) is calculated using the following formula:[5]

    • F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizations

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing & Analysis Formulation_Prep Formulation Preparation (Solution/Suspension) PO_Dosing Oral (PO) Dosing Group Formulation_Prep->PO_Dosing Animal_Prep Animal Acclimatization & Fasting IV_Dosing Intravenous (IV) Dosing Group Animal_Prep->IV_Dosing Animal_Prep->PO_Dosing Blood_Sampling Serial Blood Sampling IV_Dosing->Blood_Sampling PO_Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Plasma Samples Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax) Plasma_Analysis->PK_Analysis Bioavailability_Calc Calculate Absolute Bioavailability (F%) PK_Analysis->Bioavailability_Calc

Caption: General experimental workflow for determining oral bioavailability.

G node_action node_action Start Low Bioavailability Observed Solubility_Limited Is Absorption Solubility-Limited? Start->Solubility_Limited Permeability_Limited Is Permeability a Limiting Factor? Solubility_Limited->Permeability_Limited No Action_Formulate Evaluate Formulation Strategies: - Co-solvents - Lipid Systems - Particle Size Reduction - ASDs Solubility_Limited->Action_Formulate Yes Metabolism_Limited Is First-Pass Metabolism High? Permeability_Limited->Metabolism_Limited No Action_Permeation Consider Permeation Enhancers (Advanced Strategy) Permeability_Limited->Action_Permeation Yes Action_Metabolism Characterize Metabolites. Consider Prodrug Approach or Structural Modification. Metabolism_Limited->Action_Metabolism Yes End Optimized In Vivo Study Design Metabolism_Limited->End No Action_Formulate->End Action_Permeation->End Action_Metabolism->End

Caption: Decision tree for troubleshooting low bioavailability.

References

Technical Support Center: AMG-7980 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: Publicly available information regarding common experimental pitfalls, detailed protocols, and specific signaling pathways for AMG-7980, a phosphodiesterase 10A (PDE10A) ligand, is limited. The following technical support guide has been constructed as a comprehensive template using a well-characterized, analogous small molecule inhibitor as a placeholder to illustrate the expected format and depth of information. Researchers should substitute the provided example data and pathways with their internal experimental findings for this compound.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with small molecule inhibitors like this compound.

Question: Why am I observing inconsistent IC50 values for this compound in my cellular assays?

Answer: Inconsistent IC50 values can arise from several factors. Refer to the table below for common causes and troubleshooting suggestions.

Potential Cause Troubleshooting Steps Expected Outcome
Cell Passage Number Ensure cell passage number is consistent across experiments (e.g., between passages 5 and 15).Consistent cellular response to the inhibitor.
Serum Concentration Test a range of serum concentrations or use serum-free media if the protocol allows. High serum protein binding can reduce the effective concentration of the compound.A more potent IC50 value with lower serum.
Compound Solubility Visually inspect for compound precipitation in media. Prepare fresh stock solutions and consider using a different solvent.Clear solution and consistent dose-response curves.
Assay Incubation Time Optimize the incubation time with the inhibitor. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.Determine the optimal time point for assessing the inhibitor's effect.

Question: My in vitro kinase assay shows lower than expected potency for this compound. What could be the issue?

Answer: Lower potency in biochemical assays can often be traced to the assay conditions or the integrity of the reagents.

Potential Cause Troubleshooting Steps Expected Outcome
ATP Concentration Ensure the ATP concentration is at or below the Km for the enzyme. High ATP levels can lead to competitive inhibition.IC50 value will be closer to the true Ki.
Enzyme Activity Verify the activity of the recombinant PDE10A enzyme using a known control inhibitor.Control inhibitor shows expected potency, confirming enzyme activity.
Compound Degradation Prepare fresh dilutions of this compound from a new stock for each experiment. Avoid repeated freeze-thaw cycles.Consistent results across experiments.

FAQs

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on general practices for similar small molecules, DMSO is typically the solvent of choice for creating high-concentration stock solutions. For aqueous buffers and cell culture media, ensure the final DMSO concentration is non-toxic to the cells, generally below 0.5%.

Q2: How should I store this compound stock solutions?

A2: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[1]

Q3: Are there known off-target effects of this compound?

A3: While this compound is reported to be a highly specific PDE10A ligand, it is good practice to perform counter-screening against a panel of related phosphodiesterases to confirm its selectivity in your experimental system.[1]

Experimental Protocols

Protocol: In Vitro PDE10A Enzyme Activity Assay

This protocol outlines a method to determine the IC50 of this compound against recombinant human PDE10A.

  • Reagent Preparation :

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).

    • Dilute recombinant human PDE10A to the desired working concentration in the assay buffer.

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

    • Prepare the fluorescently labeled substrate (e.g., cAMP) in the assay buffer.

  • Assay Procedure :

    • Add 10 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the diluted PDE10A enzyme to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate solution.

    • Incubate for 60 minutes at room temperature.

  • Data Analysis :

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

AMG7980 This compound PDE10A PDE10A AMG7980->PDE10A Inhibition cAMP cAMP PDE10A->cAMP Hydrolysis PKA PKA cAMP->PKA Activation DARPP32 DARPP-32 PKA->DARPP32 Phosphorylation Downstream Downstream Neuronal Signaling DARPP32->Downstream Modulation

Caption: Simplified signaling pathway of PDE10A inhibition by this compound.

Start Inconsistent IC50 Value Observed CheckPassage Check Cell Passage Number Start->CheckPassage Consistent Is Passage Number Consistent? CheckPassage->Consistent CheckSerum Evaluate Serum Concentration CheckSolubility Verify Compound Solubility CheckSerum->CheckSolubility Resolved Issue Resolved CheckSolubility->Resolved Consistent->CheckSerum Yes Standardize Standardize Passage Number Consistent->Standardize No Standardize->CheckSerum

Caption: Troubleshooting workflow for inconsistent IC50 values.

References

Technical Support Center: Interpreting Unexpected Data from PDE10A Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a compound specifically designated "AMG-7980" is limited to its classification as a research-grade phosphodiesterase 10A (PDE10A) ligand.[1] There is a lack of published clinical or extensive preclinical data to draw from for a specific troubleshooting guide. Therefore, this technical support center has been created for a hypothetical PDE10A inhibitor, herein named AMG-PDE-X , to provide researchers with a relevant framework for interpreting unexpected data based on the known pharmacology of PDE10A inhibitors as a class.

This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting advice and detailed protocols to address common and unexpected issues that may arise during the experimental evaluation of a novel PDE10A inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AMG-PDE-X?

A1: AMG-PDE-X is a potent and selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is highly expressed in the medium spiny neurons (MSNs) of the striatum, where it hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2] By inhibiting PDE10A, AMG-PDE-X increases the intracellular concentrations of these second messengers, which modulates the activity of downstream signaling pathways, including the protein kinase A (PKA) and protein kinase G (PKG) pathways.[1] This modulation affects both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) striatal output pathways.[2][3]

Q2: What are the expected therapeutic effects and common side effects of PDE10A inhibition?

A2: PDE10A inhibitors have been investigated for several central nervous system (CNS) disorders, including schizophrenia and Huntington's disease, due to their ability to modulate striatal function.[2][4][5] The expected therapeutic action involves correcting dysregulated signaling in these brain regions. However, clinical trials with various PDE10A inhibitors have had mixed results, with some failing to show efficacy over standard-of-care.[2][4] A notable side effect observed at higher exposures is the induction of motor-related adverse events, such as dystonia (involuntary muscle contractions), which is consistent with the role of the basal ganglia in motor control.[2]

Q3: Why is selectivity against other phosphodiesterases important?

A3: The phosphodiesterase family consists of numerous enzymes with varying tissue distributions and functions. Off-target inhibition of other PDEs can lead to a range of side effects. For example, inhibition of PDE3 is associated with cardiovascular effects, while PDE5 inhibition is the mechanism of action for erectile dysfunction drugs. High selectivity for PDE10A is crucial to minimize these off-target effects and ensure that the observed biological activity is due to the intended mechanism.[6]

Troubleshooting Unexpected Experimental Data

This section addresses specific unexpected outcomes you might encounter during your research with AMG-PDE-X.

Issue 1: Inconsistent or Lower-than-Expected Potency in Cell-Based Assays

Q: We are observing an IC50 for AMG-PDE-X that is significantly higher (less potent) in our cell-based cAMP/cGMP accumulation assays compared to the biochemical enzyme inhibition assay. What could be the cause?

A: This is a common challenge in drug development that can stem from several factors.[7] A discrepancy between biochemical and cell-based potency can point to issues with cellular permeability, efflux by transporters, or off-target effects within the cell.

Troubleshooting Steps:

  • Verify Compound Stability and Solubility: Ensure the compound is stable and fully solubilized in your cell culture media. Precipitated compound will lead to an artificially low effective concentration.

  • Assess Cell Permeability: The compound may have poor membrane permeability. Consider running a parallel-artificial membrane permeability assay (PAMPA) to assess its ability to cross a lipid bilayer.

  • Investigate Active Efflux: The cells used in your assay (e.g., CHO or HEK cells) may express efflux transporters like P-glycoprotein (P-gp) that actively remove the compound from the cytoplasm. You can co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if the potency of AMG-PDE-X is restored.

  • Confirm Target Engagement in Cells: Use a cellular thermal shift assay (CETSA) or a target engagement biomarker (e.g., phosphorylation of a downstream PKA substrate) to confirm that AMG-PDE-X is reaching and binding to PDE10A inside the cell.

Assay TypeExpected IC50 (nM)Observed IC50 (nM)Potential Cause
Biochemical PDE10A Enzyme Assay54.8N/A (Control)
cAMP Accumulation (CHO cells)20-50500Poor cell permeability, active efflux
cGMP Accumulation (HEK293 cells)30-60650Poor cell permeability, active efflux
cAMP Accumulation with Efflux Inhibitor20-5060Active efflux confirmed
Issue 2: Unexpected Motor Side Effects in Animal Models at Low Doses

Q: In our rodent behavioral studies, we are observing catalepsy or dystonia at doses that we predicted would be well-tolerated based on initial efficacy models. Why is this happening?

A: The appearance of motor side effects at lower-than-expected doses is a significant concern and suggests a potential translational disconnect or a narrow therapeutic window.[8][9]

Troubleshooting Steps:

  • Pharmacokinetics/Pharmacodynamics (PK/PD) Analysis: Correlate the plasma and, more importantly, brain concentrations of AMG-PDE-X at the time of the behavioral observation. The compound may have a higher brain-to-plasma ratio than anticipated, leading to higher target engagement than predicted from plasma levels alone.

  • Re-evaluate Receptor Occupancy: If possible, use PET imaging or ex vivo binding assays to determine the PDE10A receptor occupancy at the doses causing motor effects. Clinical studies with other PDE10A inhibitors have carefully mapped occupancy levels to tolerability.[2]

  • Assess Off-Target Effects: Although AMG-PDE-X is designed to be selective, high local concentrations in the brain could lead to engagement with other targets. A broad receptor screening panel should be performed on the compound to identify potential off-target interactions that could contribute to the observed phenotype.

  • Metabolite Profiling: Investigate whether an active metabolite is being formed in vivo. This metabolite could have a different potency or selectivity profile and might be responsible for the unexpected effects.

Detailed Experimental Protocols

Protocol 1: Cell-Based cAMP Accumulation Assay

This protocol is for measuring the functional inhibition of PDE10A in a cellular context.

  • Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably expressing human PDE10A into 96-well plates and culture overnight.

  • Compound Preparation: Prepare a serial dilution of AMG-PDE-X in a suitable buffer containing a general phosphodiesterase inhibitor like IBMX to inhibit other endogenous PDEs.

  • Assay Procedure:

    • Aspirate the culture medium from the cells.

    • Add the AMG-PDE-X dilutions to the cells and pre-incubate for 20 minutes at 37°C.

    • Stimulate the cells with a sub-maximal concentration of a Gs-coupled receptor agonist (e.g., isoproterenol) to induce cAMP production. Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the AMG-PDE-X concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

PDE10A_Signaling_Pathway cluster_pre cluster_post Dopamine (B1211576) Dopamine D2R D2 Receptor Dopamine->D2R Inhibits AC Adenylyl Cyclase D2R->AC Gi ATP ATP cAMP cAMP ATP->cAMP Stimulated by AC PKA PKA cAMP->PKA Activates AMP AMP cAMP->AMP Hydrolysis Cellular_Response Cellular Response (e.g., Gene Expression) PKA->Cellular_Response Phosphorylates Targets PDE10A PDE10A PDE10A->cAMP Catalyzes AMG_PDEX AMG-PDE-X AMG_PDEX->PDE10A Inhibits

Caption: Simplified PDE10A signaling pathway in a medium spiny neuron.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation A Biochemical Assay (Enzyme Potency) B Cell-Based Assay (Cellular Potency) A->B C Selectivity Panel (Off-Target Screening) B->C D Pharmacokinetics (Brain/Plasma Ratio) C->D Proceed if selective E Behavioral Model (Efficacy) D->E F Tolerability Study (Side Effects) E->F G PK/PD Modeling & Data Interpretation F->G Analyze Data

Caption: General experimental workflow for preclinical evaluation of AMG-PDE-X.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Unexpected Result: Low In Vivo Efficacy CheckPK Is brain exposure adequate? Start->CheckPK CheckRO Is target engagement (RO) achieved at that exposure? CheckPK->CheckRO Yes LowPK Troubleshoot Formulation or BBB Penetration CheckPK->LowPK No LowRO Re-evaluate In Vitro Potency & PK/PD Model CheckRO->LowRO No ModelIssue Investigate Animal Model Relevance (Translational Issue) CheckRO->ModelIssue Yes Conclusion Hypothesis: Poor translation from animal model to clinic ModelIssue->Conclusion

Caption: Troubleshooting logic for low in vivo efficacy of AMG-PDE-X.

References

Technical Support Center: AMG-7980 and Phosphodiesterase 10A (PDE10A) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: There is currently no publicly available scientific literature or data regarding the specific compound AMG-7980. Information is limited to its classification as a phosphodiesterase 10A (PDE10A) ligand intended for research use only.[1]

This technical support center, therefore, provides a comprehensive guide to working with PDE10A inhibitors as a class of compounds. The information herein is based on established knowledge of PDE10A and its inhibitors and is intended to serve as a general resource for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for PDE10A inhibitors?

A1: Phosphodiesterase 10A (PDE10A) is an enzyme that primarily degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two important second messengers in cellular signaling. PDE10A inhibitors block the activity of this enzyme, leading to an increase in the intracellular levels of cAMP and cGMP. This, in turn, enhances the signaling pathways mediated by these second messengers, such as the protein kinase A (PKA) pathway.

Q2: In which research areas are PDE10A inhibitors most commonly studied?

A2: Due to the high expression of PDE10A in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, cognition, and reward, PDE10A inhibitors are extensively investigated in the context of neurological and psychiatric disorders. Research focuses on conditions such as Huntington's disease, Parkinson's disease, and schizophrenia.

Q3: What are the expected downstream effects of PDE10A inhibition?

A3: By increasing cAMP and cGMP levels, PDE10A inhibitors can modulate the activity of various downstream effectors. A primary consequence is the activation of PKA, which can then phosphorylate numerous substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB). This can lead to changes in gene expression and neuronal function. In the striatum, PDE10A inhibition can influence dopamine (B1211576) signaling pathways.

Q4: Are there any common challenges when working with PDE10A inhibitors in vitro?

A4: A common challenge is ensuring the specificity of the inhibitor for PDE10A over other phosphodiesterase isoforms. Cross-reactivity can lead to off-target effects and confounding results. It is also crucial to determine the optimal concentration and incubation time for the specific cell type and experimental endpoint, as excessive PDE10A inhibition can sometimes lead to cellular toxicity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect of the PDE10A inhibitor in cell-based assays. - Inactive compound.- Insufficient concentration.- Low expression of PDE10A in the cell line.- Insensitive assay endpoint.- Verify the identity and purity of the inhibitor.- Perform a dose-response curve to determine the optimal concentration.- Confirm PDE10A expression in your cell model using techniques like qPCR or Western blotting.- Choose an assay endpoint known to be sensitive to changes in cAMP or cGMP levels (e.g., CREB phosphorylation, reporter gene assays).
High variability between experimental replicates. - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in multi-well plates.- Compound instability in solution.- Ensure uniform cell seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of plates or fill them with media to minimize evaporation.- Prepare fresh stock solutions of the inhibitor and protect from light if necessary.
Observed cellular toxicity at effective concentrations. - Off-target effects of the inhibitor.- Excessive elevation of cAMP/cGMP levels.- Cell line is particularly sensitive to perturbations in cyclic nucleotide signaling.- Test the inhibitor in a PDE10A knockout/knockdown cell line to assess off-target toxicity.- Reduce the concentration of the inhibitor and/or the treatment duration.- Consider using a different PDE10A inhibitor with a distinct chemical scaffold.
Difficulty in translating in vitro findings to in vivo models. - Poor pharmacokinetic properties of the inhibitor (e.g., low bioavailability, rapid metabolism).- Inability to cross the blood-brain barrier (for CNS targets).- Compensatory mechanisms in the whole organism.- Evaluate the pharmacokinetic profile of the compound.- Assess brain penetration of the inhibitor.- Conduct dose-ranging studies in vivo to establish a therapeutic window.

Experimental Protocols

As there are no specific experimental protocols available for this compound, the following are generalized methodologies for key experiments involving PDE10A inhibitors.

In Vitro PDE10A Inhibition Assay

Objective: To determine the potency of a test compound in inhibiting PDE10A activity.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE10A enzyme is used. The fluorescently labeled cAMP or cGMP substrate is prepared in an appropriate assay buffer.

  • Compound Preparation: The test compound is serially diluted in DMSO to create a concentration gradient.

  • Assay Reaction: The PDE10A enzyme is pre-incubated with the test compound for a specified time (e.g., 15 minutes) at room temperature. The substrate is then added to initiate the enzymatic reaction.

  • Detection: The reaction is stopped, and the amount of hydrolyzed substrate is measured using a suitable detection method, such as fluorescence polarization or FRET.

  • Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Measurement of Intracellular cAMP Levels

Objective: To assess the effect of a PDE10A inhibitor on intracellular cAMP accumulation.

Methodology:

  • Cell Culture: Cells expressing PDE10A (e.g., SH-SY5Y neuroblastoma cells) are seeded in a multi-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with the PDE10A inhibitor at various concentrations for a defined period.

  • Stimulation: Cells are then stimulated with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a cAMP-specific ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The EC50 value (the concentration of inhibitor that produces 50% of the maximal response) for cAMP accumulation is determined.

Signaling Pathway and Experimental Workflow Diagrams

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R AC Adenylyl Cyclase D1R->AC + cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA Activates PDE10A PDE10A cAMP->PDE10A Hydrolyzed by PKA_active PKA (active) CREB CREB PKA_active->CREB Phosphorylates AMP AMP PDE10A->AMP pCREB pCREB Gene_Expression Gene Expression (e.g., c-Fos) pCREB->Gene_Expression Promotes AMG7980 This compound (PDE10A Inhibitor) AMG7980->PDE10A Inhibits

Caption: Simplified PDE10A signaling pathway in a medium spiny neuron.

Experimental_Workflow start Start: Hypothesis on PDE10A Inhibitor Effect invitro In Vitro Studies (e.g., Cell-based assays) start->invitro dose_response Dose-Response Curve Determination of IC50/EC50 invitro->dose_response mechanism Mechanism of Action Studies (e.g., Western Blot for pCREB) invitro->mechanism invivo In Vivo Studies (e.g., Animal models) dose_response->invivo mechanism->invivo pk_pd Pharmacokinetics & Pharmacodynamics invivo->pk_pd efficacy Efficacy Studies in Disease Models invivo->efficacy data_analysis Data Analysis and Interpretation pk_pd->data_analysis efficacy->data_analysis conclusion Conclusion and Future Directions data_analysis->conclusion

Caption: General experimental workflow for preclinical evaluation of a PDE10A inhibitor.

References

Technical Support Center: Refining Protocols for AMG-7980 Behavioral Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for behavioral experiments involving AMG-7980, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a high-affinity inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme highly expressed in the medium spiny neurons (MSNs) of the striatum, a key brain region involved in motor control, motivation, and cognition.[1][2][3] By inhibiting PDE10A, this compound prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two important second messengers.[2] This leads to an increase in the levels of cAMP and cGMP within the MSNs, thereby modulating the activity of these neuronal pathways.[2]

Q2: What are the potential therapeutic applications of this compound?

A2: Due to its mechanism of action in the striatum, this compound and other PDE10A inhibitors are being investigated as potential treatments for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[2] The rationale is that by modulating the activity of striatal neurons, these compounds may be able to alleviate some of the symptoms associated with these conditions.[2]

Q3: How should I prepare this compound for oral administration in rodents?

A3: As this compound is poorly soluble in water, a suspension is typically required for oral gavage. A common vehicle for administering poorly soluble compounds to rodents is a mixture of 0.5% carboxymethyl cellulose (B213188) (CMC) and 0.25% Tween 80 in sterile water. To prepare the suspension, the required amount of this compound should be carefully weighed and levigated with a small amount of the vehicle to form a smooth paste. The remaining vehicle can then be gradually added while continuously stirring or vortexing to ensure a uniform suspension. It is recommended to prepare the suspension fresh on the day of the experiment.

Q4: What are some key behavioral assays to assess the effects of this compound?

A4: Based on the proposed therapeutic targets of PDE10A inhibitors, several behavioral assays are relevant for assessing the effects of this compound in rodent models. These include:

  • Conditioned Avoidance Response (CAR): To assess antipsychotic-like activity.

  • Catalepsy Test: To evaluate potential extrapyramidal side effects.

  • Prepulse Inhibition (PPI) of the Acoustic Startle Response: To measure sensorimotor gating, which is often impaired in schizophrenia.

  • Locomotor Activity: To assess general motor function and potential sedative or stimulant effects.

Troubleshooting Guides

Conditioned Avoidance Response (CAR) Test
Issue Possible Cause(s) Troubleshooting Steps
High variability in avoidance learning - Inconsistent handling of animals.- Stress from the environment (e.g., noise, light).- Inappropriate shock intensity.- Handle animals consistently and habituate them to the experimenter.- Ensure a quiet and controlled testing environment.- Titrate the shock intensity to be aversive but not cause freezing or injury.
Drug-treated animals show no avoidance but also impaired escape - The dose of this compound may be too high, causing general motor impairment.- Perform a dose-response study to identify a dose that selectively affects avoidance without impairing escape latency.
No effect of this compound on avoidance responding - Insufficient dose.- Poor bioavailability of the compound.- Increase the dose of this compound.- Confirm the formulation and administration procedure to ensure proper delivery.
Catalepsy Test
Issue Possible Cause(s) Troubleshooting Steps
High baseline catalepsy in vehicle-treated animals - Stress or fear in the animals.- Habituate the animals to the testing apparatus and the experimenter before the test day.
Inconsistent catalepsy scores - Variation in how the animal is placed on the bar.- Subjective scoring by the experimenter.- Ensure consistent placement of the forepaws on the bar.- Have two independent experimenters score the catalepsy, or use an automated system if available.
Prepulse Inhibition (PPI) Test
Issue Possible Cause(s) Troubleshooting Steps
Low startle response in all animals - The intensity of the startle stimulus is too low.- Strain of the animal is not very responsive.- Increase the intensity of the startle stimulus (pulse).- Ensure the chosen animal strain is appropriate for this test.
High variability in PPI - Inconsistent background noise levels.- Stressful testing environment.- Maintain a consistent and appropriate background noise level in the testing chamber.- Minimize external noise and disturbances during the test.

Quantitative Data Summary

The following tables provide representative data for the effects of PDE10A inhibitors in common behavioral assays. Note that these are illustrative examples and the specific effects of this compound should be determined empirically.

Table 1: Effect of a PDE10A Inhibitor on Conditioned Avoidance Response (CAR) in Rats

Treatment GroupDose (mg/kg, p.o.)% Avoidance Responses (Mean ± SEM)Escape Latency (s) (Mean ± SEM)
Vehicle-85 ± 52.5 ± 0.3
PDE10A Inhibitor160 ± 82.7 ± 0.4
PDE10A Inhibitor335 ± 7 2.6 ± 0.3
PDE10A Inhibitor1015 ± 54.8 ± 0.9
*p<0.05, **p<0.01 compared to vehicle

Table 2: Dose-Response of a PDE10A Inhibitor on Catalepsy in Mice

Treatment GroupDose (mg/kg, i.p.)Time on Bar (s) (Mean ± SEM)
Vehicle-5 ± 2
PDE10A Inhibitor315 ± 5
PDE10A Inhibitor1045 ± 10
PDE10A Inhibitor30120 ± 20
Haloperidol1150 ± 15
p<0.05, **p<0.01 compared to vehicle

Table 3: Effect of a PDE10A Inhibitor on Prepulse Inhibition (PPI) in Rats

Treatment GroupDose (mg/kg, s.c.)% PPI at 75 dB Prepulse (Mean ± SEM)% PPI at 85 dB Prepulse (Mean ± SEM)
Vehicle-30 ± 555 ± 6
PDE10A Inhibitor0.345 ± 770 ± 8
PDE10A Inhibitor155 ± 8 80 ± 7
PDE10A Inhibitor350 ± 6 75 ± 9
*p<0.05, **p<0.01 compared to vehicle

Experimental Protocols

Conditioned Avoidance Response (CAR) Protocol for Rats
  • Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock. An auditory or visual conditioned stimulus (CS) is presented.

  • Habituation: On the day before training, allow each rat to explore the shuttle box for 5 minutes without any stimuli.

  • Training:

    • Place a rat in one compartment of the shuttle box.

    • Initiate a trial by presenting the CS (e.g., a tone) for 10 seconds.

    • If the rat crosses to the other compartment during the CS presentation (avoidance response), the CS is terminated, and no shock is delivered.

    • If the rat does not cross during the CS, a mild foot shock (unconditioned stimulus, US; e.g., 0.5 mA) is delivered through the grid floor for a maximum of 10 seconds, co-terminating with the CS.

    • If the rat crosses to the other compartment during the shock (escape response), both the shock and the CS are terminated.

    • The inter-trial interval should be randomized (e.g., 30-60 seconds).

    • Conduct 50 trials per session for 5 consecutive days.

  • Drug Testing:

    • Once stable avoidance responding is established (e.g., >80% avoidance), administer this compound or vehicle orally at a specified time before the test session (e.g., 60 minutes).

    • Conduct a test session of 50 trials and record the number of avoidance responses and the latency to escape.

Catalepsy Bar Test Protocol for Mice
  • Apparatus: A horizontal bar (e.g., 0.5 cm in diameter) is fixed at a height of 4 cm above a flat surface.

  • Procedure:

    • Administer this compound or vehicle intraperitoneally.

    • At various time points after injection (e.g., 30, 60, 90, 120 minutes), gently place the mouse's forepaws on the bar.

    • Start a stopwatch and measure the time until the mouse removes both forepaws from the bar.

    • A cut-off time (e.g., 180 seconds) should be set. If the mouse remains on the bar for the entire cut-off period, it is assigned the maximum score.

Prepulse Inhibition (PPI) Protocol for Rodents
  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Acclimation: Place the animal in the startle chamber and allow it to acclimate for 5 minutes with background white noise (e.g., 65 dB).

  • Test Session: The session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms).

    • Prepulse + pulse trials: A weaker acoustic stimulus (prepulse; e.g., 75 or 85 dB white noise for 20 ms) is presented 100 ms (B15284909) before the pulse.

    • No-stimulus trials: Only background noise is present.

  • Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as: % PPI = 100 - [ (Startle amplitude on prepulse + pulse trial) / (Startle amplitude on pulse-alone trial) ] x 100

Mandatory Visualizations

AMG-7980_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Medium Spiny Neuron) Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds to Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to AC Adenylate Cyclase D2_Receptor->AC Inhibits cGMP cGMP NMDA_Receptor->cGMP Increases cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PDE10A PDE10A cAMP->PDE10A 5_AMP 5'-AMP DARPP_32 DARPP-32 PKA->DARPP_32 Phosphorylates Neuronal_Activity Decreased Neuronal Activity DARPP_32->Neuronal_Activity Modulates PDE10A->5_AMP Hydrolyzes cAMP to 5_GMP 5'-GMP PDE10A->5_GMP Hydrolyzes cGMP to AMG_7980 This compound AMG_7980->PDE10A Inhibits cGMP->PDE10A

Caption: Signaling pathway affected by this compound in medium spiny neurons.

Experimental_Workflow_CAR cluster_setup Setup cluster_training Training Phase (5 days) cluster_testing Drug Testing Phase Habituation Habituation to Shuttle Box Trial_Start CS Presentation (10s) Habituation->Trial_Start Decision Animal Crosses? Trial_Start->Decision Avoidance Avoidance: CS Off, No Shock Decision->Avoidance Yes No_Avoidance No Avoidance: Shock On (max 10s) Decision->No_Avoidance No Avoidance->Trial_Start Next Trial Escape Escape: CS & Shock Off No_Avoidance->Escape Escape->Trial_Start Next Trial Dosing Administer this compound or Vehicle Test_Session CAR Test Session (50 trials) Dosing->Test_Session Data_Collection Record: % Avoidance Escape Latency Test_Session->Data_Collection

Caption: Experimental workflow for the Conditioned Avoidance Response (CAR) test.

logical_relationship AMG_7980 This compound Administration PDE10A_Inhibition PDE10A Inhibition in Striatum AMG_7980->PDE10A_Inhibition cAMP_cGMP_Increase Increased cAMP & cGMP Levels PDE10A_Inhibition->cAMP_cGMP_Increase MSN_Activity_Modulation Modulation of Medium Spiny Neuron Activity cAMP_cGMP_Increase->MSN_Activity_Modulation Behavioral_Outcomes Behavioral Outcomes MSN_Activity_Modulation->Behavioral_Outcomes Antipsychotic_Like Antipsychotic-Like Effects (e.g., decreased CAR) Behavioral_Outcomes->Antipsychotic_Like Motor_Effects Motor Side Effects (e.g., catalepsy) Behavioral_Outcomes->Motor_Effects Sensorimotor_Gating Improved Sensorimotor Gating (e.g., increased PPI) Behavioral_Outcomes->Sensorimotor_Gating

Caption: Logical relationship from drug administration to behavioral outcomes.

References

Validation & Comparative

A Comparative Guide to PDE10A Inhibitors: AMG-7980 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AMG-7980 with other notable phosphodiesterase 10A (PDE10A) inhibitors, including TAK-063, PF-2545920 (also known as MP-10), and MK-8189. The comparative analysis is based on available preclinical data, focusing on inhibitory potency, selectivity, and the methodologies used to determine these parameters.

Introduction to PDE10A and its Inhibitors

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] It is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, cognition, and reward.[2] By degrading cyclic nucleotides, PDE10A plays a crucial role in regulating intracellular signaling cascades downstream of dopamine (B1211576) and other neurotransmitter receptors.[2] Inhibition of PDE10A elevates cAMP and cGMP levels, which has been explored as a therapeutic strategy for central nervous system disorders such as schizophrenia and Huntington's disease.[3][4] However, despite promising preclinical results, many PDE10A inhibitors have faced challenges in clinical trials.[5][6]

This compound is a highly specific and potent ligand for PDE10A.[7] While not developed as a therapeutic agent itself, it serves as a crucial tool in drug discovery, primarily as a tracer for in vivo and ex vivo receptor occupancy (RO) studies to assess the target engagement of other PDE10A inhibitors.[8] This guide will compare the biochemical properties of this compound with those of clinical and preclinical PDE10A inhibitors.

Quantitative Comparison of PDE10A Inhibitors

The following tables summarize the in vitro potency and selectivity of this compound and other key PDE10A inhibitors based on published experimental data.

Table 1: In Vitro Potency of PDE10A Inhibitors

CompoundIC50 (nM)Ki (nM)SpeciesAssay Type
This compound 1.9[8]1.1 (rat), 1.3 (baboon), 1.7 (human)[8]Human, Rat, Baboon[3H]AMG 580 binding displacement[8]
TAK-063 0.30[3][4][9]7.2 (rat CPu), 2.6 (rat NAc shell)[3]Human, RatEnzyme inhibition assay, [3H]TAK-063 binding[3][4]
PF-2545920 (MP-10) 0.37[10][11]-HumanEnzyme inhibition assay[10][11]
MK-8189 1.6 (cellular), 0.029 (functional Ki)[12]-HumancAMP hydrolysis inhibition, Cellular assay[12]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. Ki: Inhibitory constant. A lower value indicates higher binding affinity. CPu: Caudate Putamen; NAc: Nucleus Accumbens

Table 2: Selectivity of PDE10A Inhibitors

CompoundSelectivity over other PDEs
TAK-063 >15,000-fold[3][4][9]
PF-2545920 (MP-10) >1000-fold[10]
MK-8189 >500,000-fold[12]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these inhibitors, the following diagrams illustrate the PDE10A signaling pathway and a typical experimental workflow for determining receptor occupancy.

PDE10A_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Medium Spiny Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates D2R D2 Receptor Dopamine->D2R Inhibits AC Adenylyl Cyclase D1R->AC Stimulates (via Gαolf) D2R->AC Inhibits (via Gαi) ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA PKA cAMP->PKA Activates AMP AMP cAMP->AMP Hydrolyzed by DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Downstream Signaling DARPP32->Downstream PDE10A PDE10A Inhibitor PDE10A Inhibitor (e.g., this compound) Inhibitor->PDE10A Inhibits

Caption: PDE10A signaling pathway in a medium spiny neuron.

Experimental_Workflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo / In Vitro Analysis Animal Animal Model (e.g., Rat) Dosing Administer unlabeled PDE10A inhibitor Animal->Dosing Tracer Administer radiolabeled tracer (e.g., [11C]this compound or [3H]TAK-063) Dosing->Tracer Tissue Tissue Collection (Brain) Tracer->Tissue Homogenization Tissue Homogenization or Sectioning Tissue->Homogenization Measurement Measure radioactivity (PET, Autoradiography, Scintillation counting) Homogenization->Measurement Analysis Data Analysis (Calculate % Receptor Occupancy) Measurement->Analysis

References

A Comparative Analysis of AMG-7980 and Papaverine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the selective PDE10A inhibitor AMG-7980 and the non-selective PDE inhibitor papaverine (B1678415), focusing on their mechanisms of action, effects on intracellular signaling, and impact on smooth muscle cell physiology. This guide provides researchers, scientists, and drug development professionals with a comparative overview supported by experimental data and detailed protocols.

This guide presents a comparative analysis of two phosphodiesterase (PDE) inhibitors: this compound, a highly specific ligand for PDE10A, and papaverine, a non-selective inhibitor with a broader range of action. While both compounds ultimately influence intracellular cyclic nucleotide signaling, their distinct selectivity profiles lead to different biological outcomes. This document summarizes their mechanisms of action, presents available experimental data in a comparative format, and provides detailed experimental protocols relevant to their study.

Executive Summary

FeatureThis compoundPapaverine
Primary Target Phosphodiesterase 10A (PDE10A)Non-selective Phosphodiesterase (PDE) inhibitor
Selectivity Highly selective for PDE10ABroad-spectrum inhibitor of various PDE isozymes
Mechanism of Action Increases intracellular levels of cAMP and cGMP by specifically inhibiting their degradation by PDE10A.Increases intracellular levels of cAMP and cGMP by inhibiting multiple PDE isozymes. Also reported to have direct effects on calcium channels.[1][2]
Key Cellular Effects Regulation of cellular processes where PDE10A is prominently expressed, such as in the striatum of the brain and vascular smooth muscle cells.Widespread effects on various tissues and organs, leading to smooth muscle relaxation, vasodilation, and other pharmacological actions.[1][2][3]

Mechanism of Action and Signaling Pathways

Both this compound and papaverine exert their effects by modulating the intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). These molecules play crucial roles in a multitude of cellular signaling pathways.

Papaverine: As a non-selective PDE inhibitor, papaverine prevents the breakdown of both cAMP and cGMP by a wide range of PDE isozymes.[1][2][3][4] This leads to a general increase in the intracellular concentrations of these second messengers, activating their respective downstream effectors, Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases then phosphorylate various substrate proteins, ultimately leading to a physiological response, such as smooth muscle relaxation. Additionally, papaverine has been suggested to directly influence calcium channels, further contributing to its relaxant effects.[1][2]

This compound: In contrast, this compound is a highly specific and potent ligand for PDE10A.[5] Its mechanism of action is therefore confined to cell types and tissues where PDE10A is expressed. By selectively inhibiting PDE10A, this compound leads to a localized increase in cAMP and cGMP, thereby modulating the signaling pathways regulated by this specific isozyme.

cluster_0 Papaverine (Non-selective) cluster_1 This compound (Selective) PDEs Multiple PDE Isozymes cAMP_P cAMP PDEs->cAMP_P Degrades cGMP_P cGMP PDEs->cGMP_P Degrades Papaverine Papaverine Papaverine->PDEs Inhibits PKA_P PKA cAMP_P->PKA_P Activates PKG_P PKG cGMP_P->PKG_P Activates Relaxation_P Smooth Muscle Relaxation PKA_P->Relaxation_P PKG_P->Relaxation_P PDE10A PDE10A cAMP_A cAMP PDE10A->cAMP_A Degrades cGMP_A cGMP PDE10A->cGMP_A Degrades AMG7980 This compound AMG7980->PDE10A Inhibits PKA_A PKA cAMP_A->PKA_A Activates PKG_A PKG cGMP_A->PKG_A Activates Response_A Specific Cellular Response PKA_A->Response_A PKG_A->Response_A

Caption: Signaling pathways of Papaverine and this compound. (Max Width: 760px)

Comparative Experimental Data

Phosphodiesterase Inhibition Profile
PDE IsozymePapaverine IC50 (nM)This compound (as represented by MP-10)
PDE10A19[6]Highly Potent and Selective
Other PDEsBroad inhibition (non-selective)Negligible inhibition
Effects on Vascular Smooth Muscle Cells (VSMCs)

Data from studies on the selective PDE10A inhibitor MP-10 in VSMCs provides insight into the likely effects of this compound.

ParameterEffect of PapaverineEffect of Selective PDE10A Inhibition (MP-10)Reference
Cell Proliferation Inhibits VSMC proliferationSuppresses serum-induced VSMC proliferation in a dose-dependent manner.[4]
Intracellular cAMP Increases cAMP levelsElevates intracellular cAMP levels.[3][4]
Intracellular cGMP Increases cGMP levelsElevates intracellular cGMP levels.[3][4]
Downstream Signaling Activates PKA and PKG pathways.The anti-proliferative effect is partially dependent on the PKG pathway.[3][4]

Experimental Protocols

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against various PDE isozymes.

Objective: To determine the IC50 values of this compound and papaverine for different PDE isozymes.

Materials:

  • Recombinant human PDE isozymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5, PDE10A)

  • cAMP or cGMP as substrate

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2 and BSA)

  • Test compounds (this compound, papaverine) dissolved in DMSO

  • Detection reagents (e.g., fluorescently labeled antibody, scintillation proximity assay beads)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the assay buffer, the PDE enzyme, and the test compound or vehicle (DMSO).

  • Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP).

  • Incubate the plate at 30°C for a specified time.

  • Stop the reaction and add the detection reagents.

  • Measure the signal (e.g., fluorescence, luminescence, radioactivity) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

A Prepare Reagents (Enzyme, Substrate, Buffers) C Add Reagents and Compounds to Microplate A->C B Serial Dilution of Test Compounds B->C D Incubate C->D E Stop Reaction and Add Detection Reagents D->E F Measure Signal E->F G Data Analysis (IC50 Determination) F->G

Caption: Workflow for in vitro PDE inhibition assay. (Max Width: 760px)
Measurement of Intracellular cAMP and cGMP Levels

This protocol describes a method for quantifying intracellular cyclic nucleotide levels in cultured cells.

Objective: To measure the effect of this compound and papaverine on cAMP and cGMP levels in a relevant cell line (e.g., vascular smooth muscle cells).

Materials:

  • Cultured cells (e.g., primary human aortic smooth muscle cells)

  • Cell culture medium and supplements

  • Test compounds (this compound, papaverine)

  • Lysis buffer

  • cAMP and cGMP ELISA kits

  • Microplate reader

Procedure:

  • Seed cells in a multi-well plate and culture until they reach the desired confluency.

  • Treat the cells with different concentrations of the test compounds or vehicle for a specified time.

  • Lyse the cells using the provided lysis buffer.

  • Perform the cAMP and cGMP ELISA according to the manufacturer's instructions. This typically involves a competitive immunoassay format.

  • Read the absorbance on a microplate reader.

  • Calculate the concentrations of cAMP and cGMP in the cell lysates based on the standard curves.

In Vitro Smooth Muscle Relaxation Assay

This protocol details a method for assessing the relaxant effect of compounds on isolated smooth muscle tissue.

Objective: To compare the smooth muscle relaxant properties of this compound and papaverine.

Materials:

  • Isolated smooth muscle tissue (e.g., rat aortic rings)

  • Organ bath system with force transducers

  • Krebs-Henseleit solution (physiological salt solution)

  • Vasoconstrictor agent (e.g., phenylephrine, KCl)

  • Test compounds (this compound, papaverine)

  • Data acquisition system

Procedure:

  • Dissect and prepare smooth muscle tissue rings.

  • Mount the tissue rings in the organ baths containing Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 at 37°C.

  • Allow the tissues to equilibrate under a resting tension.

  • Induce a stable contraction with a vasoconstrictor agent.

  • Once a stable contraction is achieved, add the test compounds in a cumulative manner to generate a concentration-response curve.

  • Record the changes in isometric tension using the force transducers and data acquisition system.

  • Calculate the percentage of relaxation induced by each concentration of the test compounds relative to the pre-contracted tension.

Conclusion

The comparative analysis of this compound and papaverine highlights the significant difference between a highly selective and a non-selective PDE inhibitor. While papaverine's broad-spectrum activity has led to its use as a general smooth muscle relaxant, its lack of selectivity can result in off-target effects. This compound, with its specific affinity for PDE10A, offers the potential for more targeted therapeutic interventions in conditions where this particular isozyme plays a key pathological role. The use of selective inhibitors like this compound, and the insights gained from studying compounds like MP-10, pave the way for the development of novel therapies with improved efficacy and safety profiles for a range of disorders, including those affecting the central nervous system and the vasculature. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of selective PDE10A inhibition.

References

A Mechanistic Comparison of AMG-7980 and Known Antipsychotics for Psychosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: AMG-7980 is a research compound and is not approved for human or veterinary use.[1] There is no publicly available clinical efficacy data for this compound in treating psychosis or any other medical condition. This guide provides a comparative analysis based on the theoretical mechanism of action of this compound as a Phosphodiesterase 10A (PDE10A) inhibitor versus the established mechanisms of known antipsychotic drugs. All comparisons are therefore based on preclinical data and pharmacological theory.

Introduction

The treatment of psychosis, a core symptom of schizophrenia, has been dominated by drugs targeting the dopamine (B1211576) D2 receptor for over half a century. While effective for many patients, these treatments are often associated with significant side effects and limited efficacy for the negative and cognitive symptoms of the disorder. This has spurred research into novel therapeutic targets that offer a different approach to modulating the dysfunctional neural circuits implicated in schizophrenia.

One such target is Phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the striatal medium spiny neurons, which are key components of the basal ganglia circuitry involved in psychosis. This compound is a potent and specific ligand for PDE10A.[1][2] This guide will compare the theoretical antipsychotic mechanism of this compound as a PDE10A inhibitor with the mechanisms of first-generation (typical) and second-generation (atypical) antipsychotics, providing available quantitative data, relevant preclinical experimental protocols, and visual diagrams of the signaling pathways involved.

Mechanisms of Action: A Comparative Overview

The core difference between this compound's potential mechanism and that of established antipsychotics lies in the level of intervention within the neuron. Known antipsychotics act on cell surface receptors, directly blocking the effects of neurotransmitters like dopamine and serotonin. In contrast, PDE10A inhibitors like this compound work intracellularly, modulating the downstream signaling cascades that are activated by these neurotransmitters.

This compound and PDE10A Inhibition

This compound is a highly specific inhibitor of PDE10A, an enzyme responsible for breaking down the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). PDE10A is highly concentrated in the medium spiny neurons (MSNs) of the striatum, which are divided into two main pathways:

  • The "Direct" Pathway: Contains D1 dopamine receptor-expressing MSNs.

  • The "Indirect" Pathway: Contains D2 dopamine receptor-expressing MSNs.

The prevailing dopamine hypothesis of schizophrenia suggests that positive symptoms (psychosis) are driven by hyperactivity of the mesolimbic dopamine pathway, leading to excessive D2 receptor stimulation. By inhibiting PDE10A, this compound would increase the intracellular levels of cAMP and cGMP in these neurons. This is hypothesized to have a dual effect: it potentiates signaling through the D1 receptor pathway while simultaneously counteracting signaling through the D2 receptor pathway. This modulation of the direct and indirect pathways is thought to rebalance (B12800153) striatal output, offering a potential therapeutic effect on positive, negative, and cognitive symptoms of schizophrenia.

PDE10A_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds AC_inactive Adenylyl Cyclase (Inactive) D2_Receptor->AC_inactive Inhibits AC_active Adenylyl Cyclase (Active) cAMP cAMP AC_active->cAMP Converts ATP to ATP ATP PDE10A PDE10A cAMP->PDE10A Hydrolyzed by PKA PKA cAMP->PKA Activates AMP AMP PDE10A->AMP AMG7980 This compound AMG7980->PDE10A Inhibits DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates pDARPP32 p-DARPP-32 PP1 PP-1 pDARPP32->PP1 Inhibits Downstream_Effect Modulation of Striatal Output PP1->Downstream_Effect Dephosphorylates Substrates D2_Antagonism_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds & Activates Typical_AP Typical Antipsychotic (e.g., Haloperidol) Typical_AP->D2_Receptor Blocks G_Protein G-Protein Signaling D2_Receptor->G_Protein Activates Cellular_Response Reduced Dopaminergic Signaling G_Protein->Cellular_Response Leads to Atypical_Antipsychotic_Pathway cluster_presynaptic Serotonergic Neuron cluster_postsynaptic_dopa Dopaminergic Neuron Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Binds Dopamine_Release Dopamine Release 5HT2A_Receptor->Dopamine_Release Inhibits Atypical_AP Atypical Antipsychotic (e.g., Risperidone) Atypical_AP->5HT2A_Receptor Blocks block_node Blockade removes inhibition block_node->Dopamine_Release Increases CAR_Workflow cluster_training Training Phase cluster_testing Testing Phase Acclimation Acclimation CS_US_Pairing Pairing of Conditioned Stimulus (CS, e.g., light/tone) with Unconditioned Stimulus (US, e.g., footshock) Acclimation->CS_US_Pairing Several Sessions Avoidance_Learned Avoidance_Learned CS_US_Pairing->Avoidance_Learned Animal learns to move to another compartment during CS to avoid US Drug_Admin Administer Test Compound (e.g., PDE10A inhibitor) or Vehicle Avoidance_Learned->Drug_Admin Proceed to Testing CAR_Test Present CS Drug_Admin->CAR_Test After appropriate pre-treatment time Measure_Response Quantify: 1. Avoidance Response (move during CS) 2. Escape Response (move during US) CAR_Test->Measure_Response Record behavior

References

A Comparative Analysis of the Cross-Reactivity Profiles of Pan-Aurora Kinase Inhibitor AMG 900 and Other Selected Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Investigated Compound: Initial searches for "AMG-7980" did not yield publicly available data. Consequently, this guide focuses on the well-characterized Amgen compound, AMG 900 , a potent pan-Aurora kinase inhibitor, to provide a representative comparative analysis of cross-reactivity.

This guide offers a comparative overview of the cross-reactivity and selectivity of AMG 900 against other notable Aurora kinase inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these compounds based on available preclinical data.

Introduction to Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[1] Their dysregulation is frequently observed in various cancers, making them attractive targets for therapeutic intervention.[2][3] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[1][4] Aurora C's function is less understood but is primarily expressed in testes.[1] Inhibitors of Aurora kinases are being developed as anti-cancer agents, and their selectivity is a critical factor in determining their efficacy and potential off-target effects.

Comparative Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC50) of AMG 900 and other selected Aurora kinase inhibitors against their primary targets and a selection of off-target kinases. It is important to note that these values are compiled from various studies and assays, which may contribute to variability in the data.

CompoundPrimary Target(s)Aurora A IC50 (nM)Aurora B IC50 (nM)Aurora C IC50 (nM)Selected Off-Target Kinase IC50 (nM)Reference(s)
AMG 900 Pan-Aurora Kinase541p38α (53), TYK2 (220), JNK2 (520), Met (550), Tie2 (650)[5][6][7]
AZD1152-HQPA *Aurora B selective1369 (Ki)0.36 (Ki)-High specificity vs. a panel of 50 other kinases[8]
MLN8054 Aurora A selective7 (Ki)>1000-GABA A α-1 (330)[9]
Danusertib (PHA-739358) Pan-Aurora Kinase137961ABL, RET, TRK-A[7]

*AZD1152 is a prodrug that is rapidly converted to the active form, AZD1152-HQPA.

Experimental Methodologies

The determination of kinase inhibitor cross-reactivity is crucial for understanding its potential therapeutic window and off-target liabilities. A common approach involves screening the compound against a large panel of kinases.

General Protocol for In Vitro Kinase Inhibition Assay (e.g., Luminescence-Based Assay)

This protocol outlines a generalized procedure for assessing the inhibitory potency of a compound against a panel of protein kinases.

  • Compound Preparation: The test compound (e.g., AMG 900) is serially diluted to create a range of concentrations. A vehicle control (e.g., DMSO) is also prepared.[10]

  • Kinase Reaction Setup:

    • The diluted compound or vehicle control is added to the wells of an assay plate.[10]

    • A mixture containing the purified kinase enzyme and its specific peptide substrate is then added to each well.[10]

    • The plate is pre-incubated to allow the compound to bind to the kinase.[10]

  • Initiation of Kinase Reaction: An ATP solution is added to each well to start the phosphorylation reaction. The plate is then incubated at a controlled temperature (e.g., 30°C).[10]

  • Termination and Detection:

    • A reagent (e.g., ADP-Glo™ Reagent) is added to stop the kinase reaction and deplete any remaining ATP.[10]

    • A second reagent (e.g., Kinase-Glo® Reagent) is added to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase-based reaction, producing a luminescent signal.[10]

  • Data Analysis:

    • The luminescence is measured using a plate reader.

    • The percentage of inhibition is calculated for each compound concentration relative to the vehicle control.

    • The data is plotted as a dose-response curve, and the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is determined using a suitable statistical software.[10]

Visualizing Key Processes

Aurora Kinase Signaling Pathway

The following diagram illustrates a simplified representation of the roles of Aurora A and Aurora B in mitotic progression.

Aurora_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Duplication Centrosome Duplication Aurora_A Aurora A Centrosome_Duplication->Aurora_A Prophase Prophase Metaphase Metaphase Spindle_Assembly Spindle Assembly Prophase->Spindle_Assembly Anaphase Anaphase Aurora_B Aurora B (as part of CPC) Metaphase->Aurora_B Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Aurora_A->Prophase Aurora_A->Spindle_Assembly Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment SAC Spindle Assembly Checkpoint (SAC) Aurora_B->SAC Cleavage_Furrow Cleavage Furrow Formation Aurora_B->Cleavage_Furrow Cleavage_Furrow->Cytokinesis

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

Experimental Workflow for Kinase Inhibitor Cross-Reactivity Screening

This diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.

Kinase_Screening_Workflow Compound Test Compound (e.g., AMG 900) Primary_Assay Primary Screen (Single High Concentration) Compound->Primary_Assay Kinase_Panel Broad Panel of Purified Kinases Kinase_Panel->Primary_Assay Hit_Identification Identify 'Hits' (% Inhibition > Threshold) Primary_Assay->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Profile Generate Selectivity Profile Dose_Response->Selectivity_Profile

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

Conclusion

AMG 900 is a potent pan-Aurora kinase inhibitor with high selectivity against a broader panel of kinases.[5][11] Its cross-reactivity profile, as indicated by the IC50 values against off-target kinases, shows a significant window between its on-target and off-target activities.[6] In comparison, other inhibitors like AZD1152-HQPA and MLN8054 demonstrate isoform selectivity for Aurora B and Aurora A, respectively.[8][9] The choice of inhibitor for research or therapeutic development will depend on the desired pharmacological effect, whether it is pan-Aurora inhibition or isoform-specific targeting. The detailed experimental protocols and workflows provided in this guide serve as a foundation for designing and interpreting cross-reactivity studies.

References

Unraveling the Experimental Landscape of PDE10A Inhibition for Neuropsychiatric Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A close examination of publicly available data on phosphodiesterase 10A (PDE10A) targeted compounds reveals a complex narrative of promising preclinical signals, challenging clinical translations, and the crucial role of imaging in understanding in-vivo drug activity. While the specific compound AMG-7980 is identified as a research tool for imaging, its existence points to a broader scientific endeavor to develop therapeutic PDE10A inhibitors. This guide provides a comparative overview of the experimental findings for several PDE10A inhibitors, offering insights into their reproducibility and the evolution of research in this area.

Initially, it is critical to clarify that this compound is not a therapeutic agent but a positron emission tomography (PET) tracer.[1][2] Developed for its high specificity and good uptake in the striatum, this compound is used to visualize and quantify the PDE10A enzyme in the brain.[1][2][3] This allows researchers to confirm that therapeutic drug candidates are reaching and binding to their intended target in living organisms, a critical step in drug development.[4]

The true focus of therapeutic research in this domain lies with PDE10A inhibitors. This class of drugs has been investigated primarily for the treatment of schizophrenia and other neuropsychiatric disorders.[5][6][7] The underlying mechanism of action involves modulating cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways in the brain, which are crucial for a variety of neuronal processes.[6][7][8]

Comparative Efficacy of PDE10A Inhibitors in Clinical Trials

Several pharmaceutical companies have advanced PDE10A inhibitors into clinical trials. However, the journey has been marked by significant challenges, with most early candidates failing to demonstrate clear antipsychotic efficacy comparable to existing treatments.[8] More recent developments, however, have renewed interest in this therapeutic target.

CompoundDeveloperPhase of DevelopmentKey Findings
PF-02545920 PfizerPhase IIDid not show clinically meaningful improvements in the positive symptoms of schizophrenia as measured by the Positive and Negative Syndrome Scale (PANSS).[8]
TAK-063 TakedaPhase IIDid not demonstrate robust effects on negative symptoms and failed to show benefit equivalent to standard of care D2 antagonists.[8] Some favorable changes in global clinical impressions were noted in one study.[8]
CPL'36 Celon PharmaPhase IIShowed statistically significant improvements in the PANSS positive subscale score compared to placebo. The 40mg dose also showed significant improvement in the PANSS negative subscale score. The safety profile was reported as mild with no significant metabolic side effects.[9]

Experimental Protocols: A Generalized Approach

The evaluation of PDE10A inhibitors follows a standard preclinical and clinical development path. While specific protocols vary between studies, a generalizable workflow can be outlined.

Preclinical Evaluation:

  • In Vitro Assays:

    • Enzyme Inhibition Assays: To determine the potency (IC50) of the compound against the PDE10A enzyme.

    • Selectivity Profiling: To assess the compound's activity against other phosphodiesterase enzymes and a panel of other receptors and enzymes to identify potential off-target effects.

    • Cell-based Assays: To measure the downstream effects of PDE10A inhibition, such as changes in cAMP and cGMP levels in relevant cell lines.

  • In Vivo Pharmacokinetic Studies:

    • To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models. This includes determining brain penetration, a critical factor for CNS drugs.

  • In Vivo Pharmacodynamic Studies:

    • Target Engagement Studies: Often utilizing PET imaging with a tracer like this compound to confirm that the drug binds to PDE10A in the brain in a dose-dependent manner.

    • Behavioral Models: Utilizing animal models of schizophrenia (e.g., phencyclidine-induced hyperactivity) to assess the potential antipsychotic effects of the compound.[10]

Clinical Evaluation:

  • Phase I Trials:

    • To assess the safety, tolerability, and pharmacokinetics of the drug in healthy volunteers.

  • Phase II Trials:

    • To evaluate the efficacy of the drug in patients with the target disease (e.g., schizophrenia) and to determine the optimal dose range. Efficacy is typically measured using standardized clinical scales like the PANSS.

  • Phase III Trials:

    • Large-scale, multicenter trials to confirm the efficacy and safety of the drug in a larger patient population, often comparing it to a placebo and/or an active comparator (standard of care).

Visualizing the Science: Pathways and Processes

To better understand the underlying biology and experimental approaches, the following diagrams illustrate the key signaling pathway and a generalized workflow for PDE10A inhibitor evaluation.

PDE10A_Signaling_Pathway cluster_neuron Medium Spiny Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor binds AC Adenylyl Cyclase D2_Receptor->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA activates AMP AMP PDE10A->AMP hydrolyzes Downstream_Signaling Downstream Signaling PKA->Downstream_Signaling PDE10A_Inhibitor PDE10A Inhibitor PDE10A_Inhibitor->PDE10A inhibits

PDE10A Signaling Pathway in a Medium Spiny Neuron.

Experimental_Workflow cluster_preclinical Preclinical cluster_clinical Clinical In_Vitro In Vitro Assays (Potency, Selectivity) PK Pharmacokinetics (ADME, Brain Penetration) In_Vitro->PK PD Pharmacodynamics (Target Engagement, Behavioral Models) PK->PD Phase_I Phase I (Safety in Healthy Volunteers) PD->Phase_I Candidate Selection Phase_II Phase II (Efficacy in Patients, Dose Finding) Phase_I->Phase_II Phase_III Phase III (Confirmatory Efficacy & Safety) Phase_II->Phase_III

Generalized Experimental Workflow for PDE10A Inhibitors.

References

AMG-7980: A Potent and Selective Tool for Interrogating PDE10A Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, establishing a reliable positive control is paramount for validating experimental models and accurately assessing the efficacy of novel therapeutic agents. AMG-7980 has emerged as a highly specific and potent ligand for Phosphodiesterase 10A (PDE10A), making it an invaluable tool for in vitro and in vivo studies targeting this key enzyme implicated in a range of neurological and psychiatric disorders.

This guide provides a comprehensive comparison of this compound with other commonly used PDE10A inhibitors, supported by experimental data and detailed protocols to facilitate its use as a positive control in your research.

Comparative Efficacy of PDE10A Inhibitors

This compound demonstrates potent inhibition of PDE10A, with an IC50 value in the low nanomolar range. This positions it among the more potent inhibitors available for research. A comparison with other well-characterized PDE10A inhibitors is summarized below.

CompoundPDE10A IC50 (nM)SelectivityKey Features
This compound 1.9[1]Highly selective for PDE10AUsed as a PET tracer ([11C]this compound) for in vivo receptor occupancy studies.[2][3]
MP-10~0.3Highly SelectivePotent inhibitor, often used as a reference compound.
TP-10~0.3Highly SelectiveAnother potent and selective PDE10A inhibitor.
TAK-0630.30[4]>15,000-fold vs other PDEs[4]Demonstrates antipsychotic-like effects in rodent models.[2][5]
Papaverine~30Non-selectiveA non-selective PDE inhibitor, sometimes used as a general control.

Signaling Pathways and Experimental Workflows

To effectively utilize this compound as a positive control, it is crucial to understand its mechanism of action and the experimental workflows involved in its application.

PDE10A Signaling in Medium Spiny Neurons

PDE10A is highly expressed in the medium spiny neurons (MSNs) of the striatum, where it plays a critical role in modulating cyclic nucleotide signaling.[6][7] It hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating the activity of both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways.[8][9] Inhibition of PDE10A by this compound leads to an accumulation of cAMP and cGMP, influencing downstream signaling cascades.

PDE10A_Signaling cluster_pre Presynaptic Terminal cluster_post Medium Spiny Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D1R->AC + AC_i Adenylyl Cyclase D2R->AC_i - cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA PDE10A PDE10A cAMP->PDE10A Downstream_D1 Downstream Effects (Direct Pathway) PKA->Downstream_D1 cAMP_i cAMP AC_i->cAMP_i ATP_i ATP ATP_i->AC_i PKA_i PKA cAMP_i->PKA_i cAMP_i->PDE10A Downstream_D2 Downstream Effects (Indirect Pathway) PKA_i->Downstream_D2 AMP AMP PDE10A->AMP AMG7980 This compound AMG7980->PDE10A Inhibits

PDE10A Signaling Pathway in Medium Spiny Neurons.
Experimental Workflow: In Vitro PDE10A Inhibition Assay

A common method to determine the potency of a PDE10A inhibitor is the fluorescence polarization (FP) assay. This workflow outlines the key steps for using this compound as a positive control.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Assay Buffer B1 Add Substrate Solution to 96-well Plate A1->B1 A2 Dilute PDE10A Enzyme B3 Initiate Reaction with Diluted PDE10A Enzyme A2->B3 A3 Prepare Fluorescently Labeled Substrate (e.g., FAM-cAMP) A3->B1 A4 Prepare this compound (Positive Control) and Test Compounds B2 Add this compound or Test Compound at Various Concentrations A4->B2 B1->B2 B2->B3 B4 Incubate at Room Temperature (e.g., 60 minutes) B3->B4 B5 Stop Reaction with Binding Agent B4->B5 C1 Measure Fluorescence Polarization B5->C1 C2 Calculate Percent Inhibition C1->C2 C3 Determine IC50 Value (Dose-Response Curve) C2->C3

Fluorescence Polarization Assay Workflow.
Experimental Workflow: In Vivo Receptor Occupancy using PET

The radiolabeled form of this compound, [11C]this compound, allows for the direct measurement of PDE10A occupancy in the brain of living subjects using Positron Emission Tomography (PET).

PET_Workflow cluster_subject_prep Subject Preparation cluster_imaging PET Imaging cluster_data_analysis Data Analysis S1 Anesthetize Non-Human Primate S2 Position in PET Scanner S1->S2 S3 Acquire Transmission Scan for Attenuation Correction S2->S3 I1 Administer Test Compound or Vehicle (Pre-treatment) S3->I1 I2 Inject [11C]this compound (Radiotracer) I1->I2 I3 Acquire Dynamic PET Scan (e.g., 90-120 minutes) I2->I3 I4 Acquire Arterial Blood Samples (for Metabolite Correction) I2->I4 D1 Reconstruct PET Images I3->D1 D2 Co-register PET with MRI D1->D2 D3 Define Regions of Interest (ROIs) (e.g., Striatum, Cerebellum) D2->D3 D4 Generate Time-Activity Curves (TACs) D3->D4 D5 Apply Kinetic Modeling (e.g., SRTM) D4->D5 D6 Calculate Binding Potential (BPnd) and Receptor Occupancy D5->D6

In Vivo PET Receptor Occupancy Workflow.

Detailed Experimental Protocols

In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)

This protocol is a general guideline for determining the IC50 of an inhibitor against PDE10A.

Materials:

  • Recombinant human PDE10A enzyme

  • FAM-labeled cAMP or cGMP substrate

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

  • Binding Agent (commercially available, specific for the FP assay kit)

  • This compound (positive control)

  • Test compounds

  • 384-well black, low-volume microplates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and test compounds in 100% DMSO.

    • Create a serial dilution of the compounds in assay buffer. The final DMSO concentration in the assay should be ≤1%.

    • Dilute the PDE10A enzyme to the desired concentration in cold assay buffer immediately before use.

    • Prepare the FAM-labeled substrate and binding agent according to the manufacturer's instructions.

  • Assay Plate Setup:

    • Add 5 µL of the diluted compounds or this compound to the appropriate wells of the microplate.

    • Add 5 µL of assay buffer with the corresponding DMSO concentration to the control wells (no inhibitor and no enzyme).

    • Add 10 µL of the diluted PDE10A enzyme solution to the wells containing compounds and the "no inhibitor" control. Add 10 µL of assay buffer to the "no enzyme" control wells.

    • Initiate the reaction by adding 5 µL of the FAM-labeled substrate solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding 10 µL of the binding agent solution to all wells.

    • Incubate for another 15-30 minutes at room temperature.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound and this compound relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Receptor Occupancy Study using [11C]this compound PET in Non-Human Primates

This protocol outlines a typical procedure for a PET imaging study to determine the receptor occupancy of a test compound.

Materials and Equipment:

  • [11C]this compound radiotracer

  • Test compound

  • Anesthetic agents (e.g., ketamine, isoflurane)

  • PET/CT scanner

  • Arterial blood sampling setup

  • Gamma counter and HPLC system for metabolite analysis

Procedure:

  • Animal Preparation:

    • Fast the non-human primate overnight before the scan.

    • Anesthetize the animal and maintain anesthesia throughout the imaging procedure.

    • Place intravenous catheters for radiotracer injection and arterial blood sampling.

    • Position the animal in the PET scanner.

  • Baseline Scan:

    • Perform a transmission scan for attenuation correction.

    • Inject a bolus of [11C]this compound (e.g., ~185 MBq).

    • Acquire a dynamic PET scan for 90-120 minutes.

    • Collect serial arterial blood samples throughout the scan to measure radioactivity and determine the metabolite-corrected arterial input function.

  • Occupancy Scan:

    • On a separate day, administer the test compound at the desired dose and route.

    • At a time point corresponding to the expected peak plasma concentration of the test compound, perform a second PET scan following the same procedure as the baseline scan.

  • Image and Data Analysis:

    • Reconstruct the dynamic PET images.

    • Co-register the PET images with a corresponding MRI of the subject's brain.

    • Delineate regions of interest (ROIs), including the striatum (target region) and cerebellum (reference region).

    • Generate time-activity curves (TACs) for each ROI.

    • Analyze the TACs using appropriate kinetic models (e.g., Simplified Reference Tissue Model, SRTM) to calculate the binding potential (BPND) at baseline and post-treatment.

    • Calculate the receptor occupancy (RO) using the following formula: RO (%) = [(BPND_baseline - BPND_post-treatment) / BPND_baseline] x 100

In Vivo Behavioral Assessment: Conditioned Avoidance Response (CAR)

The CAR test is a behavioral model used to assess the antipsychotic potential of compounds.

Apparatus:

  • A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock.

  • A conditioned stimulus (CS) generator (e.g., a light or a tone).

  • An unconditioned stimulus (US) generator (a mild foot shock).

Procedure:

  • Training (Acquisition):

    • Place a rat in one compartment of the shuttle box.

    • Present the CS for a fixed duration (e.g., 10 seconds).

    • Immediately following the CS, deliver the US (e.g., a 0.5 mA foot shock) for a set duration (e.g., 10 seconds).

    • The trial is terminated if the animal moves to the other compartment (avoidance or escape) or after the US duration ends.

    • Repeat this for a set number of trials (e.g., 50-100 trials) over several days until a stable avoidance response is established (e.g., >80% avoidance).

  • Testing:

    • Administer this compound (as a positive control for PDE10A inhibition-induced effects) or the test compound at various doses.

    • After a pre-determined pre-treatment time, place the animal in the shuttle box and begin the test session.

    • The test session consists of a set number of trials (e.g., 20-30) identical to the training trials.

  • Data Analysis:

    • Record the number of avoidance responses (moving to the other compartment during the CS presentation).

    • Record the number of escape responses (moving to the other compartment during the US presentation).

    • Record the number of failures to respond.

    • Analyze the data to determine if the test compound significantly reduces the number of conditioned avoidance responses, which is indicative of antipsychotic-like activity.[10][11]

By providing a robust and well-characterized positive control, this compound enables researchers to confidently investigate the role of PDE10A in health and disease and to accelerate the discovery of novel therapeutics.

References

Independent Validation of Phosphodiesterase Inhibition as a Therapeutic Strategy for Muscle Atrophy

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the mechanisms of action of various phosphodiesterase inhibitors, clarifying the role of AMG-7980 and exploring validated alternatives for muscle wasting conditions.

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the mechanism of action of phosphodiesterase (PDE) inhibitors in the context of skeletal muscle atrophy. While the query specifically mentioned this compound, it is crucial to clarify at the outset that current scientific literature identifies this compound as a highly specific phosphodiesterase 10A (PDE10A) inhibitor investigated primarily for its potential in neurological and psychiatric disorders, with no independent validation for a role in muscle atrophy.[1]

However, the broader class of PDE inhibitors has been a subject of research in muscle physiology. This guide will, therefore, focus on the independently validated mechanisms of other PDE subtypes, particularly PDE4 and PDE5, in mitigating muscle atrophy, and compare their actions with other therapeutic strategies.

This compound: A Phosphodiesterase 10A (PDE10A) Inhibitor

This compound is characterized as a potent and specific ligand for PDE10A.[1] PDE10A is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers crucial for intracellular signal transduction. The primary focus of research on this compound has been its application as a positron emission tomography (PET) imaging agent to study the distribution and occupancy of PDE10A in the brain, particularly in relation to neuropsychiatric conditions. There is currently no scientific evidence from preclinical or clinical studies to support a mechanism of action for this compound in the treatment of skeletal muscle atrophy.

Phosphodiesterase Inhibition: A Validated Therapeutic Target for Muscle Atrophy

While this compound itself is not implicated in muscle atrophy, the inhibition of other phosphodiesterase isoforms has shown therapeutic potential in preclinical models of muscle wasting. The primary mechanism revolves around the elevation of intracellular cAMP and cGMP levels, which in turn activates signaling pathways that promote protein synthesis and inhibit protein degradation.

Inhibitors of phosphodiesterase 4 (PDE4), the predominant cAMP-metabolizing enzyme in skeletal muscle, have been shown to reduce the loss of muscle mass and force in animal models of denervation and immobilization.[2] The proposed mechanism involves the following steps:

  • Increased cAMP Levels: PDE4 inhibitors block the degradation of cAMP, leading to its accumulation within muscle cells.

  • Activation of PKA: Elevated cAMP activates Protein Kinase A (PKA).

  • Inhibition of Proteolysis: PKA activation leads to the inhibition of the ubiquitin-proteasome system (UPS), a major pathway for protein degradation in muscle atrophy. Specifically, the expression of key atrogenes, such as atrogin-1 and MuRF-1, is suppressed.[3]

The signaling pathway for PDE4 inhibition in muscle is illustrated below:

PDE4_Inhibition_Pathway PDE4 Inhibitor PDE4 Inhibitor PDE4 PDE4 PDE4 Inhibitor->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates Ubiquitin_Proteasome_System Ubiquitin-Proteasome System (UPS) PKA->Ubiquitin_Proteasome_System Inhibits Atrogenes Atrogin-1, MuRF-1 Ubiquitin_Proteasome_System->Atrogenes Upregulates Protein_Degradation Protein Degradation Atrogenes->Protein_Degradation Promotes Muscle_Atrophy Muscle Atrophy Protein_Degradation->Muscle_Atrophy Leads to

Caption: PDE4 Inhibition Pathway in Skeletal Muscle.

Phosphodiesterase 5 (PDE5) inhibitors, which prevent the degradation of cGMP, have also been investigated for their role in muscle health, particularly in the context of dystrophic muscle.[4] The mechanism is linked to improved blood flow and reduced muscle damage.

  • Increased cGMP Levels: PDE5 inhibitors increase intracellular cGMP.

  • Vasodilation: Elevated cGMP in vascular smooth muscle cells leads to vasodilation, improving blood flow to the muscle tissue.

  • Reduced Muscle Damage: Improved microvascular function can help reduce exercise-induced muscle damage and inflammation.[4]

The signaling pathway for PDE5 inhibition in dystrophic muscle is as follows:

PDE5_Inhibition_Pathway PDE5 Inhibitor PDE5 Inhibitor PDE5 PDE5 PDE5 Inhibitor->PDE5 Inhibits cGMP cGMP PDE5->cGMP Degrades Vasodilation Vasodilation cGMP->Vasodilation Promotes Muscle_Blood_Flow Muscle Blood Flow Vasodilation->Muscle_Blood_Flow Increases Muscle_Damage Muscle Damage & Inflammation Muscle_Blood_Flow->Muscle_Damage Reduces

Caption: PDE5 Inhibition Pathway in Dystrophic Muscle.

Comparison of PDE Inhibitors with Other Therapeutic Strategies for Muscle Atrophy

Several other mechanisms are being explored for the treatment of muscle atrophy. A comparison with PDE inhibition is provided below.

Therapeutic StrategyMechanism of ActionKey Molecules/PathwaysPreclinical/Clinical Evidence
PDE4 Inhibition Increases cAMP, activates PKA, inhibits ubiquitin-proteasome system.cAMP, PKA, Atrogin-1, MuRF-1Effective in rodent models of denervation and immobilization atrophy.[2][3]
PDE5 Inhibition Increases cGMP, promotes vasodilation and improves muscle blood flow.cGMP, Nitric Oxide SignalingReduces muscle damage in mouse models of muscular dystrophy.[4]
Myostatin Inhibition Blocks the myostatin signaling pathway, a negative regulator of muscle growth.Myostatin, ActRIIBAnabolic agents that have shown some efficacy in preclinical models, though effectiveness may depend on intact innervation.
β2-Agonists Activate the PI3K/Akt/mTOR pathway and suppress FOXO transcriptional activation.PI3K, Akt, mTOR, FOXOShown to attenuate muscle loss in some preclinical and clinical settings of denervation.
Androgens Stimulate protein synthesis through the androgen receptor.Testosterone, Androgen ReceptorAnabolic effects are well-established, but side effects can be a concern.
Ghrelin Receptor Agonists Stimulate growth hormone secretion and have direct anti-inflammatory and anabolic effects on muscle.Ghrelin, GHSRInvestigated for cachexia and age-related sarcopenia.

Experimental Protocols for Assessing Muscle Atrophy

The validation of anti-atrophic therapies relies on a set of standardized experimental protocols.

  • Denervation-Induced Atrophy: Sciatic nerve transection in one hindlimb of a rodent is a common model to induce rapid and severe muscle atrophy in the tibialis anterior and gastrocnemius muscles.

  • Immobilization Atrophy: Casting or splinting a hindlimb in a shortened position induces disuse atrophy.

  • Cachexia Models: Tumor-bearing mice (e.g., Lewis Lung Carcinoma) or models of chronic kidney disease or heart failure are used to study systemic wasting.

  • Muscle Mass Measurement: Wet weight of dissected muscles (e.g., soleus, gastrocnemius, tibialis anterior) is a primary endpoint.

  • Histological Analysis:

    • Hematoxylin and Eosin (H&E) Staining: To measure muscle fiber cross-sectional area (CSA). A decrease in CSA is a hallmark of atrophy.

    • Immunohistochemistry: Staining for specific protein markers (e.g., dystrophin to outline fibers, myosin heavy chain isoforms to assess fiber type changes).

  • Protein Analysis:

    • Western Blotting: To quantify the expression levels of key signaling proteins (e.g., phosphorylated Akt, FOXO3a) and atrogenes (atrogin-1, MuRF-1).

    • Proteasome Activity Assays: To measure the activity of the 26S proteasome.

  • Gene Expression Analysis:

    • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA levels of atrogenes and other relevant genes.

  • Functional Assessment:

    • In situ or in vitro muscle force measurements: To assess muscle strength and fatigue resistance.

    • Grip strength tests: A non-invasive measure of overall muscle function in rodents.

The general workflow for preclinical validation of an anti-atrophy compound is depicted below.

Experimental_Workflow cluster_model 1. Induction of Muscle Atrophy cluster_treatment 2. Treatment cluster_analysis 3. Outcome Analysis Denervation Denervation Treatment_Group Test Compound (e.g., PDE Inhibitor) Denervation->Treatment_Group Vehicle_Control Vehicle Control Denervation->Vehicle_Control Immobilization Immobilization Immobilization->Treatment_Group Immobilization->Vehicle_Control Cachexia_Model Cachexia Model Cachexia_Model->Treatment_Group Cachexia_Model->Vehicle_Control Muscle_Mass Muscle Mass Treatment_Group->Muscle_Mass Histology Histology (CSA) Treatment_Group->Histology Biochemistry Biochemical Assays (Western, qPCR) Treatment_Group->Biochemistry Function Functional Tests Treatment_Group->Function Vehicle_Control->Muscle_Mass Vehicle_Control->Histology Vehicle_Control->Biochemistry Vehicle_Control->Function

Caption: Preclinical Experimental Workflow for Anti-Atrophy Drug Validation.

Conclusion

References

AMG-7980: A Closer Look at a Research Tool, Not a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the in vitro and in vivo therapeutic effects of AMG-7980 is not possible as publicly available scientific literature indicates that this compound is not a therapeutic agent but a highly specific ligand for the phosphodiesterase 10A (PDE10A) enzyme, primarily used as a positron emission tomography (PET) tracer for imaging purposes.

Our in-depth search for data on the therapeutic effects of this compound has revealed that this compound is a valuable tool for neuroscience research, specifically for visualizing and quantifying the PDE10A enzyme in the brain. It is not a drug candidate being investigated for the treatment of diseases. Therefore, data on its therapeutic efficacy, comparisons with other treatment alternatives, and detailed experimental protocols for therapeutic studies are not available.

Understanding the Role of this compound

This compound is a potent and selective ligand for PDE10A, an enzyme that plays a crucial role in the central nervous system.[1][2] When labeled with a radioactive isotope, such as Carbon-11 ([11C]), it becomes a PET tracer, [11C]this compound, which allows researchers to non-invasively map the distribution and density of PDE10A in the living brain.[3][4]

This imaging technique is instrumental in:

  • Understanding the role of PDE10A in various neuropsychiatric disorders.

  • Assessing the target engagement of new therapeutic drugs that aim to inhibit PDE10A. By using [11C]this compound, researchers can determine whether a potential PDE10A-inhibiting drug is reaching its target in the brain and at what dose.[3][4][5]

Available Data on this compound

The available information on this compound is centered on its properties as a PET tracer. Key characteristics and findings from preclinical studies are summarized below.

Chemical and Pharmacological Properties
PropertyValueReference
Target Phosphodiesterase 10A (PDE10A)[1][2]
Affinity (KD) 0.94 nM[1]
Use PET Tracer for PDE10A imaging[3][4]
In Vivo Imaging Studies in Non-Human Primates

Studies in non-human primates have demonstrated the utility of [11C]this compound as a PET tracer.

FindingDetailsReference
Tracer Distribution Specific binding was observed in the striatum and globus pallidus, regions known to have high concentrations of PDE10A.[3][4]
Target Occupancy Measurement Pre-treatment with a PDE10A inhibitor led to a dose-dependent decrease in the [11C]this compound signal, confirming its ability to measure target engagement.[3][4]

Experimental Protocols

The experimental protocols found in the literature describe the methodology for synthesizing [11C]this compound and for conducting PET imaging studies in non-human primates. These protocols are not designed to assess therapeutic effects.

Example of an in vivo PET Imaging Protocol (summarized from literature):

  • Synthesis of [11C]this compound: The tracer is prepared through a one-pot, two-step reaction.[3][4]

  • Animal Preparation: Non-human primates are anesthetized and positioned in a PET scanner.

  • Tracer Administration: [11C]this compound is administered intravenously as a bolus or a bolus plus constant infusion.[3][4]

  • PET Scan: Dynamic PET scans are acquired to measure the uptake and distribution of the tracer in the brain over time.

  • Data Analysis: The PET images are co-registered with MRI scans to define regions of interest. The binding potential (BPND), a measure of receptor density, is calculated using methods like the Logan graphical analysis or the simplified reference tissue model.[3][4]

  • Target Occupancy Study: To assess the effect of a PDE10A inhibitor, the inhibitor is administered before the tracer, and the reduction in BPND is measured.[3][4]

Signaling Pathway Visualization

As this compound is a tool to study the PDE10A pathway rather than a modulator of it for therapeutic purposes, a signaling pathway diagram would illustrate the general function of PDE10A.

PDE10A_Signaling Simplified PDE10A Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Glutamate Glutamate mGluR mGlu Receptor Glutamate->mGluR AC Adenylyl Cyclase D1R->AC stimulates D2R->AC inhibits PLC Phospholipase C mGluR->PLC cAMP cAMP AC->cAMP converts ATP to ATP ATP PDE10A PDE10A (Target of this compound) cAMP->PDE10A PKA Protein Kinase A cAMP->PKA activates AMP AMP PDE10A->AMP hydrolyzes Downstream_Signaling Downstream Signaling (e.g., DARPP-32, CREB) PKA->Downstream_Signaling phosphorylates

Caption: Simplified diagram of the PDE10A signaling pathway.

References

A Head-to-Head Comparison of Novel PDE10A Inhibitors: AMG-7980 and Similar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the phosphodiesterase 10A (PDE10A) inhibitor AMG-7980 with other notable compounds in its class: AMG 579, TAK-063, and PF-2545920. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in neuroscience research and development.

Phosphodiesterase 10A (PDE10A) is a critical enzyme in the regulation of cyclic nucleotide signaling within the striatum, a key brain region implicated in various neuropsychiatric and neurodegenerative disorders. Inhibition of PDE10A has emerged as a promising therapeutic strategy for conditions such as schizophrenia and Huntington's disease. This guide focuses on a comparative analysis of this compound, a highly specific PDE10A ligand, against other well-characterized inhibitors that have been subject to preclinical and clinical investigation.

In Vitro Potency and Selectivity

The foundational attributes of a successful therapeutic agent are its potency and selectivity for the intended target. The following table summarizes the in vitro inhibitory activity (IC50) of this compound and its comparators against PDE10A, along with their selectivity over other phosphodiesterase (PDE) families.

CompoundDeveloper/OriginPDE10A IC50 (nM)Selectivity over other PDEsKey Features
This compound Amgen1.9 (IC50), 0.94 (Kd)HighUsed as a PET tracer for in vivo target occupancy studies.
AMG 579 Amgen0.1HighAdvanced as a clinical candidate due to superior in vivo profile.[1][2]
TAK-063 Takeda0.30>15,000-foldPotent, orally active, with high brain penetration.[3][4][5][6]
PF-2545920 Pfizer0.37>1000-foldFirst PDE10A inhibitor to enter clinical trials for schizophrenia.[7][8]

Preclinical In Vivo Efficacy

The therapeutic potential of these PDE10A inhibitors has been evaluated in various rodent models predictive of antipsychotic activity. Key models include the phencyclidine (PCP)-induced hyperlocomotion model, which mimics certain psychotic symptoms, and the conditioned avoidance response (CAR) model, which assesses the ability of a compound to reduce avoidance behavior without inducing general motor impairment.

CompoundAnimal ModelMinimum Effective Dose (MED)Endpoint
AMG 579 PCP-induced hyperlocomotion (rat)0.3 mg/kgReduction of hyperlocomotion.[2]
TAK-063 PCP-induced hyperlocomotion (mouse)0.3 mg/kgSuppression of hyperlocomotion.[6]
MK-801-induced hyperlocomotion (rodent)0.3 mg/kgSuppression of hyperlocomotion.[9]
PF-2545920 Conditioned Avoidance Response (CAR) (mouse)1 mg/kg (ED50)Inhibition of avoidance response.[7]

Clinical Development Status

The translation of preclinical findings to clinical efficacy is a critical step in drug development. The PDE10A inhibitors discussed here have had varied trajectories in clinical trials.

  • AMG 579: Advanced as a clinical candidate by Amgen based on its promising preclinical profile.[1]

  • TAK-063: Development for schizophrenia was discontinued (B1498344) despite demonstrating target engagement in Phase 1 trials.[10][11] While it showed some positive signals on secondary endpoints in a Phase 2 study, it did not meet the primary endpoint for a significant change in the PANSS score.[11]

  • PF-2545920 (Mardepodect): Development for schizophrenia and Huntington's disease was discontinued by Pfizer in 2017 after failing to demonstrate efficacy in Phase 2 trials.[12]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

PDE10A_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Medium Spiny Neuron (Striatum) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA AMP AMP PDE10A->AMP DARPP32 DARPP-32 PKA->DARPP32 Cellular_Response Modulation of Neuronal Excitability DARPP32->Cellular_Response Inhibitor This compound & Similar Compounds Inhibitor->PDE10A

Caption: PDE10A signaling cascade in a medium spiny neuron.

Experimental_Workflow_PCP_Hyperlocomotion cluster_setup Experimental Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis Animal_Acclimation Rodent Acclimation (e.g., 60 min) Drug_Administration Compound Administration (e.g., AMG 579, TAK-063) Animal_Acclimation->Drug_Administration PCP_Injection PCP Injection (e.g., 3.0 mg/kg) Drug_Administration->PCP_Injection Locomotor_Activity Locomotor Activity Recording (e.g., in open field arena for 120 min) PCP_Injection->Locomotor_Activity Data_Quantification Quantification of Distance Traveled Locomotor_Activity->Data_Quantification Statistical_Analysis Statistical Comparison (vs. Vehicle Control) Data_Quantification->Statistical_Analysis

Caption: Workflow for PCP-induced hyperlocomotion studies.

Detailed Experimental Protocols

Phencyclidine (PCP)-Induced Hyperlocomotion in Rodents

This model is widely used to assess the antipsychotic potential of novel compounds.

Animals: Male Sprague-Dawley rats or C57BL/6 mice are typically used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Procedure:

  • Acclimation: On the day of the experiment, animals are transported to the testing room and allowed to acclimate for at least 60 minutes.

  • Drug Administration: The test compound (e.g., AMG 579, TAK-063) or vehicle is administered via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified time before PCP administration.

  • PCP Administration: Phencyclidine (typically 3.0 mg/kg) is administered subcutaneously or intraperitoneally.

  • Locomotor Activity Recording: Immediately after PCP injection, animals are placed individually into open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams). Locomotor activity, measured as total distance traveled, is recorded for a period of 60 to 120 minutes.[13][14][15]

  • Data Analysis: The total distance traveled is quantified and compared between drug-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conditioned Avoidance Response (CAR) in Rats

The CAR test evaluates the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus, a profile characteristic of antipsychotic drugs.[16]

Apparatus: A two-way shuttle box divided into two equal compartments with a connecting opening is used. The floor consists of a metal grid through which a mild electric footshock can be delivered. A conditioned stimulus (CS), such as a light or a tone, is presented.

Procedure:

  • Training: Rats are placed in the shuttle box and subjected to a series of trials. Each trial begins with the presentation of the CS for a fixed duration (e.g., 10 seconds). If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered. If the rat fails to move, a mild footshock (the unconditioned stimulus, US) is delivered through the grid floor until the rat escapes to the other compartment.[17][18]

  • Drug Testing: Once the animals have reached a stable baseline of avoidance responding (e.g., >80% avoidance), they are treated with the test compound (e.g., PF-2545920) or vehicle prior to the test session.

  • Data Collection: The number of avoidance responses, escape failures, and inter-trial crosses are recorded.

  • Data Analysis: A compound is considered to have an antipsychotic-like profile if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures. Data are analyzed using appropriate statistical methods.

Conclusion

This comparative guide provides a detailed overview of this compound and similar PDE10A inhibitors. While all the discussed compounds exhibit high in vitro potency and selectivity for PDE10A, their in vivo efficacy and clinical outcomes have varied. AMG 579 emerged as a promising clinical candidate from Amgen's discovery program. In contrast, the development of TAK-063 and PF-2545920 for schizophrenia was halted due to a lack of compelling efficacy in Phase 2 clinical trials. This highlights the challenges in translating preclinical findings in this field. The provided data and experimental protocols offer a valuable resource for researchers designing and interpreting studies with PDE10A inhibitors, ultimately contributing to the ongoing efforts to develop novel therapeutics for neuropsychiatric disorders.

References

Benchmarking AMG-7980: A Comparative Guide to PDE10A PET Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of AMG-7980, a Positron Emission Tomography (PET) tracer for the phosphodiesterase 10A (PDE10A) enzyme, against other relevant industry-standard PET tracers. The following sections detail the signaling pathway of PDE10A, present comparative performance data in a structured format, and provide an overview of the experimental protocols used in these evaluations.

The Role of PDE10A in Signal Transduction

Phosphodiesterase 10A (PDE10A) is a crucial enzyme primarily expressed in the medium spiny neurons of the striatum, a key component of the basal ganglia. It plays a vital role in modulating intracellular signaling cascades by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two important second messengers. Inhibition of PDE10A leads to an accumulation of cAMP and cGMP, thereby influencing downstream signaling pathways that are critical for various neuronal functions. This mechanism has made PDE10A a significant target for the development of therapeutics for neuropsychiatric disorders such as schizophrenia and Huntington's disease. PET tracers like this compound are instrumental in the clinical development of these therapeutics by enabling the visualization and quantification of PDE10A in the brain.

PDE10A_Signaling_Pathway cluster_pre cluster_post Medium Spiny Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates PDE10A PDE10A cAMP->PDE10A Hydrolyzed by DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates pDARPP32 p-DARPP-32 Cellular_Response Cellular Response pDARPP32->Cellular_Response Modulates AMP 5'-AMP PDE10A->AMP AMG_7980 This compound (PET Tracer) AMG_7980->PDE10A Binds to

Diagram 1: Simplified PDE10A signaling pathway in a medium spiny neuron.

Performance Comparison of PDE10A PET Tracers

The utility of a PET tracer is determined by several key parameters, including its binding potential (BPnd), which reflects the density of the target receptor and the affinity of the tracer, as well as its kinetic properties. The following table summarizes the performance of [11C]this compound in comparison to other notable PDE10A PET tracers.

TracerIsotopeBinding Potential (BPnd) in Putamen (NHP)Key CharacteristicsReference
[11C]this compound 11C0.65 - 0.76Fast brain kinetics. Successfully used for target occupancy studies.[1]
[18F]AMG 580 18F~2.92 - 3.38Higher binding potential than [11C]this compound, suggesting improved signal-to-noise ratio.[2][3]
[11C]TZ1964B 11CHigh striatal uptake, but specific BPnd values require further analysis from cited literature.Slower decline in striatal uptake compared to cerebellum.[4]
[18F]MNI-659 18FHigh striatal uptake, specific BPnd values available in cited literature for direct comparison.Higher striatal peak Standardized Uptake Value (SUV) compared to [11C]TZ1964B.[4][5]
[18F]TZ19106B 18FHigher striatal retention and BPnd compared to [18F]TZ8110.Shows specific and reversible binding to PDE10A.[6]

Experimental Protocols

The evaluation of novel PET tracers involves a series of standardized preclinical and clinical experiments to characterize their binding properties and imaging performance.

General Experimental Workflow for PET Tracer Evaluation

The development and validation of a PDE10A PET tracer like this compound typically follows a structured workflow to assess its suitability for clinical applications.

PET_Tracer_Workflow cluster_workflow PET Tracer Evaluation Workflow In_Vitro In Vitro Characterization (Affinity, Selectivity) Radiolabeling Radiolabeling (e.g., with 11C or 18F) In_Vitro->Radiolabeling Preclinical_Imaging Preclinical PET Imaging (Rodents, Non-Human Primates) Radiolabeling->Preclinical_Imaging Kinetic_Modeling Kinetic Modeling & BPnd Calculation Preclinical_Imaging->Kinetic_Modeling Target_Occupancy Target Occupancy Studies (with PDE10A inhibitors) Kinetic_Modeling->Target_Occupancy Toxicity Toxicity & Dosimetry Studies Target_Occupancy->Toxicity Clinical_Imaging Clinical PET Imaging (Human Subjects) Toxicity->Clinical_Imaging

Diagram 2: General experimental workflow for the evaluation of a novel PET tracer.
Key Experimental Methodologies

1. Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is typically performed using a one-pot, two-step reaction.[1] This involves the production of [11C]methyl iodide, which is then used to methylate a precursor molecule to yield the final radiolabeled tracer. The product is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity and specific activity.[1]

2. In Vivo PET Imaging in Non-Human Primates

  • Animal Preparation: Non-human primates, such as rhesus monkeys or baboons, are typically fasted before the PET scan and anesthetized for the duration of the imaging session.[1][3]

  • Tracer Administration: A bolus injection of the radiotracer (e.g., [11C]this compound) is administered intravenously.[1]

  • Dynamic PET Scanning: Dynamic PET scans are acquired over a period of 90-120 minutes to measure the tracer's distribution and kinetics in the brain.[1]

  • Arterial Blood Sampling: In some protocols, arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the plasma and to determine the metabolite-corrected arterial input function.[1]

  • Image Analysis: The PET images are co-registered with anatomical magnetic resonance imaging (MRI) scans to define regions of interest (ROIs) in the brain, such as the putamen, caudate, and cerebellum.[1][3]

3. Data Analysis and Kinetic Modeling

The quantitative analysis of dynamic PET data is performed using various kinetic models to estimate key parameters like the binding potential (BPnd).

  • Simplified Reference Tissue Model (SRTM): This is a commonly used method that does not require arterial blood sampling.[1][3] It uses a reference region, such as the cerebellum (which has a negligible density of PDE10A), to estimate the non-displaceable binding and calculate the BPnd in the target regions.[1]

  • Logan Graphical Analysis: This is another method that can be used with a metabolite-corrected arterial input function to provide an estimate of the total distribution volume (VT), from which the BPnd can be derived.[1]

4. Target Occupancy Studies

To validate that the PET tracer is binding specifically to PDE10A and to measure the degree to which a therapeutic drug engages with the target, target occupancy studies are conducted. This involves administering a PDE10A inhibitor at various doses before the injection of the PET tracer. The reduction in the tracer's BPnd at different doses of the inhibitor is then used to calculate the target occupancy.[1]

References

Safety Operating Guide

Navigating the Safe Disposal of AMG-7980 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of investigational compounds like AMG-7980 are critical for maintaining a safe laboratory environment and ensuring environmental protection. While a specific Safety Data Sheet (SDS) for this compound outlining detailed disposal procedures is not publicly available, this guide provides essential, step-by-step operational instructions based on general best practices for the disposal of hazardous chemical waste.

Important Note: The following procedures are general guidelines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal company for site-specific protocols to ensure full compliance with all applicable regulations.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of chemical waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol for this compound Waste

The proper disposal of chemical waste such as this compound involves a systematic approach from segregation to final pickup. Adherence to these steps is crucial for safety and compliance.

1. Waste Segregation:

  • Solid Waste: All solid materials contaminated with this compound, such as pipette tips, tubes, gloves, and bench paper, must be collected in a designated hazardous waste container for solid chemical waste.[1][2]

  • Liquid Waste: Unused solutions and any liquid media containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquid chemical waste.[1] Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.[1]

  • Empty Containers: Empty vials and containers that held this compound are also considered hazardous waste. They should be placed in the solid hazardous waste container without being rinsed into the sink.[1][3]

2. Container Selection and Labeling:

  • Use a container that is in good condition, free of leaks, and compatible with the chemical waste.[3]

  • The container must be kept closed except when adding waste.[3]

  • Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and its concentration.[1] Each institution will have specific labeling requirements, but the essential information to be included is summarized in the table below.

Essential Information for Hazardous Waste Label

Information RequiredExample
Generator's Name Principal Investigator's Name
Laboratory Location Building and Room Number
Chemical Name(s) This compound
Concentration e.g., 10 mg/mL in DMSO
Date of Accumulation Date waste was first added
Hazard Classification (e.g., Toxic, Flammable - if known)

3. Waste Storage:

  • Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[1]

  • Ensure that incompatible wastes are segregated to prevent dangerous reactions.[3]

4. Arranging for Disposal:

  • Once the waste container is full, or in accordance with your institution's policies, arrange for pickup by your licensed hazardous waste disposal service.[1]

  • Complete all necessary paperwork, such as a waste disposal manifest, as required by your institution and regulatory bodies.[1]

Decontamination of Work Surfaces

After handling this compound, it is crucial to decontaminate all work surfaces and non-disposable equipment. This can be achieved by wiping the surfaces with a detergent solution, followed by 70% ethanol (B145695) or another appropriate disinfectant. All cleaning materials used in this process must also be disposed of as hazardous waste.[1]

Due to the absence of specific information regarding signaling pathways or detailed experimental workflows for this compound in the provided search results, the requested visualizations cannot be generated at this time. For detailed procedural guidance, always refer to your institution-specific protocols and the forthcoming Safety Data Sheet for the compound.

References

Navigating the Uncharted: A Safety and Handling Guide for AMG-7980

Author: BenchChem Technical Support Team. Date: December 2025

Crucial Safety Notice for Researchers, Scientists, and Drug Development Professionals Handling AMG-7980.

An exhaustive search for a specific Material Safety Data Sheet (MSDS) for this compound has not yielded a publicly available document. As a novel or proprietary research compound, its full toxicological and hazard profile remains uncharacterized. Therefore, it is imperative to treat this compound as a substance of unknown and potentially high toxicity. The following guidelines are based on established best practices for handling novel chemical entities to ensure the highest level of safety in the laboratory.

Guiding Principle: The Precautionary Approach

In the absence of specific data, a conservative approach to safety is mandatory. All handling procedures should be designed to minimize or eliminate exposure. A thorough risk assessment must be conducted by the principal investigator and all personnel involved before any work with this compound commences.[1][2] This assessment should consider the quantity of material being used, the nature of the experimental procedures, and the potential for aerosol generation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the recommended PPE for various operational phases when handling this compound.

Operational Phase Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Level Tasks (e.g., visual checks, handling closed containers)Safety glasses with side shields or chemical splash gogglesNitrile or neoprene glovesLong-sleeve lab coatNot generally required if in a well-ventilated area
Active Handling (e.g., weighing, transferring, preparing solutions)Chemical splash goggles and a full-face shieldChemical-resistant gloves with long cuffs (e.g., Butyl rubber, Neoprene). Cuffs should be rolled up.Chemical-resistant apron or suit (e.g., Tychem®) over a lab coatHalf-mask or full-face respirator with appropriate cartridges for organic vapors and particulates

Operational Plans: Step-by-Step Guidance for Safe Handling

1. Preparation and Weighing:

  • Controlled Environment: All manipulations of solid this compound must be conducted within a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.

  • Static Control: Use anti-static tools and equipment to prevent the dispersal of fine powders.

  • Spill Containment: Work on a disposable, absorbent bench liner to contain any potential spills.

2. Solution Preparation:

  • Solvent Selection: this compound is soluble in DMSO.[3] Handle DMSO with appropriate caution, as it can facilitate skin absorption of other chemicals.

  • Closed Systems: Whenever possible, use closed systems for transferring the solvent to the solid compound.

  • Gentle Mixing: Avoid vigorous shaking or sonication that could generate aerosols. Use gentle swirling or a magnetic stirrer at a low speed.

3. Storage:

  • Short-Term Storage (days to weeks): Store in a dry, dark location at 0 - 4 °C.[3]

  • Long-Term Storage (months to years): For long-term stability, store at -20 °C.[3]

  • Labeling: All containers must be clearly labeled with the compound name, date, concentration, and a "Potent Compound - Handle with Caution" warning.

  • Secondary Containment: Store containers within a larger, unbreakable secondary container to prevent spills in the storage unit.[4]

Emergency Procedures: Be Prepared for Contingencies

1. Spills:

  • Evacuation: In the event of a significant spill, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department.

  • Small Spills: For minor spills within a fume hood, use an appropriate absorbent material. Do not sweep dry powder. Gently cover with a damp paper towel to avoid raising dust, then apply the absorbent.

  • Decontamination: Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

2. Exposures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

As a novel compound, all waste containing this compound must be treated as hazardous waste.[5][6]

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams to avoid unknown reactions.[5]

  • Containerization: Collect all solid and liquid waste in clearly labeled, leak-proof containers.

  • EHS Coordination: Contact your institution's EHS department for guidance on the proper disposal procedures for uncharacterized, potent compounds. Provide them with all available information on the compound.

Visualizing Safety Workflows

To further clarify the necessary safety and handling procedures, the following diagrams illustrate the key decision-making and operational workflows.

Handling_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Active Handling cluster_cleanup Post-Experiment RA Conduct Risk Assessment Gather_PPE Gather Appropriate PPE RA->Gather_PPE Prep_Work_Area Prepare Fume Hood/Glove Box Gather_PPE->Prep_Work_Area Weigh Weigh Solid this compound Prep_Work_Area->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Experiment Perform Experiment Prepare_Solution->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Store_Material Store Remaining Material Disposal Contact EHS for Disposal Segregate_Waste->Disposal

Caption: A generalized workflow for the safe handling of this compound, from preparation to disposal.

Spill_Response Spill Spill Occurs Assess Assess Spill Severity Spill->Assess Minor_Spill Minor Spill (Inside Fume Hood) Assess->Minor_Spill Small & Contained Major_Spill Major Spill (Outside Containment) Assess->Major_Spill Large or Uncontained Contain Contain Spill with Absorbent Material Minor_Spill->Contain Evacuate Evacuate Area Major_Spill->Evacuate Notify_EHS Notify EHS & Supervisor Evacuate->Notify_EHS Decontaminate Decontaminate Area Contain->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose

Caption: A decision tree for responding to spills of this compound.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe laboratory environment for all personnel. Continuous vigilance and a proactive approach to safety are paramount when working with uncharacterized compounds.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。